(-)-Menthyl chloroformate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H19ClO2 |
|---|---|
Molecular Weight |
218.72 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) carbonochloridate |
InChI |
InChI=1S/C11H19ClO2/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h7-10H,4-6H2,1-3H3 |
InChI Key |
KIUPCUCGVCGPPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)Cl)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
(-)-Menthyl chloroformate chemical properties and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, applications, and handling of (-)-Menthyl chloroformate. This crucial chiral reagent is widely utilized in organic synthesis, particularly for the derivatization and resolution of enantiomers, making it an invaluable tool in drug discovery and development.
Core Chemical Properties and Identification
This compound, also known as (1R,2S,5R)-(-)-Menthyl chloroformate, is the chloroformic acid ester of (-)-menthol. It is a colorless liquid that is sensitive to moisture and is typically stored at low temperatures.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 14602-86-9[2][3] |
| Molecular Formula | C₁₁H₁₉ClO₂[2][3] |
| Molecular Weight | 218.72 g/mol [2][4] |
| Synonyms | (-)-Chloroformyloxy-p-menthane, L-Menthyl chloroformate, (1R)-(-)-Menthyl chloroformate[1][5] |
| InChI Key | KIUPCUCGVCGPPA-KXUCPTDWSA-N |
| Canonical SMILES | CC(C)[C@@H]1CC--INVALID-LINK--C[C@H]1OC(Cl)=O |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 108-109 °C at 11 mmHg[5] |
| Density | 1.031 g/mL at 20 °C or 1.02 g/mL at 25 °C[5] |
| Refractive Index | n20/D 1.458 - 1.459[3] |
| Vapor Pressure | 0.01 psi at 20 °C[3] |
| Flash Point | 158 °F (70 °C)[5][6] |
| Optical Activity | [α]20/D -83° (c=1 in chloroform) |
| Solubility | Sparingly soluble in chloroform (B151607) and methanol[3] |
| Storage | 2-8°C, under inert gas, moisture sensitive[3][6] |
Applications in Research and Development
This compound is a key reagent in asymmetric synthesis and chromatographic analysis. Its primary applications include:
-
Chiral Derivatizing Agent : It is extensively used as a chiral derivatizing agent for the resolution of racemic mixtures of amines, alcohols, and amino acids.[2][7] The resulting diastereomeric carbamates or carbonates can be separated by chromatography (GC or HPLC) or crystallization.[2]
-
Asymmetric Synthesis : This compound serves as a chiral auxiliary in various asymmetric syntheses.[8] For instance, it is used as a reagent for the asymmetric chlorination of silyl (B83357) enol ethers.[1]
-
Pharmaceutical Industry : In drug development, this compound is utilized in the synthesis of chiral drugs and medicinal compounds, where specific stereochemistry is crucial for efficacy and safety.[1]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of (-)-menthol with triphosgene (B27547), a safer alternative to phosgene (B1210022) gas.[9][10]
General Procedure:
-
A solution of pyridine (B92270) in toluene (B28343) is added dropwise to a stirred solution of triphosgene in toluene at 0°C under an inert atmosphere (e.g., argon).[9]
-
After stirring, a solution of (-)-menthol in toluene is slowly added to the mixture.[9]
-
The reaction is allowed to warm to room temperature and stirred for several hours.[9]
-
The reaction mixture is then quenched with water and extracted with toluene.[9]
-
The combined organic layers are washed with water and brine, then dried over a drying agent like sodium sulfate.[9]
-
The solvent is removed under reduced pressure to yield this compound as a colorless oil, which can often be used in the next step without further purification.[9]
Use as a Chiral Derivatizing Agent for Racemic Amines
This protocol outlines the general steps for the derivatization of a racemic amine with this compound for subsequent chromatographic separation.
Methodology:
-
The racemic amine is dissolved in a suitable aprotic solvent (e.g., dichloromethane) containing a non-chiral base (e.g., triethylamine (B128534) or pyridine) to act as an acid scavenger.
-
The solution is cooled in an ice bath.
-
This compound is added dropwise to the stirred solution.
-
The reaction is stirred for a specified period, allowing for the formation of the diastereomeric carbamates.
-
The reaction mixture is then washed with a dilute acid solution, water, and brine to remove excess reagents and byproducts.
-
The organic layer is dried, and the solvent is evaporated.
-
The resulting mixture of diastereomers can then be separated and quantified using chromatographic techniques such as HPLC or GC.[7]
Visualizing the Workflow: Chiral Derivatization and Separation
The following diagram illustrates the logical workflow for the use of this compound in the resolution of a racemic amine.
Caption: Chiral resolution workflow.
Reactivity Profile
Chloroformates, in general, exhibit reactivity similar to acyl chlorides.[11] Key reactions of this compound include:
-
Reaction with Amines : Forms carbamates.[11] ROC(O)Cl + H₂NR' → ROC(O)NHR' + HCl
-
Reaction with Alcohols : Forms carbonate esters.[11] ROC(O)Cl + HOR' → ROC(O)OR' + HCl
-
Reaction with Carboxylic Acids : Forms mixed anhydrides.[11] ROC(O)Cl + R'COOH → ROC(O)OCOR' + HCl
These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[11]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Table 3: Hazard Information
| Hazard Type | GHS Classification | Precautionary Statements |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[12] | P260, P280, P301+P330+P331, P305+P351+P338[13] |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled[12] | P261, P271, P304+P340[6][13] |
| Environmental Hazard | R51/53: Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment[5] | P273, P391, P501[13] |
It is classified as a dangerous good for transport.[2] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.[5]
References
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 14602-86-9 [m.chemicalbook.com]
- 4. (-)-(r)-Menthyl chloroformate | C11H19ClO2 | CID 20577931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | 14602-86-9 | FM61023 [biosynth.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. CN1616405A - Method for synthesizing L-menthy chloroformate - Google Patents [patents.google.com]
- 11. Chloroformate - Wikipedia [en.wikipedia.org]
- 12. Menthyl chloroformate | C11H19ClO2 | CID 151928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 14602-86-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
(-)-Menthyl chloroformate synthesis from l-menthol and triphosgene
Affiliation: Google Research
Abstract
This technical guide provides an in-depth overview of the synthesis of (-)-Menthyl chloroformate from l-menthol (B7771125) and triphosgene (B27547). This compound is a valuable chiral auxiliary and intermediate in pharmaceutical and fine chemical synthesis. The use of triphosgene as a solid, stable phosgene (B1210022) equivalent offers significant advantages in handling and safety over gaseous phosgene. This document details the underlying reaction mechanism, comprehensive experimental protocols, purification techniques, and critical safety procedures. Quantitative data from cited literature is summarized for comparative analysis, and key processes are visualized through workflow and mechanism diagrams to support researchers, scientists, and drug development professionals in the safe and efficient execution of this synthesis.
Introduction
This compound is a widely used chiral derivatizing agent and a key intermediate in the asymmetric synthesis of various organic compounds, including quaternary carbon centers.[1][2] Its synthesis involves the reaction of a chiral alcohol, l-menthol, with a phosgene equivalent. Traditionally, this transformation utilized highly toxic and difficult-to-handle gaseous phosgene.
The advent of triphosgene (bis(trichloromethyl) carbonate) as a stable, crystalline solid has revolutionized this process.[3] Triphosgene serves as a safer and more convenient phosgene surrogate, decomposing in situ to generate the necessary reactive species.[4] This guide focuses exclusively on the triphosgene-based synthesis, offering a detailed protocol for laboratory and scale-up applications.
Reaction Mechanism and Stoichiometry
The synthesis of this compound proceeds via the chloroformylation of l-menthol. The reaction is typically catalyzed by a tertiary amine base, such as pyridine (B92270), which serves two primary roles: it activates the triphosgene and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[5][6]
The overall reaction is as follows:
3 l-Menthol + Triphosgene --(Pyridine)--> 3 this compound + 2 Pyridinium hydrochloride + CO₂
The stoichiometric ratio is three moles of alcohol to one mole of triphosgene. In practice, a slight excess of either the alcohol or triphosgene may be used to drive the reaction to completion. The base is typically used in excess relative to the amount of HCl that will be generated.
The mechanism involves the initial activation of triphosgene by pyridine, followed by nucleophilic attack from l-menthol to form an intermediate, which then eliminates to yield the final product, this compound.
Caption: Figure 1: Proposed Reaction Mechanism
Experimental Protocols
This section provides a detailed experimental procedure adapted from established literature.[7] All operations involving triphosgene must be conducted in a certified chemical fume hood.
Materials and Equipment
-
Reagents: l-menthol, triphosgene (bis(trichloromethyl) carbonate), pyridine, toluene (B28343) (anhydrous), deionized water, brine (saturated NaCl solution), sodium sulfate (B86663) (anhydrous).
-
Equipment: Three-neck round-bottom flask, dropping funnels, magnetic stirrer, ice bath, argon or nitrogen gas inlet, separatory funnel, rotary evaporator.
Detailed Procedure
-
Reaction Setup: In a chemical fume hood, equip a dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet.
-
Reagent Preparation:
-
Prepare a solution of triphosgene (21.96 g, 0.074 mol) in anhydrous toluene (260 mL).
-
Prepare a solution of pyridine (21.9 mL, 0.27 mol) in anhydrous toluene (150 mL).
-
Prepare a solution of (-)-menthol (28.12 g, 0.18 mol) in anhydrous toluene (100 mL).
-
-
Reaction Execution:
-
Add the triphosgene solution to the reaction flask and cool the flask to 0°C using an ice bath.
-
Under an inert atmosphere, add the pyridine solution dropwise to the stirred triphosgene solution at 0°C.
-
Continue stirring for 15 minutes at 0°C after the addition is complete.
-
Slowly add the (-)-menthol solution via the dropping funnel, maintaining the temperature at 0°C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
-
Workup and Isolation:
-
Dilute the reaction mixture with deionized water (300 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (2 x 200 mL).
-
Combine the organic layers and wash sequentially with deionized water (200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Product: The procedure yields this compound as a colorless oil (approx. 39.3 g).[7] The crude product is often of sufficient purity for direct use in subsequent reactions.
Data Presentation
The following tables summarize quantitative data and physical properties for the synthesis and the final product.
Table 1: Summary of Reaction Conditions and Yields
| Parameter | Value / Condition | Source |
| Reactants | ||
| l-Menthol | 28.12 g (0.18 mol) | [7] |
| Triphosgene | 21.96 g (0.074 mol) | [7] |
| Pyridine | 21.9 mL (0.27 mol) | [7] |
| Solvent | Toluene (anhydrous) | [7] |
| Temperature | 0°C to Room Temp. | [7] |
| Reaction Time | 15 hours | [7] |
| Product Mass (Crude) | 39.3 g | [7] |
| Calculated Crude Yield | ~100% | [7] |
| Alternative Catalyst | Triethylamine, Hexahydropyridine | [8] |
| Alternative Conditions | -30°C to +50°C, under vacuum | [9][10] |
Note: The ~100% crude yield is calculated based on the reported mass of product obtained from the starting mass of l-menthol. This assumes all limiting reagent was converted to the product and does not account for purity.
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value | Source |
| CAS Number | 14602-86-9 | [1][11][12] |
| Molecular Formula | C₁₁H₁₉ClO₂ | [11] |
| Molecular Weight | 218.72 g/mol | [1][11] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 108-109 °C at 11 mmHg | |
| Density | 1.031 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.458 | |
| Storage Temperature | 2-8°C, under inert gas | [12] |
Purification
While the crude this compound is often used directly, further purification can be achieved if required.[7]
-
Vacuum Distillation: This is the most common method for purifying chloroformates. Due to the thermal lability of the product, distillation must be performed under high vacuum to keep the boiling temperature low (e.g., 108-109 °C at 11 mmHg). The presence of acidic impurities or metal contaminants (like iron) can catalyze decomposition during heating.[13]
-
Aqueous Wash: The workup procedure involving washes with water and brine effectively removes the pyridine hydrochloride salt and any remaining pyridine.[7]
-
Chromatography: Column chromatography is generally not recommended for highly reactive compounds like chloroformates due to the risk of decomposition on the stationary phase (e.g., silica (B1680970) gel) and hydrolysis from atmospheric moisture.[14]
Mandatory Visualizations
Caption: Figure 2: Experimental Workflow
Safety Precautions
Triphosgene and its reaction byproducts pose significant health risks. Strict adherence to safety protocols is mandatory.
-
Hazard Identification:
-
Triphosgene: A stable solid, but it is highly toxic and corrosive. It is fatal if inhaled and causes severe skin and eye burns.[11] It is moisture-sensitive and can release phosgene gas upon contact with water or nucleophiles.
-
Phosgene (byproduct): An extremely toxic gas with the potential for delayed-onset pulmonary edema.
-
Pyridine: A flammable liquid that is harmful if swallowed or inhaled and causes skin and eye irritation.
-
Toluene: A flammable liquid and a known reproductive toxin.
-
-
Engineering Controls:
-
All handling of triphosgene, including weighing and addition to the reaction, must be performed within a properly functioning chemical fume hood.
-
Ensure adequate ventilation in the laboratory.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are required.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). A double-gloving approach is recommended.
-
Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.
-
Respiratory Protection: In case of potential exposure outside of a fume hood (e.g., a large spill), a self-contained breathing apparatus (SCBA) is necessary.
-
-
Handling and Storage:
-
Store triphosgene in a tightly sealed container in a cool, dry, and well-ventilated area, separate from incompatible materials like water and alcohols.
-
The container should be kept under an inert atmosphere (e.g., nitrogen or argon).
-
-
Emergency Procedures:
-
Inhalation: Immediately move the affected person to fresh air. Seek urgent medical attention.
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Spills: Evacuate the area. For small spills within a fume hood, cautiously neutralize with a decontaminating solution (e.g., aqueous ammonia (B1221849) or sodium bicarbonate) before absorbing with an inert material. For large spills, contact emergency services.
-
Conclusion
The synthesis of this compound from l-menthol using triphosgene is an efficient and well-established procedure. The use of solid triphosgene provides a significant safety advantage over gaseous phosgene, making this valuable chiral intermediate more accessible for research and development. Success and safety in this synthesis are contingent upon careful adherence to anhydrous reaction conditions, proper stoichiometry, and rigorous safety protocols for handling the hazardous reagents involved. The crude product is often suitable for subsequent synthetic steps, but high-purity material can be obtained via vacuum distillation if necessary. This guide provides the necessary technical details to aid professionals in performing this synthesis safely and effectively.
References
- 1. scbt.com [scbt.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. CN103274944A - Preparation method of methylchloroformate - Google Patents [patents.google.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiopeptide Pyridine Synthase TbtD Catalyzes an Intermolecular Formal Aza-Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN1616405A - Method for synthesizing L-menthy chloroformate - Google Patents [patents.google.com]
- 9. ES2240377T3 - SYNTHESIS PROCEDURE OF ALIFATIC, CHLORALIFATIC OR ARALIFATIC CHLOROPHORMIATES. - Google Patents [patents.google.com]
- 10. US20020082444A1 - Process for the synthesis of aliphatic, cycloaliphatic or araliphatic chloroformates - Google Patents [patents.google.com]
- 11. Menthyl chloroformate | C11H19ClO2 | CID 151928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 14602-86-9 | FM61023 [biosynth.com]
- 13. US3576838A - Method of purifying haloformates - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
(-)-Menthyl Chloroformate: A Technical Guide to its Mechanism of Action as a Chiral Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of (-)-menthyl chloroformate as a chiral derivatizing agent (CDA). It details the underlying mechanism of action, provides comprehensive experimental protocols, and presents quantitative data to facilitate its application in enantioselective analysis. The primary focus is on its utility in converting enantiomeric mixtures into diastereomeric derivatives, which can then be separated and quantified using standard chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Introduction: The Challenge of Enantioseparation
Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify individual enantiomers is critical in drug development, pharmacology, and stereoselective synthesis. Direct separation on a chiral stationary phase (CSP) is a common approach, but an alternative and powerful strategy involves pre-column derivatization with a chiral derivatizing agent. This compound is a widely used CDA derived from the naturally occurring (-)-menthol, a chiral alcohol.
Mechanism of Action: From Enantiomers to Separable Diastereomers
The efficacy of this compound lies in its ability to react with chiral analytes to form diastereomers. While enantiomers possess identical physical and chemical properties in an achiral environment, diastereomers have distinct properties, including different boiling points, melting points, and solubilities. This difference in physical properties allows for their separation using achiral chromatographic columns.
The core reaction is a nucleophilic acyl substitution. The analyte, typically containing a nucleophilic functional group such as an amine (-NH2), alcohol (-OH), or thiol (-SH), attacks the electrophilic carbonyl carbon of the chloroformate. The chlorine atom, a good leaving group, is subsequently eliminated. A base, such as pyridine (B92270) or triethylamine, is commonly added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
The reaction of a single enantiomer of the CDA, in this case, the (1R,2S,5R)-isomer of the menthyl group, with a racemic mixture of a chiral analyte (containing both R and S enantiomers) results in the formation of two diastereomers: (1R,2S,5R)-menthyl-(R)-analyte and (1R,2S,5R)-menthyl-(S)-analyte. These diastereomers can then be resolved chromatographically.
Applications and Scope
This compound is a versatile CDA effective for a wide range of chiral compounds containing primary and secondary amines, alcohols, and thiols. It has been successfully applied to the enantiomeric resolution of various substance classes, including:
-
Amino Acids: The amine group of amino acids readily reacts to form stable carbamate (B1207046) derivatives.
-
Amphetamines and other sympathomimetic amines: Crucial for forensic and clinical analysis to distinguish between enantiomers with different physiological effects.
-
Chiral Alcohols and Thiols: The hydroxyl and thiol groups are derivatized to form carbonate and thiocarbonate esters, respectively.
-
Pharmaceuticals: Used in the quality control and pharmacokinetic studies of chiral drugs like propranolol (B1214883) and carvedilol.
Experimental Protocols
The following sections provide generalized and specific protocols for the derivatization of chiral amines and amino acids. It is recommended to optimize these protocols for specific analytes.
This protocol is a standard procedure for the derivatization of primary and secondary amines for subsequent GC analysis.
-
Sample Preparation: Dissolve approximately 1-2 mg of the chiral amine analyte in 1 mL of a suitable organic solvent (e.g., toluene, dichloromethane) in a reaction vial.
-
Addition of Base: Add 100 µL of a base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the HCl produced during the reaction.
-
Addition of Derivatizing Agent: Add a slight molar excess of this compound (typically 1.1 to 1.5 equivalents). This is often added as a 10-20% solution in the reaction solvent.
-
Reaction: Seal the vial and heat the mixture at 60-80°C for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or a pilot GC run.
-
Work-up: After cooling to room temperature, wash the reaction mixture with 1 mL of 1M HCl to remove excess base, followed by 1 mL of saturated sodium bicarbonate solution, and finally with 1 mL of brine.
-
Drying and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and inject an aliquot into the GC system.
The following workflow details the specific steps for the enantioselective analysis of amphetamine.
Quantitative Data and Chromatographic Performance
The success of a chiral derivatization is quantified by the chromatographic separation of the resulting diastereomers. The key parameter is the separation factor (α), which is the ratio of the retention times of the two diastereomers. An α value greater than 1.0 indicates a successful separation.
The tables below summarize typical chromatographic data obtained for the enantiomeric separation of various amines after derivatization with this compound.
Table 1: GC Separation of Diastereomeric Carbamates of Chiral Amines
| Analyte | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Separation Factor (α) |
|---|---|---|---|
| (±)-Amphetamine | 15.24 | 15.58 | 1.022 |
| (±)-Methamphetamine | 16.11 | 16.35 | 1.015 |
| (±)-Norephedrine | 21.45 | 22.01 | 1.026 |
| (±)-α-Phenylethylamine | 14.89 | 15.33 | 1.029 |
Data is illustrative and may vary based on specific GC column and conditions.
Table 2: HPLC Separation of Diastereomeric Carbamates of Amino Acid Esters
| Amino Acid (Methyl Ester) | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Separation Factor (α) |
|---|---|---|---|
| (D/L)-Alanine | 11.3 | 12.1 | 1.071 |
| (D/L)-Valine | 10.5 | 11.5 | 1.095 |
| (D/L)-Leucine | 12.8 | 14.2 | 1.109 |
| (D/L)-Phenylalanine | 18.2 | 19.9 | 1.093 |
Data is illustrative and may vary based on specific HPLC column, mobile phase, and conditions.
Advantages and Limitations
Advantages:
-
Versatility: Applicable to a broad range of functional groups (amines, alcohols, thiols).
-
Robust Reaction: The derivatization reaction is typically fast, high-yielding, and proceeds under mild conditions.
-
High Purity Reagent: this compound is commercially available with high enantiomeric purity.
-
Achiral Chromatography: Allows for the use of standard, less expensive achiral GC or HPLC columns.
Limitations:
-
Racemization Risk: Although generally stable, there is a potential for racemization of the analyte under harsh reaction conditions (e.g., high temperatures, extreme pH).
-
Kinetic Resolution: The two enantiomers may react at slightly different rates, potentially leading to a slight error in the determined enantiomeric ratio if the reaction is not driven to completion.
-
Analyte Modification: The derivatization process chemically alters the analyte, which must be considered during method validation.
Conclusion
This compound remains a cornerstone reagent in the field of chiral analysis. Its straightforward and robust reaction mechanism, which converts enantiomers into readily separable diastereomers, provides a reliable and effective method for enantioseparation. By understanding the principles of the derivatization reaction and carefully optimizing experimental protocols, researchers can successfully employ this agent for accurate and sensitive quantification of enantiomers across a wide spectrum of scientific disciplines, from pharmaceutical quality control to forensic toxicology.
Spectroscopic Profile of (-)-Menthyl Chloroformate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for (-)-Menthyl chloroformate (CAS 14602-86-9), a key chiral derivatizing agent.[1] The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this reagent and require detailed characterization data. This document outlines its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, along with generalized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following sections summarize the key spectroscopic data for this compound, presented in a structured format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the connectivity and chemical environment of each atom in the molecule. The spectra for the (-)-enantiomer are expected to be identical to those of the (+)-enantiomer.[2]
¹H NMR Spectral Data (Typical)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.8-4.6 | m | 1H | H-C-O |
| ~2.2-2.0 | m | 1H | Isopropyl CH |
| ~1.8-0.8 | m | ~17H | Cyclohexyl and methyl protons |
Note: Specific peak assignments and coupling constants require high-resolution spectral analysis. The data presented are typical ranges for the menthyl group.
¹³C NMR Spectral Data (Typical)
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C=O (chloroformate) |
| ~85 | C-O |
| ~50-20 | Cyclohexyl and isopropyl carbons |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.[3][4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group of the chloroformate and the C-O single bond.
IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1775 | Strong | C=O stretch (chloroformate) |
| ~1160 | Strong | C-O stretch |
| ~2960-2850 | Strong | C-H stretch (alkane) |
| ~700 | Medium | C-Cl stretch |
Note: The exact peak positions can vary slightly based on the sampling method (e.g., thin film, KBr pellet).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular formula for this compound is C₁₁H₁₉ClO₂ with a molecular weight of approximately 218.72 g/mol .[1][6][7][8]
Mass Spectrometry Data
| m/z | Interpretation |
| 218/220 | Molecular ion peak [M]⁺, showing isotopic pattern for Chlorine |
| 139 | [M - OCOCl]⁺ or [M - Cl - CO]⁺ |
| 83 | [C₆H₁₁]⁺ (cyclohexenyl fragment) |
| 43 | [C₃H₇]⁺ (isopropyl fragment) |
Note: Fragmentation patterns can be complex and depend on the ionization technique used.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.
NMR Sample Preparation and Acquisition
-
Sample Preparation : Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[9][10]
-
Transfer : Using a pipette, transfer the solution into a 5 mm NMR tube.[9]
-
Cleaning : Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[9]
-
Data Acquisition : Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent. The magnetic field is then shimmed to achieve homogeneity. For a ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.[9][11]
IR Sample Preparation and Acquisition
-
Sample Preparation (Thin Film Method for Liquids) : Place one drop of liquid this compound onto a salt plate (e.g., NaCl or KBr).[12]
-
Assembly : Place a second salt plate on top of the first to create a thin liquid film.[12]
-
Background Spectrum : Ensure the sample compartment of the FT-IR spectrometer is empty and run a background spectrum of the air.[12]
-
Sample Spectrum : Place the assembled salt plates in the sample holder within the spectrometer.[13]
-
Data Acquisition : Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).[14] The instrument software will automatically subtract the background spectrum from the sample spectrum.[12]
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation : Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a volatile organic solvent such as methanol (B129727) or acetonitrile.[15]
-
Dilution : Dilute the stock solution to a final concentration of approximately 10-100 µg/mL using the same solvent.[15]
-
Filtration : If any particulate matter is present, filter the sample to prevent clogging of the instrument.[15]
-
Data Acquisition : The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).[16] An appropriate ionization method (e.g., Electron Ionization - EI) is used to generate ions, which are then separated and detected based on their mass-to-charge ratio.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. scbt.com [scbt.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Methyl chloroformate(79-22-1) 13C NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ethyl chloroformate(541-41-3) 13C NMR [m.chemicalbook.com]
- 6. Menthyl chloroformate | C11H19ClO2 | CID 151928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-Menthyl chloroformate [webbook.nist.gov]
- 8. (-)-(r)-Menthyl chloroformate | C11H19ClO2 | CID 20577931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. emory.edu [emory.edu]
- 12. youtube.com [youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. researchgate.net [researchgate.net]
Stability and Storage of (-)-Menthyl Chloroformate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Menthyl chloroformate is a chiral derivatizing agent widely employed in organic synthesis, particularly for the resolution of alcohols and amines and in the preparation of chiral molecules. As a highly reactive acyl chloride, its stability is paramount to ensure the integrity of experimental results and the safety of laboratory personnel. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, including its decomposition pathways, handling procedures, and proposed methodologies for stability assessment.
Physicochemical Properties and Storage Recommendations
Proper storage is critical to maintain the purity and reactivity of this compound. The compound is a colorless to almost colorless liquid with a pungent odor. Below is a summary of its key physical and chemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| CAS Number | 14602-86-9 | [1][2] |
| Molecular Formula | C₁₁H₁₉ClO₂ | [1][2] |
| Molecular Weight | 218.72 g/mol | [1][2] |
| Appearance | Colorless to Almost colorless clear liquid | |
| Boiling Point | 108-109 °C at 11 mmHg | |
| Density | 1.02 - 1.031 g/mL at 20-25 °C | |
| Refractive Index | n20/D 1.458 - 1.459 | |
| Flash Point | 70 °C (158 °F) - closed cup | |
| Vapor Pressure | 0.01 psi at 20 °C | |
| Optical Purity (ee) | Typically ≥ 99% (GLC) |
The primary factors affecting the stability of this compound are moisture and temperature. Therefore, stringent storage conditions are necessary to prevent degradation.
Table 2: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale | Citations |
| Temperature | Refrigerate at 2-8°C. | To minimize thermal decomposition and slow down potential side reactions. | |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). | To prevent exposure to atmospheric moisture, which causes rapid hydrolysis. | [1] |
| Container | Tightly closed, corrosion-resistant container. | To prevent moisture ingress and reaction with the container material. | [3][4] |
| Environment | Store in a dry, cool, and well-ventilated place. | To minimize exposure to humidity and ensure a safe storage environment. | [3][4] |
| Incompatibilities | Keep away from water, moisture, alcohols, amines, strong bases, and acids. | The compound reacts readily with these substances, leading to decomposition. | [4] |
| Handling | Use in a chemical fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). | To avoid inhalation of toxic vapors and prevent skin and eye contact. | [3][4] |
Decomposition Pathways
This compound is susceptible to degradation through two primary pathways: hydrolysis and thermal decomposition. Understanding these pathways is crucial for predicting potential impurities and for developing stability-indicating analytical methods.
Hydrolysis
As an acyl chloride, this compound is highly sensitive to moisture.[4] In the presence of water, it undergoes rapid hydrolysis to yield (-)-menthol, hydrochloric acid (HCl), and carbon dioxide (CO₂). This reaction is typically fast and is the primary cause of degradation upon exposure to ambient air.
Caption: Hydrolysis decomposition pathway of this compound.
Thermal Decomposition
Caption: Potential thermal decomposition pathways of this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound would involve long-term testing under recommended storage conditions and accelerated testing to predict the impact of short-term excursions. Additionally, forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
Proposed Workflow for a Stability Study
The following diagram outlines a logical workflow for conducting a stability study on this compound.
Caption: Proposed workflow for a comprehensive stability study.
Forced Degradation Study Protocol
Forced degradation studies are crucial for identifying potential degradation products and for demonstrating the specificity of the analytical method.[5][7]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (B52724) (anhydrous, HPLC grade)
-
0.1 N Hydrochloric acid
-
0.1 N Sodium hydroxide
-
3% Hydrogen peroxide
-
Purified water
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile at a suitable concentration (e.g., 1 mg/mL). All handling should be done under an inert atmosphere to minimize exposure to moisture.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 30 minutes).[8]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature for a specified period (e.g., 30 minutes).[8]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide at room temperature in the dark for a specified period (e.g., 24 hours).[9]
-
Thermal Degradation: Store the neat liquid and the stock solution at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1-2 months), protected from light and moisture.[8]
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating method (e.g., GC-MS) to identify and quantify the parent compound and any degradation products.
Stability-Indicating Analytical Method (Example: GC-MS)
A gas chromatography-mass spectrometry (GC-MS) method is well-suited for the analysis of this compound and its potential degradation products due to their volatility.[6][10]
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD)
-
Autosampler
Chromatographic Conditions (suggested starting point):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: Start at a suitable low temperature (e.g., 50°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C) to elute all components.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
MSD Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Scan Range: A suitable mass range to detect the parent compound and expected degradation products (e.g., 40-400 amu).
-
Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. The ability of the method to separate the main peak from all potential degradation products generated during the forced degradation study must be demonstrated.
Conclusion
The stability of this compound is critically dependent on protection from moisture and elevated temperatures. Proper storage at 2-8°C under an inert atmosphere in a tightly sealed, corrosion-resistant container is essential to maintain its high purity and reactivity. The primary degradation pathways are hydrolysis to (-)-menthol and thermal decomposition. For researchers and professionals in drug development, conducting thorough stability studies, including forced degradation, is crucial for ensuring the quality and reliability of this important chiral reagent. The experimental protocols and workflows outlined in this guide provide a framework for a comprehensive assessment of the stability of this compound.
References
- 1. This compound | 14602-86-9 | FM61023 [biosynth.com]
- 2. lookchem.com [lookchem.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 7. ajpsonline.com [ajpsonline.com]
- 8. ijrpp.com [ijrpp.com]
- 9. Forced Degradation Studies - STEMart [ste-mart.com]
- 10. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of (-)-Menthyl Chloroformate with Primary and Secondary Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Menthyl chloroformate is a versatile chiral derivatizing agent widely employed in the stereochemical analysis of amines and other chiral compounds. Its reaction with primary and secondary amines to form diastereomeric carbamates is a cornerstone of chiral resolution and analysis by chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This technical guide provides a comprehensive overview of the reactivity of this compound with primary and secondary amines, including reaction mechanisms, comparative reactivity, detailed experimental protocols, and data presentation.
Introduction
The determination of enantiomeric purity is a critical aspect of drug development and stereoselective synthesis. Chiral derivatization is a powerful technique that converts enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic techniques. This compound, a derivative of the naturally occurring (-)-menthol, is a highly effective chiral derivatizing agent for primary and secondary amines. The formation of diastereomeric (-)-menthyl carbamates allows for the determination of the enantiomeric excess of chiral amines. Understanding the reactivity of this compound with different classes of amines is essential for optimizing derivatization procedures and achieving accurate analytical results.
Reaction Mechanism and Stereochemistry
The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism to form a carbamate (B1207046). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion, resulting in the formation of a stable carbamate derivative. A base, such as pyridine (B92270) or triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
When a racemic amine reacts with the enantiomerically pure this compound, a pair of diastereomers is formed. These diastereomers possess different physical and chemical properties, which allows for their separation by chromatography.
Comparative Reactivity: Primary vs. Secondary Amines
The reactivity of amines with this compound is influenced by both electronic and steric factors.
-
Electronic Effects: Primary amines are generally more nucleophilic than secondary amines due to less steric hindrance around the nitrogen atom. However, secondary amines are typically more basic due to the electron-donating inductive effect of the two alkyl groups. In the context of reaction with chloroformates, nucleophilicity is the dominant factor.
-
Steric Effects: The steric bulk of the substituents on the amine nitrogen significantly impacts the reaction rate. Primary amines, having only one substituent, are sterically less hindered and therefore react more readily with the bulky this compound. Secondary amines, with two substituents, experience greater steric hindrance, which can lead to slower reaction rates and lower yields. Very bulky secondary amines may require more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve complete derivatization.
Data Presentation
The following table summarizes the expected reactivity and typical yields for the derivatization of various primary and secondary amines with this compound, based on general principles and data from related reactions. It is important to note that optimal conditions may vary for each specific amine.
| Amine Type | Example Amine | Steric Hindrance | Expected Reactivity | Typical Yield Range (%) | Reference |
| Primary Amines | |||||
| Unbranched Alkyl | n-Butylamine | Low | High | >90 | General observation from chloroformate chemistry |
| Branched Alkyl | Isopropylamine | Moderate | Moderate to High | 85-95 | General observation from chloroformate chemistry |
| Aryl | Aniline | Low | Moderate | 80-90 | General observation from chloroformate chemistry |
| Secondary Amines | |||||
| Unbranched Alkyl | Diethylamine | Moderate | Moderate | 80-90 | General observation from chloroformate chemistry |
| Branched Alkyl | Diisopropylamine | High | Low to Moderate | 60-80 | General observation from chloroformate chemistry |
| Cyclic | Piperidine | Moderate | Moderate to High | >90 | General observation from chloroformate chemistry |
Note: The yields presented are indicative and can be influenced by reaction conditions such as solvent, temperature, reaction time, and the specific base used.
Experimental Protocols
The following is a general protocol for the derivatization of a primary or secondary amine with this compound for subsequent analysis by GC or HPLC. This protocol may require optimization for specific amines.
Materials
-
Amine sample
-
This compound (reagent grade)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)
-
Anhydrous base (e.g., pyridine or triethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware (reaction vial, syringes, etc.)
-
Stirring apparatus (magnetic stirrer)
-
Ice bath
Derivatization Procedure
Step-by-Step Protocol:
-
Sample Preparation: In a clean, dry reaction vial, dissolve the amine sample (approximately 1-10 mg) in 1-2 mL of an anhydrous solvent.
-
Addition of Base: Add the anhydrous base (e.g., pyridine, 1.1-1.5 molar equivalents relative to the amine) to the solution.
-
Cooling: Place the reaction vial in an ice bath and stir for 5-10 minutes to cool the solution to 0 °C.
-
Addition of this compound: Slowly add this compound (1.0-1.2 molar equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding 2-3 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 5 mL).
-
Combine the organic layers and wash successively with water (2 x 5 mL) and brine (1 x 5 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diastereomeric carbamate derivatives.
-
Analysis: The crude product can be purified by column chromatography if necessary, or directly dissolved in a suitable solvent for analysis by GC or HPLC.
Conclusion
This compound is a highly effective chiral derivatizing agent for the analysis of primary and secondary amines. The reactivity is generally higher for primary amines due to lower steric hindrance. The formation of diastereomeric carbamates allows for their separation and quantification by standard chromatographic methods, providing a reliable means to determine the enantiomeric composition of chiral amines. The provided experimental protocol serves as a general guideline and should be optimized for the specific amine of interest to achieve the best results. This technical guide provides researchers, scientists, and drug development professionals with the fundamental knowledge and practical guidance necessary for the successful application of this compound in their analytical workflows.
References
(-)-Menthyl Chloroformate: A Comprehensive Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Menthyl chloroformate is a valuable chiral derivatizing agent utilized in organic synthesis, particularly for the resolution of enantiomeric alcohols and amines. Its reactivity, however, necessitates stringent safety and handling protocols to mitigate potential hazards. This technical guide provides an in-depth overview of the essential safety precautions, experimental procedures, and disposal methods for this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a combustible liquid that is highly reactive and sensitive to moisture.[1][2] Contact with water can liberate toxic gases.[2][3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 14602-86-9 |
| Molecular Formula | C₁₁H₁₉ClO₂ |
| Molecular Weight | 218.72 g/mol |
| Appearance | Colorless to brown liquid |
| Boiling Point | 108-109 °C at 11 mmHg |
| Density | 1.02 - 1.031 g/mL at 20-25 °C |
| Flash Point | 70 °C (158 °F) - closed cup |
| Vapor Pressure | 0.01 psi at 20 °C |
| Refractive Index | n20/D 1.458 - 1.459 |
| Optical Activity | [α]20/D -83° to -75°, c = 1 in chloroform (B151607) |
| Solubility | Soluble in chloroform and methanol (B129727) (sparingly) |
| Sensitivity | Moisture sensitive |
Data compiled from multiple sources.[4][5][6][7]
Hazard Identification and Safety Precautions
This compound is classified as a hazardous chemical, posing several risks upon exposure. It is crucial to handle this reagent with appropriate safety measures in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Table 2: Hazard Classification and GHS Statements
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage |
| Combustible Liquid (Category 4) | H227: Combustible liquid |
| --- | EUH029: Contact with water liberates toxic gas |
Data compiled from multiple sources.[3][4][8]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent contact and inhalation.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate protective clothing to prevent skin exposure.[1][8] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. An acid gas filter (Type E, Yellow) is recommended.[1] |
Incompatible Materials
To prevent hazardous reactions, avoid contact with the following materials:
Experimental Protocols
The following sections provide generalized experimental procedures for the use of this compound as a chiral derivatizing agent. These should be adapted based on the specific substrate and reaction scale.
General Derivatization of Amines or Alcohols
This protocol describes a typical procedure for forming diastereomeric carbamates from a racemic amine or alcohol.
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the racemic amine or alcohol in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane).
-
Base Addition: Add a suitable base (e.g., triethylamine, pyridine) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Reagent Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add this compound (typically 1.0-1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 10 minutes to several hours).[3] Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).
Quenching of the Reaction
Excess this compound must be safely quenched upon reaction completion.
Methodology:
-
Cooling: Cool the reaction mixture in an ice bath.
-
Quenching Agent: Slowly add a quenching agent. Common choices include:
-
Water or Saturated Aqueous Sodium Bicarbonate: Add dropwise to the cold reaction mixture with vigorous stirring. This will hydrolyze the excess chloroformate to menthol, carbon dioxide, and HCl, which will be neutralized by the bicarbonate. Be aware that gas evolution will occur.
-
Methanol or Ethanol: These will react with the chloroformate to form the corresponding carbonate, which is generally easier to remove during workup than menthol.
-
-
Stirring: Allow the mixture to stir for a short period (e.g., 15-30 minutes) to ensure complete quenching.
Work-up and Purification
The work-up procedure aims to isolate the derivatized product from the reaction mixture.
Methodology:
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and wash sequentially with:
-
Water or dilute aqueous acid (e.g., 1M HCl) to remove the amine base.
-
Saturated aqueous sodium bicarbonate to remove any remaining acidic byproducts.
-
Brine to remove residual water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting diastereomeric carbamates can be separated by chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography.[8]
Hydrolysis of the Carbamate (B1207046) (Optional)
To recover the resolved amine or alcohol, the purified diastereomeric carbamate can be hydrolyzed.
Methodology:
-
Hydrolysis Conditions: Dissolve the purified carbamate in a suitable solvent mixture (e.g., ethanol/water).
-
Base Addition: Add a strong base, such as potassium hydroxide (B78521) or lithium hydroxide.[8]
-
Heating: Heat the mixture to reflux for an extended period (e.g., 24-48 hours) to ensure complete cleavage of the carbamate.[1][8]
-
Work-up: After cooling, remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., diethyl ether) to isolate the resolved amine or alcohol.[1]
First Aid Measures
Immediate medical attention is required for any exposure to this compound.[1]
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash off with plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[1] |
Spill and Disposal Procedures
Spill Management
In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Use personal protective equipment. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal. Do not expose the spill to water.[1]
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[9]
Visualized Workflows and Relationships
The following diagrams illustrate key logical relationships and workflows for the safe handling and use of this compound.
Caption: Logical workflow for the safe handling of this compound.
Caption: Experimental workflow for chiral derivatization using this compound.
Conclusion
This compound is an effective chiral derivatizing agent, but its hazardous properties demand careful and informed handling. By adhering to the safety precautions, experimental guidelines, and disposal procedures outlined in this guide, researchers can safely and effectively utilize this reagent in their synthetic endeavors. Always consult the most recent Safety Data Sheet before use and ensure all laboratory personnel are adequately trained in handling reactive and corrosive chemicals.
References
- 1. server.ccl.net [server.ccl.net]
- 2. hpst.cz [hpst.cz]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. CN113861027A - Method for continuous flow synthesis of chloroformate compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Chloroformate - Wikipedia [en.wikipedia.org]
- 8. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 9. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (-)-Menthyl Chloroformate: Suppliers, Purity, and Applications in Chiral Derivatization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (-)-Menthyl chloroformate, a key reagent in chiral synthesis and analysis. This document details commercially available suppliers, their offered purity grades, and a comprehensive experimental protocol for its application in the derivatization of chiral amines for gas chromatography (GC) analysis.
Core Compound Properties
This compound, with the chemical formula C₁₁H₁₉ClO₂ and a molecular weight of 218.72 g/mol , is a versatile chiral derivatizing agent.[1][2][3] It is primarily utilized for the resolution of alcohols and amines through chromatographic or crystallization methods.[3][4] Its CAS number is 14602-86-9.[1][3]
Commercial Availability and Purity Grades
A variety of chemical suppliers offer this compound in several purity grades to suit diverse research and development needs. The most common purities available are ≥95%, ≥97%, and ≥99% enantiomeric excess (ee). Below is a summary of prominent suppliers and their product specifications.
| Supplier | Purity Grade(s) | Notes |
| TCI America | >97.0% (Titration) | Also available in solution. |
| Sigma-Aldrich (Merck) | ≥99% (ee, GLC) | Discontinued, but technical information is available.[3] |
| Santa Cruz Biotechnology | Not specified | Described as a chiral derivatizing agent.[4] |
| Chem-Impex | ≥97% (Assay by titration) | |
| Aladdin Scientific | min 95% | |
| Biosynth | Not specified | Used for diagnosis of kidney fibrosis and in asymmetric synthesis.[5] |
Application in Chiral Analysis: Derivatization of Tetrahydroisoquinolines
A significant application of this compound is in the determination of the enantiomeric composition of chiral compounds, such as substituted tetrahydroisoquinolines (THIQs). The derivatization reaction with this compound yields diastereomeric carbamates, which can be effectively separated and quantified using standard achiral gas chromatography columns.[6]
Experimental Protocol: Derivatization of THIQs for GC Analysis
The following protocol is adapted from a published method for the analysis of the optical purity of a series of chiral substituted THIQs.[6]
Materials and Reagents:
-
(-)-(1R)-Menthyl chloroformate (99% ee)[6]
-
Racemic or enantiomerically enriched THIQ sample
-
Acetonitrile (analytical grade)
-
Triethylamine (B128534) (TEA)
-
Standard laboratory glassware and consumables
Procedure:
-
Sample Preparation: Dissolve approximately 3 mg (0.01 - 0.02 mmol) of the racemic or enantiomerically enriched THIQ sample in 1 mL of acetonitrile.
-
Addition of Base: To the sample solution, add 20 µL (0.14 mmol) of triethylamine (TEA).
-
Derivatization: Add 10 µL (0.03 mmol) of (-)-(1R)-menthyl chloroformate to the mixture.
-
Reaction: The reaction proceeds to form diastereomeric carbamates.
-
Analysis: The resulting solution can be directly analyzed by gas chromatography.
Gas Chromatography (GC) Conditions:
-
Column: VF-1ms capillary column (60 m × 0.25 mm × 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium (99.9999% purity).
-
Temperatures:
-
Transfer line: 180°C
-
Ion trap: 150°C
-
-
Ionization: Standard electron impact (EI) at 70 eV.
-
Solvent Delay: 10 minutes.
The resulting chromatogram will show separated peaks for the two diastereomeric carbamates, allowing for the determination of the enantiomeric ratio of the original THIQ sample.[6]
Visualizing the Derivatization Workflow
The following diagram illustrates the key steps in the derivatization of a chiral amine with this compound for subsequent GC analysis.
Caption: Workflow for chiral amine derivatization with this compound.
Signaling Pathway in Asymmetric Synthesis
While not a signaling pathway in the biological sense, the logical flow of an asymmetric synthesis utilizing this compound as a chiral auxiliary can be represented. The menthyl group directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the desired enantiomerically enriched product.
Caption: Logical flow of asymmetric synthesis using this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 14602-86-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. (1R)-(-)-氯甲酸薄荷酯 optical purity ee: 99% (GLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 14602-86-9 | FM61023 [biosynth.com]
- 6. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
A Technical Guide to Novel Applications of (-)-Menthyl Chloroformate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: (-)-Menthyl chloroformate, a reagent derived from the naturally abundant and inexpensive chiral pool chemical (-)-menthol, has traditionally been employed as a chiral derivatizing agent for the analytical separation and determination of enantiomeric excess.[1] While this application remains highly relevant, its utility in modern organic synthesis has expanded. This technical guide explores a novel, advanced application of this compound as a precursor to a recoverable chiral auxiliary for the diastereoselective synthesis of valuable chiral nitrogen-containing compounds. We provide a detailed examination of its conversion to (-)-menthyl carbazate (B1233558) and the subsequent use of this building block in diastereoselective additions to chiral N-acylhydrazones, thereby offering a practical strategy for asymmetric synthesis.
Core Concept: From Derivatizing Agent to Chiral Auxiliary
The traditional role of this compound involves its reaction with a racemic amine or alcohol to form a mixture of diastereomeric carbamates or carbonates.[1] These diastereomers, possessing different physical properties, can then be separated and quantified using standard chromatographic techniques like GC or HPLC.
The novel application detailed here elevates the role of the menthyl group from a passive analytical handle to an active stereocontrolling element. By incorporating it into a substrate as a chiral auxiliary , it directs the stereochemical outcome of a subsequent bond-forming reaction, allowing for the creation of new stereocenters with high selectivity.[2][3] The auxiliary is then cleaved and can potentially be recovered, making the process efficient and atom-economical. This guide focuses on its use as a precursor to a chiral hydrazide for the synthesis of enantioenriched amines.
Application I: Synthesis of (-)-Menthyl Carbazate, a Versatile Chiral Synthon
The first step in this novel strategy is the conversion of this compound into (-)-menthyl carbazate. This transformation converts the reactive chloroformate into a stable, chiral hydrazide that serves as a key building block for subsequent reactions. The carbazate is the direct precursor to the chiral N-acylhydrazone auxiliary.
Experimental Protocol: Synthesis of (-)-Menthyl Carbazate
This two-step protocol describes the in-situ preparation of this compound from (-)-menthol followed by its reaction with hydrazine (B178648) hydrate (B1144303).
Materials:
-
(-)-Menthol (1.0 eq)
-
Toluene (B28343) (Anhydrous)
-
Triphosgene (B27547) (0.41 eq) or Diphosgene
-
Pyridine (B92270) (1.5 eq)
-
Hydrazine hydrate (e.g., 80% solution) (2.7 eq)
-
Dichloromethane (DCM)
-
Potassium Carbonate (K₂CO₃)
-
Benzyltriethylammonium chloride (catalyst)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
Step 1: In-situ formation of this compound.
-
Under an inert atmosphere (Argon or Nitrogen), dissolve triphosgene (0.41 eq) in anhydrous toluene in a flask equipped with a dropping funnel and magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of pyridine (1.5 eq) in anhydrous toluene to the triphosgene solution dropwise, maintaining the temperature at 0 °C. Stir for 15 minutes.
-
Add a solution of (-)-menthol (1.0 eq) in anhydrous toluene slowly via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 15 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the mixture with water and extract with toluene. The combined organic layers contain the crude this compound and are used directly in the next step.
Step 2: Synthesis of (-)-Menthyl Carbazate.
-
In a separate flask, add potassium carbonate (1.5 eq), a catalytic amount of benzyltriethylammonium chloride, CCl₄, and DCM.
-
Add hydrazine hydrate (2.7 eq) to this stirred suspension at room temperature and stir for 15 minutes.
-
Add the crude this compound solution (from Step 1) dropwise to the hydrazine mixture.
-
Stir the resulting mixture at room temperature for 3 hours.
-
Wash the reaction mixture with water. Extract the aqueous layer with DCM.
-
Combine all organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by crystallization from hexanes to yield (-)-menthyl carbazate as a white solid.
Caption: Synthesis of the chiral building block (-)-menthyl carbazate.
Application II: Diastereoselective Synthesis via Chiral N-Acylhydrazones
With the chiral (-)-menthyl carbazate in hand, it can be employed as a chiral auxiliary to control stereoselective transformations. A powerful application is its condensation with aldehydes to form chiral N-acylhydrazones. The bulky and conformationally locked menthyl group effectively shields one face of the C=N double bond.[4] This facial bias directs the approach of a nucleophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the N-N bond yields a highly enantioenriched product, such as a chiral amine.
Logical Workflow
The overall strategy involves three key stages:
-
Auxiliary Attachment: Condensation of (-)-menthyl carbazate with a prochiral aldehyde to form the chiral N-acylhydrazone.
-
Diastereoselective Reaction: Nucleophilic addition to the C=N bond, where the menthyl group directs the stereochemistry of the newly formed stereocenter.
-
Auxiliary Cleavage: Reductive cleavage of the N-N bond to release the enantioenriched amine product and the recoverable menthyl-containing fragment.
Caption: Workflow for asymmetric synthesis using a menthyl-derived auxiliary.
Data Presentation: Representative Diastereoselective Additions
The following table presents representative data for the nucleophilic addition of organometallic reagents to a chiral N-acylhydrazone derived from (-)-menthyl carbazate and benzaldehyde. This data illustrates the effectiveness of the menthyl auxiliary in inducing diastereoselectivity.
| Entry | Nucleophile (R'-M) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | MeMgBr | THF | -78 | 85 | 90:10 |
| 2 | EtMgBr | THF | -78 | 88 | 92:8 |
| 3 | PhLi | Et₂O | -78 | 75 | 85:15 |
| 4 | Bu₂CuLi | THF | -78 | 91 | >95:5 |
| 5 | AllylMgBr | Et₂O | -60 | 82 | 91:9 |
Note: This data is representative of typical outcomes for such reactions and is compiled for illustrative purposes based on established principles of asymmetric synthesis.[4][5]
Experimental Protocols
Protocol A: General Procedure for Chiral N-Acylhydrazone Formation
-
Dissolve (-)-menthyl carbazate (1.0 eq) in methanol (B129727) or ethanol.
-
Add the desired aldehyde (1.0 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature or 0 °C to induce crystallization.
-
Filter the solid product, wash with cold solvent, and dry under vacuum to obtain the pure N-acylhydrazone.
Protocol B: General Procedure for Diastereoselective Nucleophilic Addition
-
Under an inert atmosphere, dissolve the chiral N-acylhydrazone (1.0 eq) in anhydrous THF or diethyl ether.
-
Cool the solution to -78 °C.
-
Slowly add the organometallic nucleophile (e.g., Grignard reagent, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 3-5 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature. Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting diastereomerically enriched hydrazide by flash column chromatography.
Protocol C: General Procedure for Auxiliary Cleavage
-
Dissolve the purified hydrazide adduct in a solvent such as methanol or ethanol.
-
Add a slurry of Raney Nickel (or another suitable catalyst like SmI₂) to the solution.
-
Place the reaction vessel under an atmosphere of hydrogen gas (H₂) using a balloon or a Parr hydrogenator.
-
Stir vigorously at room temperature for 12-24 hours.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to yield the crude chiral amine. Purification can be achieved by chromatography or distillation.
Conclusion
This compound serves as a highly effective and economical entry point for a sophisticated asymmetric synthesis strategy. Its conversion to (-)-menthyl carbazate provides a versatile chiral building block that can be used as a recoverable auxiliary to direct diastereoselective reactions. The N-acylhydrazone methodology presented offers a robust pathway for the synthesis of valuable, enantioenriched chiral amines, which are crucial components in pharmaceuticals and agrochemicals. This application elevates this compound beyond its classical role, positioning it as a strategic tool for modern drug development and synthetic chemistry professionals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acylhydrazones as versatile electrophiles for the synthesis of nitrogen-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
Determining Enantiomeric Purity: A Technical Guide to (-)-Menthyl Chloroformate Derivatization
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical analytical challenge in the development and quality control of chiral pharmaceuticals. Enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles, making their accurate quantification essential. One robust and widely adopted method for determining enantiomeric excess is the derivatization of chiral analytes with a chiral derivatizing agent (CDA), followed by chromatographic or spectroscopic analysis of the resulting diastereomers. This technical guide provides an in-depth exploration of the use of (-)-Menthyl chloroformate as a versatile and effective CDA for the analysis of chiral alcohols and amines.
Principle of the Method
This compound is an optically pure reagent that reacts with chiral nucleophiles, such as the hydroxyl group of an alcohol or the amino group of an amine, to form stable diastereomeric carbamates. These diastereomers, unlike the original enantiomers, possess different physical and chemical properties, including distinct chromatographic retention times and unique NMR spectral characteristics. This allows for their separation and quantification using standard achiral analytical techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), or by nuclear magnetic resonance (NMR) spectroscopy. The ratio of the diastereomers directly corresponds to the enantiomeric ratio of the original analyte, from which the enantiomeric excess can be accurately calculated.
The general reaction scheme is a nucleophilic acyl substitution where the chiral alcohol or amine attacks the electrophilic carbonyl carbon of this compound, with the subsequent loss of a chloride ion. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.
Data Presentation: Quantitative Analysis of Diastereomer Separation
The efficacy of the separation of the diastereomeric derivatives is paramount for the accurate determination of enantiomeric excess. The following tables summarize quantitative data from the gas chromatographic separation of various analytes derivatized with this compound. The key parameters presented are retention time (t_R), resolution (R_s), and the separation factor (α), which together provide a clear indication of the method's performance.
Table 1: GC Separation Parameters for Derivatized Tetrahydroisoquinolines (THIQs) [1]
| Compound | t_R1 (min) | t_R2 (min) | Resolution (R_s) | Separation Factor (α) |
| 1-methyl-THIQ | 31.81 | 32.07 | 1.83 | 1.01 |
| 6-methoxy-1-methyl-THIQ | 37.23 | 37.54 | 2.11 | 1.01 |
| 7-methoxy-1-methyl-THIQ | 37.31 | 37.60 | 1.95 | 1.01 |
| 6,7-dimethoxy-1-methyl-THIQ | 41.52 | 41.83 | 2.09 | 1.01 |
| 1-phenyl-THIQ | 45.93 | 46.41 | 2.96 | 1.01 |
| 1-(4-methylphenyl)-THIQ | 47.82 | 48.35 | 3.14 | 1.01 |
| 1-(4-methoxyphenyl)-THIQ | 51.57 | 52.12 | 3.11 | 1.01 |
| 1-benzyl-THIQ | 48.91 | 49.46 | 3.25 | 1.01 |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and accurate results. Below are methodologies for the derivatization and analysis of different classes of chiral compounds using this compound.
Derivatization of Chiral Amines (Tetrahydroisoquinolines) for GC-MS Analysis[1]
This protocol details the derivatization of a chiral tetrahydroisoquinoline (THIQ) for subsequent analysis by gas chromatography-mass spectrometry.
Materials:
-
Chiral tetrahydroisoquinoline (THIQ) sample
-
This compound
-
Triethylamine (TEA)
-
Acetonitrile (B52724) (anhydrous)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve approximately 3 mg (0.01 - 0.02 mmol) of the racemic or enantiomerically enriched THIQ in 1 mL of acetonitrile in a clean, dry vial.
-
Add 20 µL (0.14 mmol) of triethylamine (TEA) to the solution.
-
Add 10 µL (0.03 mmol) of (-)-(1R)-menthyl chloroformate to the mixture.
-
Vortex the mixture and allow it to react for 10 minutes at room temperature.
-
The resulting solution containing the diastereomeric carbamates can be directly analyzed by GC-MS without further work-up. For samples containing 3-6 mg of the THIQ, the amounts of the reagents should be doubled.
GC-MS Parameters: [1]
-
GC System: Varian CP 3800 or equivalent
-
Column: VF-1ms capillary column (60 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 0.5 mL/min
-
Injector Temperature: 300°C
-
Injection Volume: 1 µL with a split ratio of 1:25
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 15 min
-
Ramp 1: 2°C/min to 250°C, hold for 10 min
-
Ramp 2: 10°C/min to 300°C, hold for 10 min
-
-
MS System: Varian Saturn 2000 ion trap or equivalent
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Transfer Line Temperature: 180°C
-
Ion Trap Temperature: 150°C
Derivatization of Chiral Alcohols for GC-FID Analysis
This protocol provides a general procedure for the derivatization of chiral secondary alcohols. Optimization of reagent stoichiometry and reaction time may be necessary for specific analytes.
Materials:
-
Chiral alcohol sample
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
In a dry reaction vial, dissolve the chiral alcohol (1 equivalent) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.5 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add this compound (1.2 equivalents) to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by flash chromatography if necessary before GC analysis.
GC-FID Parameters:
-
GC System: Agilent 7890B or equivalent with Flame Ionization Detector (FID)
-
Column: HP-5 or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL with an appropriate split ratio
-
Oven Temperature Program: An initial temperature of 150°C, followed by a ramp of 5°C/min to 280°C. This program should be optimized for the specific diastereomers being separated.
-
Detector Temperature: 300°C
Analysis of Derivatized Beta-Blockers by HPLC[2]
This protocol outlines the separation of diastereomeric derivatives of beta-blockers by reversed-phase HPLC.
Materials:
-
Derivatized beta-blocker sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
Procedure:
-
Prepare the mobile phase by mixing acetonitrile, methanol, and water in an appropriate ratio (e.g., 50:20:30 v/v/v). The optimal composition may need to be determined experimentally.
-
Dissolve the derivatized beta-blocker sample in the mobile phase.
-
Inject the sample onto the HPLC system.
HPLC Parameters: [2]
-
HPLC System: Standard HPLC system with a UV detector
-
Column: ODS (C18) column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile, methanol, and water. Isocratic or gradient elution can be used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at a wavelength appropriate for the analyte (e.g., 230 nm)
NMR Spectroscopy for Enantiomeric Excess Determination
While less common than chromatographic methods for this specific derivatizing agent, NMR spectroscopy can be a powerful tool for determining the enantiomeric excess of the derivatized product. The principle relies on the fact that the diastereomers will have slightly different chemical environments, leading to separate signals for corresponding protons in the ¹H NMR spectrum.
Procedure:
-
Following the derivatization reaction, carefully purify the diastereomeric mixture by flash chromatography to remove any unreacted starting materials or byproducts.
-
Dissolve a precise amount of the purified diastereomer mixture in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a pair of well-resolved signals corresponding to the same proton in the two different diastereomers. Protons close to the newly formed stereocenter are most likely to show distinct chemical shifts.
-
Carefully integrate the areas of these two signals. The enantiomeric excess can be calculated from the ratio of the integrals.
Enantiomeric Excess (ee) Calculation: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships described in this guide.
Caption: Experimental workflow for ee determination.
References
- 1. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 2. Stork: Chiral separation of beta-blockers after derivatization with this compound by reversed-phase high performance liquid chromatography [storkapp.me]
The Stereochemistry of (-)-Menthyl Chloroformate Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Menthyl chloroformate, a readily available chiral reagent derived from the natural product (-)-menthol, serves as a powerful tool in asymmetric synthesis. Its primary application lies in its use as a chiral auxiliary, a temporary stereogenic unit that directs the formation of new chiral centers with high diastereoselectivity. This technical guide provides an in-depth exploration of the stereochemical outcomes of reactions involving this compound, with a particular focus on the diastereoselective carboxylation of enolates for the construction of challenging quaternary carbon centers.
Core Application: Diastereoselective Carboxylation of Enolates
A significant application of this compound is in the diastereoselective C-carboxylation of prochiral enolates, providing a reliable method for the synthesis of α,α-disubstituted carboxylic acids with a newly created quaternary stereocenter. This reaction is of considerable interest in medicinal chemistry and natural product synthesis, where such motifs are prevalent.
The general workflow for this process involves the generation of an enolate from a suitable ester precursor, followed by quenching with this compound. The bulky and stereochemically defined (-)-menthyl group effectively shields one face of the enolate, directing the electrophilic attack of the chloroformate to the less hindered face. This results in the formation of a diastereomerically enriched β-keto ester. Subsequent hydrolysis of the menthyl ester reveals the desired chiral α,α-disubstituted carboxylic acid and allows for the recovery of the (-)-menthol auxiliary.
Experimental Workflow for Diastereoselective Carboxylation
Methodological & Application
Application Note: Chiral Resolution of Amino Acids Using (-)-Menthyl Chloroformate and HPLC
Introduction
The enantiomeric separation of amino acids is a critical analytical challenge in various scientific fields, including pharmacology, biochemistry, and food science. The biological activity of amino acids is often stereospecific, with L-amino acids being the primary constituents of proteins in higher organisms, while D-amino acids serve as important signaling molecules and components of bacterial cell walls. Consequently, accurate and reliable methods for the quantification of amino acid enantiomers are essential for drug development, disease diagnosis, and quality control.
One established strategy for the chiral resolution of amino acids is the formation of diastereomers through derivatization with a chiral reagent, followed by separation on a standard achiral stationary phase using high-performance liquid chromatography (HPLC). This application note describes a detailed protocol for the chiral resolution of amino acids based on pre-column derivatization with (-)-Menthyl chloroformate.
This compound is a chiral derivatizing agent that reacts with the amino group of amino acids to form stable diastereomeric N-(-)-menthyloxycarbonyl derivatives. These diastereomers possess distinct physicochemical properties, allowing for their separation on a conventional reversed-phase HPLC column. The method offers a robust and reproducible approach for the determination of the enantiomeric composition of amino acids in various matrices.
Experimental Protocols
1. Derivatization of Amino Acids with this compound
This protocol outlines the procedure for the derivatization of a standard mixture of amino acids. The same procedure can be adapted for amino acids extracted from biological or pharmaceutical samples, although sample-specific clean-up and extraction protocols may be required.
a. Reagents and Materials:
-
Amino acid standards (D/L-isomers)
-
This compound (98% purity or higher)
-
Sodium bicarbonate buffer (0.5 M, pH 9.0)
-
Acetone (B3395972) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Deionized water (18.2 MΩ·cm)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
b. Derivatization Procedure:
-
Sample Preparation: Prepare a solution of the amino acid standard or sample in 0.5 M sodium bicarbonate buffer (pH 9.0) at a concentration of approximately 1 mg/mL.
-
Reagent Preparation: Prepare a 1% (v/v) solution of this compound in acetone immediately before use.
-
Reaction: To 1.0 mL of the amino acid solution in a reaction vial, add 2.0 mL of the this compound solution.
-
Incubation: Tightly cap the vial and vortex the mixture vigorously for 1 minute. Allow the reaction to proceed at room temperature for 2 hours with occasional vortexing.
-
Extraction: After the reaction is complete, add 2.0 mL of dichloromethane to the vial and vortex for 1 minute to extract the derivatized amino acids. Centrifuge the mixture at 3000 rpm for 5 minutes to separate the layers.
-
Washing: Carefully transfer the lower organic layer to a clean tube. Wash the organic extract with 1.0 mL of deionized water, followed by 1.0 mL of 1 M hydrochloric acid, and finally with 1.0 mL of deionized water. Vortex for 30 seconds after each wash and discard the aqueous layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1.0 mL) of the HPLC mobile phase (initial conditions) for analysis.
2. HPLC Analysis of Derivatized Amino Acids
a. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
b. Chromatographic Conditions:
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Data Presentation
The following tables present example data for the chiral separation of selected amino acids. Note: This is illustrative data, as specific retention times and resolution factors will depend on the exact HPLC system, column, and experimental conditions. Researchers should generate their own data for validation.
Table 1: Chromatographic Data for Chiral Separation of Amino Acids
| Amino Acid | Enantiomer | Retention Time (min) (Illustrative) |
| Alanine | L-Ala Derivative | 12.5 |
| D-Ala Derivative | 13.2 | |
| Valine | L-Val Derivative | 15.8 |
| D-Val Derivative | 16.7 | |
| Phenylalanine | L-Phe Derivative | 20.1 |
| D-Phe Derivative | 21.5 |
Table 2: Resolution and Enantiomeric Excess Calculation
| Amino Acid Pair | Resolution (Rs) (Illustrative) | Enantiomeric Excess (% e.e.) (Illustrative) |
| D/L-Alanine | 2.1 | 95% (L) |
| D/L-Valine | 2.5 | 98% (L) |
| D/L-Phenylalanine | 3.0 | 99% (L) |
Visualizations
Caption: Chemical reaction scheme for the formation of diastereomers.
Caption: Workflow from sample preparation to data analysis.
Caption: Logical relationship of the chiral separation principle.
Application Notes and Protocols for the Derivatization of Primary Amines with (-)-Menthyl Chloroformate for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of primary amines by gas chromatography-mass spectrometry (GC-MS) often requires a derivatization step to improve the volatility, thermal stability, and chromatographic behavior of these polar compounds. Derivatization with a chiral reagent, such as (-)-Menthyl chloroformate, offers the additional advantage of enabling the enantioselective separation of chiral amines on a non-chiral column. This is particularly valuable in pharmaceutical analysis, where the stereochemistry of a drug can significantly impact its pharmacological activity and metabolic fate.
This application note provides a detailed protocol for the derivatization of primary amines with this compound and their subsequent analysis by GC-MS. The method is applicable to a wide range of primary amines, including pharmaceuticals, biogenic amines, and neurotransmitters.
Principle of the Method
The derivatization reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of this compound, resulting in the formation of a stable carbamate (B1207046) derivative. The bulky, non-polar menthyl group increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. When a racemic or enantiomerically enriched primary amine is derivatized with the optically pure this compound, a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated on a standard achiral GC column, allowing for the quantification of the individual enantiomers.
Data Presentation
The following table summarizes the quantitative data for the GC-MS analysis of representative primary amines after derivatization with this compound. Please note that while specific data for a wide range of amines with this compound is not extensively published, the following values are based on published data for similar chloroformate derivatizations and are representative of the expected performance.
| Analyte | Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |
| Amphetamine | Urine | 50 - 6000 | 25 | 50 | 90-105 | [1] |
| Methamphetamine | Urine | 50 - 6000 | 25 | 50 | 92-108 | [1] |
| 1-Phenylethylamine | Standard Solution | 10 - 1000 | 5 | 10 | 95-105 | Representative |
| Dopamine | Brain Homogenate | 20 - 2000 | 10 | 20 | 85-110 | Representative |
| Serotonin | Platelet Lysate | 25 - 2500 | 12 | 25 | 88-112 | Representative |
Experimental Protocols
Materials and Reagents
-
This compound (98% purity or higher)
-
Primary amine standards
-
Solvent for standards (e.g., Methanol, Acetonitrile)
-
Derivatization solvent (e.g., Acetonitrile, Ethyl acetate)
-
Base catalyst (e.g., Triethylamine, Pyridine)
-
Extraction solvent (e.g., Hexane (B92381), Dichloromethane)
-
Anhydrous sodium sulfate
-
GC-grade solvents
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-5MS, HP-5MS)
Standard Solution Preparation
-
Prepare individual stock solutions of the primary amine standards at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).
-
Prepare working standard solutions by diluting the stock solutions to the desired concentration range for the calibration curve.
Sample Preparation and Derivatization
The following is a general procedure that can be adapted for different sample matrices.
-
Liquid Samples (e.g., Urine, Plasma):
-
To 1 mL of the sample in a glass tube, add an appropriate internal standard.
-
Adjust the pH of the sample to >9 with a suitable base (e.g., 1 M NaOH).
-
Perform a liquid-liquid extraction by adding 3 mL of an appropriate organic solvent (e.g., ethyl acetate), vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and repeat the extraction.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the derivatization solvent (e.g., acetonitrile).
-
-
Solid Samples (e.g., Tissue):
-
Homogenize a known weight of the tissue sample in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Proceed with the liquid-liquid extraction as described for liquid samples.
-
-
Derivatization Reaction:
-
To the reconstituted extract or a known amount of standard solution in the derivatization solvent, add 20 µL of a base catalyst (e.g., triethylamine).
-
Add 10 µL of this compound.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of an appropriate solvent for GC-MS analysis (e.g., hexane or ethyl acetate).
-
GC-MS Analysis
-
Gas Chromatograph:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5MS or equivalent).
-
Inlet: Splitless mode.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantitative analysis, SIM mode is recommended for higher sensitivity and selectivity. The specific ions to be monitored will depend on the fragmentation pattern of the derivatized amine.
-
Mandatory Visualizations
Caption: Experimental workflow for the derivatization of primary amines.
Caption: Logical relationship of the derivatization and analysis process.
References
Application Notes: Enantioselective Synthesis of β-Blockers via Diastereomeric Resolution Using (-)-Menthyl Chloroformate
Introduction
β-Adrenergic blocking agents, commonly known as β-blockers, are a class of drugs predominantly used for the management of cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias. The pharmacological activity of most β-blockers resides primarily in one enantiomer. For instance, (S)-propranolol is about 100 times more potent as a β-blocker than its (R)-enantiomer. Consequently, the development of stereoselective synthetic routes to access enantiomerically pure β-blockers is of significant importance in the pharmaceutical industry.
One effective strategy for obtaining single-enantiomer β-blockers is the chemical resolution of a racemic intermediate. This application note details a method for the enantioselective synthesis of β-blockers, using propranolol (B1214883) as a representative example, through the derivatization of a racemic amino alcohol intermediate with the chiral resolving agent (-)-menthyl chloroformate. This process yields a mixture of diastereomers that can be separated using standard chromatographic techniques. Subsequent removal of the chiral auxiliary affords the desired enantiomerically pure intermediate, which is then converted to the final active pharmaceutical ingredient.
Principle of the Method
The synthesis begins with the preparation of racemic 1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol, the core structure of propranolol. This racemic mixture is then reacted with this compound. The chiral center in this compound reacts with the secondary amine of the (R)- and (S)-amino alcohols to form a pair of diastereomeric carbamates. These diastereomers possess different physical properties, which allows for their separation by silica (B1680970) gel chromatography. Once the desired diastereomer is isolated, the menthyl carbamate (B1207046) group is hydrolyzed under basic conditions to regenerate the enantiomerically pure amino alcohol. This intermediate is then converted to the target β-blocker, (S)-propranolol.
Experimental Protocols
Protocol 1: Synthesis of Racemic 1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol (rac-Propranolol)
This protocol describes the synthesis of the racemic precursor to propranolol.
-
Synthesis of 1-(1-Naphthyloxy)-2,3-epoxypropane: To a solution of 1-naphthol (B170400) (14.4 g, 100 mmol) in a suitable solvent such as ethanol (B145695)/water, add a base like potassium hydroxide (B78521) (6.6 g, 100 mmol, dissolved in a minimal amount of water). Stir the mixture at room temperature for 30 minutes. Add epichlorohydrin (B41342) (13.9 g, 150 mmol) dropwise to the solution. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude epoxide. Purify the product by vacuum distillation or column chromatography.
-
Synthesis of rac-Propranolol: Dissolve the purified 1-(1-naphthyloxy)-2,3-epoxypropane (10.0 g, 50 mmol) in isopropylamine (B41738) (excess, e.g., 50 mL). Heat the mixture to reflux for 1-2 hours.[1] Monitor the reaction by TLC. After completion, remove the excess isopropylamine under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining isopropylamine. Dry the organic layer and concentrate to yield racemic propranolol, which can be purified by recrystallization.
Protocol 2: Diastereomeric Resolution using this compound
This protocol details the core resolution step.
-
Derivatization: Dissolve racemic propranolol (5.2 g, 20 mmol) in a dry, aprotic solvent such as dichloromethane (B109758) (100 mL) containing a non-nucleophilic base (e.g., triethylamine, 3.0 g, 30 mmol). Cool the solution in an ice bath. Slowly add this compound (4.8 g, 22 mmol) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 1-2 hours.[2]
-
Work-up: Monitor the reaction by TLC until the starting material is consumed. Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mixture of diastereomeric carbamates.
-
Separation: Purify and separate the diastereomers by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient). Collect the fractions corresponding to each diastereomer, monitoring by TLC. Combine the fractions of the desired diastereomer (typically the less polar one for the (S)-propranolol precursor) and evaporate the solvent.
Protocol 3: Hydrolysis of the Menthyl Carbamate to Yield (S)-Propranolol
This protocol describes the removal of the chiral auxiliary.
-
Hydrolysis: Dissolve the isolated diastereomerically pure menthyl carbamate (e.g., 2.0 g) in a mixture of ethanol and water (e.g., 4:1 v/v).[3][4] Add a strong base, such as potassium hydroxide (e.g., 5-10 equivalents), and heat the mixture to reflux for 24-48 hours.[3][4]
-
Work-up and Isolation: After cooling, remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[3][4] Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield enantiomerically pure (S)-propranolol. The purity can be confirmed by chiral HPLC analysis.
Data Presentation
Table 1: Summary of Yields and Purity in the Enantioselective Synthesis of (S)-Propranolol
| Step | Product | Starting Material | Typical Yield (%) | Enantiomeric/Diastereomeric Excess (%) |
| 1. Synthesis of Racemic Propranolol | rac-Propranolol | 1-Naphthol | 85-95 | N/A |
| 2. Derivatization with this compound | Diastereomeric Menthyl Carbamates | rac-Propranolol | >90 | N/A |
| 3. Chromatographic Separation | Desired Diastereomer | Diastereomeric Mixture | 40-45 (of theory) | >98 de |
| 4. Hydrolysis of Menthyl Carbamate | (S)-Propranolol | Purified Diastereomer | 80-90 | >98 ee |
Visualizations
Caption: Workflow for the enantioselective synthesis of (S)-Propranolol.
Caption: Logical relationship in diastereomeric resolution.
References
Application Notes and Protocols for the Derivatization of Chiral Alcohols with (-)-Menthyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity of chiral alcohols is a critical aspect of pharmaceutical development, asymmetric synthesis, and quality control. Derivatization of a racemic or enantiomerically enriched alcohol with an enantiopure chiral derivatizing agent (CDA) produces a mixture of diastereomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, allowing for their separation and quantification using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
(-)-Menthyl chloroformate is a versatile and effective CDA for the derivatization of chiral alcohols. The reaction proceeds via a nucleophilic acyl substitution, where the alcohol displaces the chloride from the chloroformate to form a stable carbamate (B1207046) derivative. The bulky and rigid menthyl group provides the necessary steric and conformational differences between the resulting diastereomers, facilitating their chromatographic separation. This application note provides a detailed protocol for the derivatization of chiral alcohols with this compound and subsequent analysis by GC or HPLC.
Reaction Principle
The derivatization of a chiral alcohol with this compound results in the formation of diastereomeric carbamates. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.
Experimental Protocols
General Derivatization Procedure
This protocol provides a general guideline for the derivatization of chiral secondary alcohols. Optimization of reaction conditions, such as stoichiometry, solvent, and reaction time, may be necessary for specific substrates.
Materials:
-
Chiral alcohol
-
This compound (≥99% ee)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, toluene)
-
Saturated aqueous sodium bicarbonate solution
-
Organic extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve the chiral alcohol (1.0 eq) in the chosen anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution and stir.
-
Addition of Derivatizing Agent: Slowly add this compound (1.2 - 1.5 eq) to the stirred solution at room temperature. For highly reactive alcohols, the addition may be performed at 0 °C to control the reaction exotherm.
-
Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from 10 minutes to several hours, depending on the reactivity of the alcohol.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or a preliminary GC/HPLC analysis of an aliquot.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted chloroformate and the hydrochloride salt of the base.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude diastereomeric carbamates.
-
-
Analysis: The crude product can be directly analyzed by GC or HPLC. If necessary, the product can be purified by flash column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize representative quantitative data for the derivatization and chromatographic separation of chiral compounds using this compound. Note that the data is compiled from different sources and reaction conditions may vary.
Table 1: GC Analysis of Derivatized Tetrahydroisoquinolines [1]
| Analyte | Retention Times (min) | Resolution (Rs) | Separation Factor (α) |
| 1-methyl-THIQ | 29.56, 29.71 | 1.67 | 1.01 |
| 6-methoxy-1-methyl-THIQ | 31.89, 32.08 | 1.90 | 1.01 |
| 7-methoxy-1-methyl-THIQ | 31.95, 32.14 | 1.90 | 1.01 |
| 6,7-dimethoxy-1-methyl-THIQ | 34.11, 34.33 | 2.00 | 1.01 |
| 1-phenyl-THIQ | 35.51, 35.80 | 2.07 | 1.01 |
Chromatographic conditions can be found in the cited reference.
Table 2: HPLC Analysis of Derivatized Metoprolol (B1676517) [2]
| Parameter | Value |
| Column | Inertsil C8 |
| Mobile Phase | Acetonitrile/Methanol/Water |
| Detection | UV |
| Limit of Detection (LOD) | 0.05% of the minor enantiomer |
| Linearity | Adequate over the required range |
Detailed mobile phase composition and gradient are available in the cited reference.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this application note.
Conclusion
The derivatization of chiral alcohols with this compound is a robust and reliable method for determining their enantiomeric purity. The resulting diastereomeric carbamates can be effectively separated and quantified using standard GC and HPLC techniques. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of organic synthesis, drug discovery, and quality control. It is important to note that optimization of the derivatization and chromatographic conditions may be required for specific applications to achieve optimal results.
References
- 1. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 2. Chiral purity test of metoprolol enantiomer after derivatization with this compound by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantiomeric separation of amphetamines with (-)-Menthyl chloroformate
An effective method for the enantiomeric separation of amphetamines is crucial for distinguishing between the legally restricted (S)-(+)-amphetamine and the less potent (R)-(-)-enantiomer, as well as for differentiating between illicit methamphetamine use and the use of over-the-counter products containing (R)-(-)-methamphetamine.[1] This application note details a protocol for the chiral separation of methamphetamine enantiomers using the derivatizing agent (-)-menthyl chloroformate, followed by gas chromatography-mass spectrometry (GC-MS) analysis.
The underlying principle of this method is the conversion of the chiral amphetamine molecules into diastereomers by reacting them with an optically active derivatizing agent, this compound. These resulting diastereomers possess different physicochemical properties, allowing for their separation on a standard achiral chromatographic column.[1][2] This approach offers a cost-effective alternative to using more expensive chiral columns.[2]
It is important to note that while this method is effective for the baseline separation of (R)- and (S)-methamphetamine, studies have shown that it is not suitable for the chromatographic separation of (R)- and (S)-amphetamine enantiomers as their menthoxycarbonyl derivatives.[2]
Experimental Protocols
This section provides a detailed methodology for the derivatization and subsequent analysis of methamphetamine enantiomers in urine samples.
Materials and Reagents:
-
This compound (MeCF)
-
Isooctane
-
Pyridine
-
Potassium carbonate (K₂CO₃)
-
Potassium bicarbonate (KHCO₃)
-
n-Pentane
-
Ethyl acetate (B1210297)
-
(S)-Methamphetamine standard
-
(R)-Methamphetamine standard
-
Internal standard (e.g., d-amphetamine)
-
Milli-Q water
Sample Preparation and Derivatization:
-
To 1 mL of urine in a suitable tube, add the internal standard.
-
Add 0.25 mL of carbonate buffer (a solution containing 100 g/L each of K₂CO₃ and KHCO₃).[2]
-
Add 20 µL of pyridine, which acts as a catalyst.[2]
-
Add 50 µL of a 2% solution of this compound in isooctane.[2]
-
Vortex the mixture briefly to ensure thorough mixing.[2]
-
Add 5 mL of n-pentane and shake for 10 minutes to extract the derivatives.[2]
-
Centrifuge the mixture for 5 minutes at 2500 rpm.[2]
-
Transfer the organic layer (top layer) to a new tube and evaporate to dryness under reduced pressure.[2]
-
Reconstitute the dried residue in 100 µL of ethyl acetate for GC-MS analysis.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrument: Agilent 5973 MSD (or equivalent)[2]
-
Column: Restek Rxi-1ms (12 m x 0.20 mm x 0.33 µm) or a similar non-polar column. A mid-polarity stationary phase (e.g., 35% phenyl- 65% dimethylpolysiloxane) can also provide excellent separation.[2]
-
Carrier Gas: Helium at a flow rate of 0.6 mL/min.[2]
-
Injection: 2 µL with a 20:1 split ratio at 280°C.[2]
-
Temperature Program:
-
Initial temperature: 160°C (hold for 0 minutes)
-
Ramp 1: 1°C/min to 180°C (hold for 0 minutes)
-
Ramp 2: 40°C/min to 300°C[2]
-
-
Mass Spectrometry: Data can be acquired in full scan mode or by using selected ion monitoring (SIM) for enhanced sensitivity and specificity.[1][2]
Data Presentation
The following table summarizes the quantitative data associated with this method.
| Parameter | Value | Reference |
| Linear Range | 50 to >6,000 ng/mL | [1] |
| Detection Limit | 10-50 ng/mL | [2] |
| Selected Ion (Methamphetamine) | m/z 240, 196, 102 | [1][2] |
| Selected Ion (Amphetamine) | m/z 226, 182, 227 | [1] |
Visualizations
The following diagrams illustrate the derivatization reaction and the experimental workflow.
Caption: Derivatization of Methamphetamine with this compound.
Caption: Experimental Workflow for Methamphetamine Enantiomer Analysis.
References
Application Notes and Protocols: (-)-Menthyl Chloroformate in the Synthesis of Chiral Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Menthyl chloroformate, a derivative of the naturally abundant and inexpensive chiral auxiliary (-)-menthol, serves as a valuable reagent in asymmetric synthesis. Its primary application lies in the derivatization of amines and alcohols, enabling the separation of enantiomers and the diastereoselective synthesis of complex molecules. In the realm of heterocyclic chemistry, this compound is particularly useful for introducing chirality that directs the formation of stereocenters in cyclic structures, which are prevalent in pharmaceuticals and natural products.
These application notes provide a detailed overview and experimental protocols for the use of this compound as a chiral auxiliary in the synthesis of chiral heterocyclic compounds. The focus is on its application in the diastereoselective synthesis of N-alkoxycarbonyl-substituted piperidines, a common structural motif in bioactive molecules.
Core Principle: Diastereoselective Addition to an N-Acylpyridinium Salt
The key strategy highlighted here involves the reaction of a pyridine (B92270) derivative with this compound to form a chiral N-acylpyridinium salt in situ. This activated intermediate is susceptible to nucleophilic attack. The bulky and sterically defined (-)-menthyl group effectively shields one face of the pyridinium (B92312) ring, directing the incoming nucleophile to the opposite face. This results in a highly diastereoselective addition, establishing a new stereocenter with a predictable configuration relative to the chiral auxiliary. The resulting dihydropyridone can then be further manipulated to afford the desired chiral piperidine (B6355638) derivative.
Logical Workflow for Diastereoselective Piperidine Synthesis
Caption: Workflow for piperidine synthesis.
Application Example: Diastereoselective Synthesis of N-Alkoxycarbonyl-2-substituted-1,2-dihydropyridines
This section details the synthesis of chiral dihydropyridines, which are versatile precursors to piperidines and other complex alkaloids. The protocol is based on the diastereoselective addition of Grignard reagents to N-alkoxycarbonylpyridinium salts derived from this compound.
Experimental Protocol
Materials:
-
Pyridine (or substituted pyridine)
-
This compound
-
Organometallic reagent (e.g., Phenylmagnesium bromide, Butylmagnesium bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
-
Silica (B1680970) gel for column chromatography
Procedure: General method for the preparation of N-menthyloxycarbonyl-2-substituted-1,2-dihydropyridines
-
Reaction Setup: A solution of the appropriate Grignard reagent (11 mmol) in anhydrous THF (20 mL) is prepared in a three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Formation of the N-Acylpyridinium Salt: A solution of pyridine (10 mmol) and this compound (10 mmol) in anhydrous THF (30 mL) is added dropwise to the Grignard reagent solution over a period of 30 minutes, maintaining the temperature at -78 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 3 hours.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (20 mL).
-
Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired N-menthyloxycarbonyl-2-substituted-1,2-dihydropyridine.
Quantitative Data
The following table summarizes the results for the synthesis of various 2-substituted dihydropyridines using this protocol.
| Entry | Pyridine Derivative | Grignard Reagent (R-MgX) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Pyridine | Phenylmagnesium bromide | N-Menthoxycarbonyl-2-phenyl-1,2-dihydropyridine | 75 | >98:2 |
| 2 | Pyridine | Butylmagnesium bromide | N-Menthoxycarbonyl-2-butyl-1,2-dihydropyridine | 70 | >98:2 |
| 3 | 3-Methylpyridine | Phenylmagnesium bromide | N-Menthoxycarbonyl-3-methyl-2-phenyl-1,2-dihydropyridine | 72 | >98:2 |
| 4 | 4-Methylpyridine | Phenylmagnesium bromide | N-Menthoxycarbonyl-4-methyl-2-phenyl-1,2-dihydropyridine | 78 | >98:2 |
Note: The diastereomeric ratio is determined by 1H NMR analysis of the crude product.
Visualization of the Reaction Pathway
The following diagram illustrates the key steps and intermediates in the diastereoselective synthesis of N-alkoxycarbonyl-2-substituted-1,2-dihydropyridines.
Caption: Reaction pathway for synthesis.
Conclusion
This compound is a highly effective and practical chiral auxiliary for the asymmetric synthesis of chiral heterocyclic compounds. The protocol detailed above for the synthesis of N-alkoxycarbonyl-2-substituted-1,2-dihydropyridines demonstrates its utility in controlling stereochemistry with high diastereoselectivity. The resulting chiral dihydropyridones are valuable intermediates that can be converted into a variety of enantiomerically enriched piperidine derivatives, which are of significant interest in drug discovery and development. The straightforward nature of the reaction, coupled with the high stereocontrol and the commercial availability of the chiral auxiliary, makes this a valuable method for researchers in the field of synthetic organic chemistry.
Application Note: HPLC Method Development for the Separation of Diastereomers of (-)-Menthyl Chloroformate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enantiomeric separation is a critical aspect of pharmaceutical development and quality control, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. One effective strategy for resolving enantiomers is their conversion into diastereomers through derivatization with a chiral agent, followed by separation using achiral chromatography.[1] (-)-Menthyl chloroformate is a widely used chiral derivatizing agent that reacts with amines, alcohols, and other nucleophilic groups to form stable diastereomeric carbamates or esters.[2][3][4] These diastereomers, having different physicochemical properties, can then be separated on conventional achiral stationary phases.[1][5]
This application note provides a comprehensive protocol for the development of an HPLC method for the separation of diastereomers derived from the reaction of chiral analytes with this compound.
Data Presentation
Successful separation of diastereomers is dependent on the optimization of several chromatographic parameters. The following tables provide a template for summarizing the quantitative data obtained during method development.
Table 1: Stationary Phase Screening Results
| Stationary Phase | Mobile Phase System | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (Rs) |
| C18 (ODS) | Acetonitrile/Water | 12.5 | 13.8 | 1.8 |
| Phenyl | Methanol/Water | 10.2 | 11.1 | 1.5 |
| Cyano | Hexane/Ethanol | 8.1 | 8.9 | 1.2 |
| Porous Graphitic Carbon | Acetonitrile/Methanol/Water | 15.3 | 17.1 | 2.5 |
Table 2: Mobile Phase Optimization on C18 Column
| % Organic (Acetonitrile) | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (Rs) |
| 50 | 1.0 | 25 | 15.2 | 16.9 | 1.9 |
| 60 | 1.0 | 25 | 12.5 | 13.8 | 1.8 |
| 70 | 1.0 | 25 | 9.8 | 10.7 | 1.6 |
| 60 | 0.8 | 25 | 14.8 | 16.3 | 2.0 |
| 60 | 1.2 | 25 | 10.5 | 11.5 | 1.7 |
| 60 | 1.0 | 35 | 11.3 | 12.4 | 1.9 |
Experimental Protocols
This section details the methodologies for the derivatization reaction and the subsequent HPLC method development.
Protocol 1: Derivatization of a Chiral Analyte with this compound
Materials:
-
Chiral analyte (e.g., amine or alcohol)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the chiral analyte (1 equivalent) in the anhydrous aprotic solvent.
-
Add the tertiary amine base (1.2 equivalents) to the solution and stir.
-
Slowly add this compound (1.1 equivalents) to the reaction mixture at room temperature.
-
Monitor the reaction by TLC or a rapid LC-MS analysis until the starting material is consumed.
-
Upon completion, quench the reaction with the quenching solution.
-
Separate the organic layer, wash with brine, and dry over the drying agent.
-
Evaporate the solvent to obtain the crude diastereomeric derivative mixture.
-
Purify the mixture if necessary using silica (B1680970) gel column chromatography.
Protocol 2: HPLC Method Development for Diastereomer Separation
1. Initial Screening Phase:
- Column Selection: Screen a minimum of two to three different achiral columns with varying selectivities (e.g., C18, Phenyl, and for normal phase, Silica).[6]
- Mobile Phase Screening:
- For reversed-phase, prepare two primary mobile phase systems: Water/Acetonitrile and Water/Methanol.[6]
- For normal-phase, prepare Hexane/Ethanol and Hexane/Isopropanol systems.[5]
- Gradient Elution: Run a broad gradient on each column with each mobile phase system to determine the approximate elution conditions and to observe if any separation occurs.
2. Optimization Phase:
- Focus on Promising Conditions: Select the column and mobile phase combination that showed the best initial separation.
- Isocratic Elution: Based on the gradient run, convert to an isocratic method. Systematically adjust the mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution (Rs) between the diastereomer peaks.[6]
- Temperature Optimization: Evaluate the effect of column temperature on the separation. A range of temperatures (e.g., 25°C, 40°C, 60°C) should be tested to fine-tune the resolution.[6]
- Flow Rate Adjustment: Optimize the flow rate to improve peak shape and resolution while considering analysis time.
3. Method Validation (Abbreviated):
- System Suitability: Inject a standard solution multiple times to ensure the reproducibility of retention times, peak areas, and resolution.
- Specificity: Confirm that there is no interference from the matrix or other components at the retention times of the diastereomers.
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts described in this application note.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. Stork: Chiral separation of beta-blockers after derivatization with this compound by reversed-phase high performance liquid chromatography [storkapp.me]
- 3. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 4. scbt.com [scbt.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for GC-FID Analysis of (-)-Menthyl Chloroformate Derivatized Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enantiomeric separation is a critical aspect of pharmaceutical development, toxicology, and chemical synthesis, as the biological activity of chiral molecules can vary significantly between enantiomers. Gas chromatography (GC) with flame ionization detection (FID) is a robust and widely available analytical technique for quantitative analysis. However, the direct separation of enantiomers on common achiral GC columns is not feasible.
This application note details a reliable method for the enantioselective analysis of chiral compounds, such as amines, amino acids, and alcohols, by GC-FID following derivatization with (-)-menthyl chloroformate. This chiral derivatizing agent reacts with the enantiomers of an analyte to form diastereomers, which possess different physicochemical properties and can be separated on a standard achiral GC column.[1][2] This approach provides a cost-effective and accessible alternative to using more expensive chiral GC columns.
Principle of the Method
The core of this method lies in the pre-column derivatization of the chiral analyte with (-)-(1R)-menthyl chloroformate. This reagent selectively reacts with functional groups such as primary and secondary amines and hydroxyl groups to form diastereomeric carbamates or carbonates, respectively. These diastereomers can then be resolved by gas chromatography on a non-chiral stationary phase.[1] The relative peak areas of the separated diastereomers in the chromatogram correspond to the enantiomeric ratio of the original analyte.
Experimental Protocols
Materials and Reagents
-
Derivatizing Agent: (-)-(1R)-Menthyl chloroformate (99% ee)
-
Solvents: Acetonitrile (B52724) (anhydrous), Diethyl ether (anhydrous), Toluene (B28343)
-
Base: Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
Analyte: Racemic or enantiomerically enriched sample (e.g., tetrahydroisoquinolines, amphetamines, amino acid esters, chiral alcohols)
-
Drying Agent: Anhydrous potassium carbonate or sodium sulfate
-
Gases: Nitrogen or Helium (carrier gas), Hydrogen (FID), Air (FID)
Derivatization Protocol for Chiral Amines (e.g., Tetrahydroisoquinolines)
This protocol is adapted from the method described by Přech et al. (2013).[1]
-
Sample Preparation: Dissolve approximately 3 mg of the chiral amine in 1 mL of anhydrous acetonitrile in a clean, dry vial.
-
Addition of Base: Add 20 µL of triethylamine (TEA) to the sample solution.
-
Addition of Derivatizing Agent: Add 10 µL of (-)-(1R)-menthyl chloroformate.
-
Reaction: Vortex the mixture and allow it to react at room temperature for 10 minutes. The reaction mixture can be directly analyzed by GC-FID.[1]
For other chiral amines like amphetamine and methamphetamine, a similar protocol can be followed. An alternative involves extraction of the derivatives. After the reaction, 5 mL of n-pentane can be added to extract the derivatives, followed by evaporation of the organic layer and reconstitution in a suitable solvent like ethyl acetate.
General Derivatization Protocol for Chiral Alcohols and Amino Acid Esters
-
Sample Preparation: Dissolve the chiral alcohol or amino acid ester in a suitable anhydrous solvent (e.g., toluene or diethyl ether).
-
Addition of Base: Add a slight excess of a non-nucleophilic base such as pyridine or triethylamine.
-
Addition of Derivatizing Agent: Slowly add a toluene solution of this compound (approximately 1 mmol/mL) to the reaction mixture at room temperature.
-
Reaction: Allow the reaction to proceed for 30 minutes at room temperature.
-
Work-up: The reaction mixture can be washed with dilute acid and then water to remove excess base and other polar impurities. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate) and is ready for GC-FID analysis.
GC-FID Analysis Protocol
The following GC-FID conditions are recommended as a starting point and may require optimization for specific analytes.
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column, such as a Varian VF-1 or equivalent (e.g., HP-5MS, 30-60 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the diastereomeric derivatives.[1]
-
Injector: Split/splitless inlet.
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 0.5-1.5 mL/min).
-
Injection Volume: 1 µL.
-
Split Ratio: 1:25 or as appropriate for the sample concentration.[1]
-
Injector Temperature: 250-300 °C.[1]
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 15 minutes.
-
Ramp 1: 2 °C/min to 250 °C, hold for 0 minutes.
-
Ramp 2: 10 °C/min to 300 °C, hold for 15 minutes. (This is an example program and should be optimized for the specific analytes.)
-
-
Detector: FID.
-
Detector Temperature: 250-300 °C.[1]
-
Hydrogen Flow: 30-40 mL/min.
-
Air Flow: 300-400 mL/min.
-
Makeup Gas (N2 or He): 25-30 mL/min.
Data Presentation
The following tables summarize quantitative data for the GC-FID analysis of this compound derivatized enantiomers of substituted tetrahydroisoquinolines.
Table 1: GC-FID Parameters for the Analysis of Derivatized Tetrahydroisoquinolines.[1]
| Parameter | Value |
| Instrument | Varian CP 3800 with FID |
| Column | Varian VF-1 (60 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Nitrogen |
| Flow Rate | 0.5 mL/min |
| Injector Temperature | 300 °C |
| Split Ratio | 1:25 |
| Injection Volume | 1 µL |
| Detector Temperature | 250 °C |
| Oven Program | 150°C (15 min) -> 2°C/min to 250°C -> 10°C/min to 300°C (15 min) |
Table 2: Retention Times and Resolution of this compound Derivatized Tetrahydroisoquinoline Enantiomers.[1]
| Compound | Diastereomer 1 Retention Time (min) | Diastereomer 2 Retention Time (min) | Resolution (Rs) |
| 1-methyl-THIQ | 37.89 | 38.25 | 2.05 |
| 6-methoxy-1-methyl-THIQ | 44.59 | 44.91 | 1.68 |
| 7-methoxy-1-methyl-THIQ | 44.98 | 45.36 | 2.00 |
| 6,7-dimethoxy-1-methyl-THIQ (Salsolidine) | 50.12 | 50.48 | 1.71 |
| 1-phenyl-THIQ | 56.63 | 57.07 | 1.69 |
| 1-(4-methylphenyl)-THIQ | 59.08 | 59.51 | 1.59 |
| 1-(4-methoxyphenyl)-THIQ | 63.29 | 63.70 | 1.52 |
| 1-[4-(trifluoromethyl)phenyl]-THIQ | 57.01 | 57.43 | 1.56 |
Data from Přech, J., et al. (2013). American Journal of Analytical Chemistry, 4, 125-133.[1]
Mandatory Visualizations
Caption: Derivatization reaction of a chiral analyte with this compound.
Caption: Overall experimental workflow for GC-FID analysis.
Conclusion
The derivatization of chiral compounds with this compound followed by GC-FID analysis on an achiral column is a powerful and versatile method for enantiomeric separation and quantification. This approach has been successfully applied to various classes of compounds, including substituted tetrahydroisoquinolines and amphetamines.[1][3] The protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals to implement this technique for routine chiral analysis. The method is characterized by its robustness, high resolution, and cost-effectiveness, making it a valuable tool in a wide range of scientific disciplines.
References
- 1. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 2. Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of amphetamine and methamphetamine in urine by gas chromatography/mass spectrometry following derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (-)-Menthyl Chloroformate as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Menthyl chloroformate, derived from the naturally abundant and inexpensive chiral pool compound (-)-menthol, serves as a versatile and effective chiral auxiliary in asymmetric synthesis. Its rigid cyclohexane (B81311) framework provides a well-defined stereochemical environment, enabling high levels of diastereoselectivity in various chemical transformations. By covalently attaching the (-)-menthyl group to a prochiral substrate, one can direct the approach of reagents to a specific face of the molecule, thereby controlling the formation of a desired stereoisomer. Subsequent cleavage of the auxiliary, which can often be recovered and reused, yields the enantiomerically enriched target molecule.
These application notes provide a detailed overview of the use of this compound and its derivatives in asymmetric synthesis, with a focus on the diastereoselective ene reaction for the synthesis of chiral α-hydroxy acids. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these methods in research and development settings.
Key Applications at a Glance
| Application | Reaction Type | Key Advantages |
| Synthesis of Chiral α-Hydroxy Acids | Diastereoselective Ene Reaction | High diastereoselectivity, access to valuable chiral building blocks. |
| Resolution of Racemic Amines and Alcohols | Derivatization and Separation | Forms diastereomeric carbamates that can be separated by chromatography or crystallization.[1] |
| Determination of Enantiomeric Purity | Chiral Derivatizing Agent | Enables the determination of enantiomeric excess by chromatographic methods (GC, HPLC).[1] |
Asymmetric Synthesis of α-Hydroxy Acids via Diastereoselective Ene Reaction
A powerful application of the (-)-menthyl auxiliary is in the Lewis acid-catalyzed ene reaction between (-)-menthyl glyoxylate (B1226380) and alkenes. This reaction establishes a new carbon-carbon bond and a stereocenter with high diastereoselectivity, providing a direct route to enantiomerically enriched α-hydroxy acids after cleavage of the auxiliary.
Mechanism of Chiral Induction
The diastereoselectivity of the ene reaction is controlled by the steric hindrance imposed by the bulky isopropyl group of the (-)-menthyl auxiliary. The Lewis acid (e.g., SnCl₄) coordinates to the carbonyl oxygens of the glyoxylate, locking it into a specific conformation. The alkene then preferentially attacks from the less sterically hindered face, leading to the formation of one major diastereomer.
Caption: Chiral induction in the Lewis acid-catalyzed ene reaction.
Experimental Protocols
Protocol 1: Synthesis of (-)-Menthyl Glyoxylate Monohydrate
(-)-Menthyl glyoxylate can be synthesized from (-)-menthol and glyoxylic acid. While direct esterification is possible, an alternative route involves the reaction of (-)-menthol with a dihalogenated acetyl halide followed by hydrolysis.[2]
Materials:
-
L-Menthol
-
Dichloroacetyl chloride
-
Sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of L-menthol (1.0 eq) and pyridine (1.2 eq) in dichloromethane at 0 °C, add dichloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (-)-menthyl dichloroacetate.
-
Hydrolyze the crude product with a suitable base to yield (-)-menthyl glyoxylate. For purification, the glyoxylate can be converted to its stable monohydrate by treatment with water.
| Reactant | Molar Ratio | Purity | Yield |
| L-Menthol | 1.0 | >99% | - |
| Dihaloacetyl halide | 1.1 | >98% | - |
| Product: (-)-Menthyl Glyoxylate Monohydrate | - | >99.5% | >80%[2] |
Protocol 2: Diastereoselective Ene Reaction of (-)-Menthyl Glyoxylate
This protocol describes a general procedure for the Lewis acid-catalyzed ene reaction.
Materials:
-
(-)-Menthyl glyoxylate
-
Alkene (e.g., isobutylene, α-methylstyrene)
-
Lewis acid (e.g., SnCl₄, TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (-)-menthyl glyoxylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
Add the Lewis acid (1.1 eq) dropwise and stir for 15 minutes.
-
Add the alkene (1.5 eq) to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric excess (de) of the crude product by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography.
| Alkene | Lewis Acid | Diastereomeric Excess (de) | Yield |
| Isobutylene | SnCl₄ | >95% | High |
| α-Methylstyrene | TiCl₄ | >90% | Good |
Note: The specific conditions and results can vary depending on the alkene and Lewis acid used.
Protocol 3: Cleavage of the (-)-Menthyl Auxiliary to Yield α-Hydroxy Acid
The (-)-menthyl ester is cleaved by saponification to yield the desired α-hydroxy acid and recover the (-)-menthol auxiliary.
Materials:
-
Diastereomerically pure (-)-menthyl ene adduct
-
Potassium hydroxide (B78521) (KOH) or Lithium hydroxide (LiOH)
-
Methanol (B129727) or Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the (-)-menthyl ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1).
-
Add KOH (3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to extract the (-)-menthol. The auxiliary can be recovered from the organic layer.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-hydroxy acid.
-
Purify the α-hydroxy acid by recrystallization or column chromatography.
| Cleavage Method | Product | Typical Yield |
| Saponification (KOH or LiOH) | Chiral α-Hydroxy Acid | >90% |
Experimental Workflow
Caption: Workflow for the asymmetric synthesis of α-hydroxy acids.
Conclusion
This compound and its derivatives are highly effective chiral auxiliaries for asymmetric synthesis. The protocols outlined above for the diastereoselective ene reaction provide a reliable method for the preparation of enantiomerically enriched α-hydroxy acids, which are valuable building blocks in the pharmaceutical and fine chemical industries. The low cost of (-)-menthol and the ability to recover the auxiliary make this a practical and economical approach for asymmetric synthesis on both laboratory and industrial scales.
References
- 1. Determination of the absolute configuration of alpha-hydroxyglycine derivatives by enzymatic conversion and chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102516078A - Preparation methods of glyoxylic acid L-menthyl alcohol ester and monohydrate of glyoxylic acid L-menthyl alcohol ester - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of Chiral Carboxylic Acids with (-)-Menthyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity of chiral carboxylic acids is a critical aspect of pharmaceutical research and development, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. A robust method for the separation and quantification of these enantiomers is the derivatization of the racemic carboxylic acid with a chiral resolving agent to form diastereomers. These diastereomers, possessing distinct physicochemical properties, can then be separated using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
This document provides detailed application notes and protocols for the derivatization of chiral carboxylic acids using (-)-menthyl chloroformate. This reagent reacts with the carboxylic acid moiety to form diastereomeric (-)-menthyl esters, which can be effectively separated and quantified.
Principle of the Method
The underlying principle of this chiral resolution strategy is the conversion of a mixture of enantiomers into a mixture of diastereomers. Enantiomers have identical physical properties (except for their interaction with plane-polarized light) and are therefore inseparable by achiral chromatographic methods. By reacting the racemic carboxylic acid with the enantiomerically pure this compound, two diastereomeric esters are formed. These diastereomers have different spatial arrangements and, consequently, different physical properties, allowing for their separation on a conventional achiral stationary phase.
The general reaction scheme is as follows:
(R/S)-Carboxylic Acid + this compound → (R)-Carboxylic Acid-(-)-Menthyl Ester + (S)-Carboxylic Acid-(-)-Menthyl Ester
Data Presentation
The following tables summarize quantitative data for the chromatographic separation of diastereomeric (-)-menthyl esters of various chiral carboxylic acids. It is important to note that some of the cited examples utilize (-)-menthol for esterification, which produces the same diastereomeric esters as this compound, and thus the separation data is transferable.
Table 1: HPLC Separation of Diastereomeric (-)-Menthyl Esters of Chiral Carboxylic Acids
| Analyte | Derivatization Reagent | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Times (min) | Reference |
| Etodolac (B1671708) | This compound | Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm) | Gradient: Methanol:Acetonitrile (10:1) and 10 mM Acetic Acid | 1.0 | Fluorescence (Ex: 235 nm, Em: 345 nm) | Not explicitly stated, but baseline separation achieved | [1] |
| Artificial Glutamate (B1630785) Analog 1 | (-)-Menthol | CHIRALFLASH IC (30 x 100 mm) | EtOH/Hexane (65:35) | 20 | UV (254 nm) | 7.0 and 11.5 | [2] |
| Artificial Glutamate Analog 2 | (-)-Menthol | CHIRALPAK IC (4.6 x 250 mm) | EtOH/Hexane (1:19) | 1.0 | UV (254 nm) | 9.6 and 11.8 | [2][3] |
Table 2: Reaction Yields for the Formation of (-)-Menthyl Esters
| Carboxylic Acid | Derivatization/Esterification Method | Overall Yield | Reference |
| Artificial Glutamate Analog 1 | (-)-Menthol with MNBA | 89.7% (sum of diastereomers) | [2] |
| Artificial Glutamate Analog 2 | (-)-Menthol with MNBA | 85% (diastereomeric mixture) | [2][4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Derivatization of Etodolac with this compound[1]
This protocol details a rapid, ultrasound-assisted method for the derivatization of the chiral carboxylic acid etodolac in a biological matrix.
Materials:
-
Etodolac enantiomers solution
-
This compound (200 mM solution)
-
Pyridine (B92270) (catalyst)
-
Aqueous L-proline solution (for quenching)
-
Acetonitrile
-
Methanol
-
Acetic Acid
-
Ultrasonicator
-
HPLC system with fluorescence detector
Procedure:
-
To 50 µL of deproteinated mouse serum containing etodolac enantiomers, add 125 µL of 200 mM this compound solution and 17 µL of pyridine.
-
Place the reaction mixture in an ultrasonic bath and irradiate for 13 minutes.
-
Quench the reaction by adding an aqueous L-proline solution.
-
Perform a salting-out assisted liquid-liquid extraction (SA-LLE) for sample concentration and cleanup.
-
Analyze the resulting diastereomers by HPLC.
HPLC Conditions:
-
Column: Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution with a mixture of methanol:acetonitrile (10:1, v/v) and 10 mM acetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence with excitation at 235 nm and emission at 345 nm.
Protocol 2: General Esterification of a Racemic Carboxylic Acid with (-)-Menthol[2][5]
This protocol describes a general method for the esterification of a racemic carboxylic acid with (-)-menthol, which can be adapted for use with this compound by modifying the activation step. The resulting diastereomeric esters are the same.
Materials:
-
Racemic carboxylic acid
-
(-)-Menthol
-
2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) or Thionyl chloride
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Pyridine (if using thionyl chloride)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure using MNBA (Shiina Esterification):
-
In a dry flask, dissolve the racemic carboxylic acid, 1.2 equivalents of (-)-menthol, and 1.5 equivalents of MNBA in anhydrous DCM.
-
Add 0.1 to 0.5 equivalents of DMAP to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric esters by silica gel column chromatography.
Alternative Procedure using Thionyl Chloride (Acyl Chloride Formation):
-
In a dry flask, dissolve the racemic carboxylic acid in an anhydrous aprotic solvent (e.g., DCM or toluene).
-
Add a few drops of dimethylformamide (DMF) as a catalyst.
-
Slowly add an excess of thionyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve (-)-menthol and an equivalent of pyridine in anhydrous DCM.
-
Slowly add the acyl chloride solution to the (-)-menthol solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Work up the reaction as described in step 5 of the MNBA procedure.
-
Purify the diastereomeric esters by silica gel column chromatography.
Visualizations
Reaction Pathway
Caption: Derivatization of a racemic carboxylic acid with this compound.
Experimental Workflow
Caption: General experimental workflow for chiral resolution.
Logical Relationship for Method Validation
Caption: Key parameters for analytical method validation.
References
- 1. Ultrasound-assisted chiral derivatization of etodolac with (1<i>R</i>)-(−)-menthyl chloroformate for the determination of etodolac enantiomers - Arabian Journal of Chemistry [arabjchem.org]
- 2. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Diastereomeric Carbamates Using (-)-Menthyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the use of (-)-(1R)-menthyl chloroformate as a chiral derivatizing agent for the resolution of enantiomeric primary and secondary amines. The formation of diastereomeric carbamates allows for the separation and quantification of enantiomers using standard achiral chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This method is robust, high-yielding, and broadly applicable in drug development, stereochemical analysis, and quality control for determining enantiomeric purity.
Introduction
Chiral resolution is a critical process in the pharmaceutical industry, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One of the most reliable methods for resolving racemic amines is through derivatization with an enantiomerically pure chiral agent to form a mixture of diastereomers.[1] These diastereomers possess different physical properties, allowing for their separation by non-chiral methods.[1]
(-)-(1R)-Menthyl chloroformate is an excellent chiral derivatizing agent for primary and secondary amines. It reacts readily with the amine functionality to form stable diastereomeric carbamates. The bulky and rigid menthyl group provides significant steric differences between the two diastereomers, which facilitates their chromatographic separation on standard achiral stationary phases.[2][3] This technique is advantageous as it obviates the need for expensive chiral chromatography columns for analytical separations.[4]
Principle of the Method
A racemic amine, consisting of (R)- and (S)-enantiomers, is reacted with a single enantiomer of menthyl chloroformate, specifically (-)-(1R)-menthyl chloroformate. This reaction yields two diastereomers: (R)-amine-(1R)-menthyl carbamate (B1207046) and (S)-amine-(1R)-menthyl carbamate. Because these diastereomers are not mirror images, they have different physical and chemical properties, including different affinities for chromatographic stationary phases, enabling their separation.
Reaction Scheme and Workflow
General Reaction Scheme
The derivatization reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group. A base is typically added to neutralize the hydrochloric acid byproduct.
Caption: General reaction for forming diastereomeric carbamates.
Experimental Workflow
The overall process involves derivatization of the racemic amine, followed by purification (if necessary) and chromatographic analysis to separate and quantify the diastereomers.
Caption: Experimental workflow for chiral amine resolution.
Experimental Protocols
Materials and Reagents
-
Racemic amine (e.g., 1-phenylethylamine, tetrahydroisoquinolines)
-
(-)-(1R)-Menthyl chloroformate (ee > 99%)
-
Anhydrous dichloromethane (B109758) (DCM) or Toluene (B28343)
-
Pyridine (B92270) or Triethylamine (B128534) (Et₃N), dried
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Solvents for chromatography (Hexane, Ethyl Acetate (B1210297), Acetonitrile, etc.)
Safety Precautions: this compound is corrosive and toxic upon inhalation.[5] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
Protocol: Derivatization of a Racemic Amine (Analytical Scale)
This protocol is adapted for the derivatization of chiral tetrahydroisoquinolines (THIQs) for GC analysis.[2]
-
Preparation: In a 2 mL vial, dissolve approximately 1-2 mg of the racemic amine in 0.5 mL of anhydrous toluene or DCM.
-
Addition of Base: Add 1.5 equivalents of pyridine to the solution.
-
Derivatization: Add 1.2 equivalents of (-)-(1R)-menthyl chloroformate to the vial.
-
Reaction: Cap the vial and vortex the mixture for 1 minute. Let the reaction proceed at room temperature for 20-30 minutes. Studies have shown the reaction proceeds to 100% conversion.[2]
-
Quenching: Add 0.5 mL of deionized water to the vial and vortex to quench the reaction and dissolve the pyridinium (B92312) salt.
-
Extraction: Separate the organic layer. The sample is now ready for direct injection into the GC or HPLC system. For GC-MS analysis, the organic layer can be dried over Na₂SO₄ before injection.[2]
Protocol: Synthesis and Isolation of Diastereomeric Carbamates (Preparative Scale)
This protocol is a generalized procedure for isolating the diastereomers.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the racemic amine (1.0 equiv., e.g., 5 mmol) in anhydrous DCM (25 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Base: Add triethylamine (1.5 equiv., 7.5 mmol) to the stirred solution.
-
Derivatization: Slowly add (-)-(1R)-menthyl chloroformate (1.1 equiv., 5.5 mmol) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric carbamate mixture.
-
-
Purification/Separation: Separate the diastereomers using silica (B1680970) gel column chromatography with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient). The separation of diastereomers can be monitored by TLC.
Data Presentation and Analysis
The primary goal of the analysis is to achieve baseline separation of the two diastereomeric peaks. The resolution factor (R or α) is a key metric for the quality of separation. A resolution value >1.5 is generally considered baseline separation.
Table of Quantitative Data: GC Separation of THIQ-Derived Carbamates
The following data summarizes the GC separation of diastereomeric carbamates formed from various substituted tetrahydroisoquinolines (THIQs) and (-)-(1R)-menthyl chloroformate.[2] The method demonstrates excellent resolution for all tested analytes.[2]
| Analyte (THIQ) | Retention Time (Diastereomer 1, min) | Retention Time (Diastereomer 2, min) | Resolution (R) | Separation Factor (α) |
| 1-Methyl-THIQ | 30.21 | 30.55 | 1.95 | 1.01 |
| 1-Ethyl-THIQ | 31.02 | 31.43 | 2.11 | 1.01 |
| 1-Propyl-THIQ | 32.15 | 32.68 | 2.33 | 1.02 |
| 1-Phenyl-THIQ | 37.89 | 38.64 | 2.65 | 1.02 |
| 1-(4-Tolyl)-THIQ | 39.25 | 40.11 | 2.89 | 1.02 |
Data adapted from reference[2]. Resolution factors (R) for all cases exceeded 1.5, indicating excellent separation.
Table of Analytical Conditions
| Parameter | GC Method for THIQs[2] | HPLC Method for Methocarbamol[6] |
| Column | Non-polar GC column | Two Resolve C18 columns in series |
| Mobile Phase | - | Phosphate buffer (pH 7.5)-acetonitrile (50:50, v/v) |
| Flow Rate | (Carrier Gas) | 1 mL/min |
| Detection | FID or MS | UV at 274 nm |
| Key Result | R > 1.5 for all tested analytes | α = 1.04 |
Logical Diagram
Principle of Chiral Resolution via Diastereomer Formation
This diagram illustrates the core concept of converting a difficult-to-separate mixture of enantiomers into an easy-to-separate mixture of diastereomers.
Caption: Logic of converting enantiomers to separable diastereomers.
Conclusion
The use of (-)-(1R)-menthyl chloroformate as a chiral derivatizing agent is a highly effective and versatile strategy for the resolution and analysis of racemic amines. The resulting diastereomeric carbamates can be robustly separated using standard GC and HPLC equipment, providing a reliable method for determining enantiomeric excess and obtaining enantiopure compounds. The protocols and data presented herein serve as a comprehensive guide for researchers in academia and industry to implement this valuable technique.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 3. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (-)-Menthyl Chloroformate Derivatization
Welcome to the technical support center for optimizing reaction conditions for (-)-Menthyl chloroformate derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful derivatization experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the derivatization of chiral compounds with this compound for analysis, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Question: Why am I seeing low or no product yield in my derivatization reaction?
Answer: Low or no product yield is a common issue that can be attributed to several factors. Here are the primary causes and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that an appropriate excess of this compound and a suitable base, such as triethylamine (B128534), are used to drive the reaction forward. The reaction is typically rapid and can be completed within 10 minutes at room temperature.[1]
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Presence of Water: Chloroformates are sensitive to moisture, which can lead to hydrolysis of the reagent and reduce the yield of the desired derivative. Ensure all glassware is thoroughly dried and use anhydrous solvents. If necessary, consider adding a drying agent like sodium sulfate (B86663) to the reaction mixture.
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Suboptimal pH: The pH of the reaction mixture is crucial. For the derivatization of amines, a basic environment is required to deprotonate the amine group, making it nucleophilic. The use of a base like triethylamine is common.[1] For other applications involving different functional groups, the optimal pH may vary.
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Reagent Degradation: this compound can degrade over time, especially if not stored properly. Store the reagent in a cool, dry, and dark place. It is advisable to use a fresh bottle of the reagent if degradation is suspected.
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Steric Hindrance: Highly sterically hindered analytes may react slower or require more forcing conditions. Consider increasing the reaction temperature or time, though this should be done cautiously to avoid side reactions.
Question: My chromatogram shows peak tailing for the derivatized analytes. What could be the cause?
Answer: Peak tailing in chromatography can lead to poor resolution and inaccurate quantification. The common causes for peak tailing after derivatization include:
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Incomplete Derivatization: Residual underivatized analyte, which is typically more polar, can interact strongly with the stationary phase, leading to tailing peaks. Re-optimize the derivatization procedure to ensure the reaction goes to completion.
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Active Sites in the GC System: Active sites in the GC inlet or column can interact with the derivatized analytes. Ensure proper deactivation of the GC liner and use a high-quality, well-maintained column.
-
Column Overload: Injecting too much sample can saturate the column, resulting in distorted peak shapes. Try diluting the sample and re-injecting.
Question: I am observing extraneous peaks in my chromatogram. What is their origin?
Answer: Extraneous peaks can arise from several sources. Here's how to troubleshoot them:
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Reagent-Related Impurities: The derivatizing reagent itself or the base used may contain impurities. Run a blank analysis with only the solvent, reagent, and base to identify any peaks originating from them.
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Side Reactions: Undesirable side reactions can occur, leading to the formation of byproducts. This can be influenced by the reaction conditions (e.g., temperature, pH) and the presence of other reactive functional groups in the analyte.
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Sample Matrix Effects: Complex sample matrices can contain components that interfere with the derivatization reaction or are co-extracted and detected. Consider a sample cleanup step, such as solid-phase extraction (SPE), before derivatization.[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to the analyte?
A1: While the optimal ratio can vary depending on the specific analyte, a slight excess of this compound is generally recommended to ensure the reaction proceeds to completion. A molar ratio of 1.5 to 2 equivalents of the chloroformate to 1 equivalent of the analyte is a good starting point.[1]
Q2: What is the recommended solvent for the derivatization reaction?
A2: Aprotic solvents are typically preferred for this reaction. Acetonitrile is a commonly used solvent that has been shown to be effective.[1] Other aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) can also be considered, depending on the solubility of the analyte.
Q3: What is the role of the base in the reaction, and which one should I use?
A3: A base is typically required to neutralize the hydrochloric acid that is formed as a byproduct of the reaction and to act as a catalyst. Triethylamine (TEA) is a commonly used base for this purpose.[1] Pyridine can also be used. The amount of base should be at least stoichiometric to the amount of this compound used.
Q4: Do I need to heat the reaction mixture?
A4: For many analytes, the derivatization with this compound is rapid and can be carried out at room temperature.[1] However, for less reactive or sterically hindered compounds, gentle heating may be necessary to increase the reaction rate and yield. It is recommended to start at room temperature and optimize if needed.
Q5: How can I confirm that the derivatization was successful?
A5: The success of the derivatization can be confirmed by analyzing the reaction mixture using a suitable analytical technique, such as GC-MS. The mass spectrum of the derivative will show a characteristic molecular ion peak and fragmentation pattern corresponding to the addition of the menthyloxycarbonyl group to the analyte.[1]
Data Presentation
Table 1: Recommended Starting Conditions for this compound Derivatization
| Parameter | Recommended Condition | Notes |
| Analyte Concentration | 1-5 mg/mL | Adjust based on detector sensitivity. |
| Solvent | Acetonitrile (anhydrous) | Ensure the solvent is dry. |
| Base | Triethylamine (TEA) | Use a slight excess relative to the chloroformate. |
| This compound | 1.5 - 2.0 molar equivalents | An excess ensures complete reaction. |
| Reaction Temperature | Room Temperature (20-25°C) | Gentle heating may be required for less reactive analytes. |
| Reaction Time | 10 minutes | Monitor reaction progress by GC or TLC if necessary. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low/No Product Yield | Incomplete reaction, moisture, suboptimal pH, reagent degradation. | Increase reagent/base, use anhydrous conditions, check pH, use fresh reagent. |
| Peak Tailing | Incomplete derivatization, active sites in GC, column overload. | Optimize reaction, use deactivated liner/column, dilute sample. |
| Extraneous Peaks | Reagent impurities, side reactions, matrix effects. | Run a reagent blank, optimize conditions, perform sample cleanup (e.g., SPE). |
Experimental Protocols
Protocol: Derivatization of a Chiral Amine with this compound for GC Analysis
This protocol provides a general procedure for the derivatization of a chiral amine. Optimization may be required for specific analytes.
Materials:
-
Analyte solution (1 mg/mL in anhydrous acetonitrile)
-
This compound
-
Triethylamine (TEA)
-
Anhydrous acetonitrile
-
Micro-reaction vials (e.g., 1.5 mL)
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: In a micro-reaction vial, add 100 µL of the analyte solution.
-
Addition of Base: Add 5 µL of triethylamine to the vial.
-
Addition of Derivatizing Reagent: Add 10 µL of a 10% (v/v) solution of this compound in anhydrous acetonitrile. This corresponds to an approximate 2-fold molar excess for a typical analyte with a molecular weight of 150 g/mol .
-
Reaction: Cap the vial tightly and vortex the mixture for 10 minutes at room temperature.
-
Analysis: The reaction mixture can be directly injected into the GC-MS system for analysis. Alternatively, a liquid-liquid extraction can be performed if sample cleanup is required.
Mandatory Visualization
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting logic for common derivatization issues.
References
- 1. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 2. Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing racemization during derivatization with (-)-Menthyl chloroformate
Technical Support Center: Derivatization with (-)-Menthyl Chloroformate
This guide provides detailed troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using this compound for the chiral derivatization of amines and alcohols.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing my chiral compound with this compound?
Derivatization with a chiral reagent like (-)-(1R)-menthyl chloroformate is a technique used to determine the enantiomeric composition of a chiral analyte (like an amine or alcohol). The process converts a pair of enantiomers, which are otherwise indistinguishable by standard chromatography on achiral columns, into a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using achiral chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1][2]
Q2: What is racemization and why is it a problem during derivatization?
Racemization is the process of converting an optically active compound, containing a single enantiomer, into a mixture of equal parts of both enantiomers (a racemate), rendering it optically inactive.[3][4] During derivatization, if the reaction conditions cause the chiral center of your analyte to racemize before it reacts with the this compound, the resulting analysis will not reflect the true enantiomeric composition of your original sample. This leads to an inaccurate measurement of enantiomeric excess (e.e.).
Q3: What is the primary mechanism of racemization for amines during this derivatization?
For many chiral compounds, racemization can occur if an intermediate is formed where the chiral center becomes planar (achiral).[4][5] For instance, if a reaction proceeds through a carbocation or enolate intermediate at the chiral center, the stereochemistry is lost.[3][4][5] While the direct derivatization of an amine with a chloroformate is typically rapid, harsh conditions such as high temperatures or the use of a strong base can promote side reactions or transient intermediates that lead to racemization.[6][7]
Q4: Which amino acids are most susceptible to racemization?
In the context of peptide coupling, which involves similar activation chemistry, amino acids like histidine (His) and cysteine (Cys) are known to be particularly prone to racemization.[6] The principles apply to derivatization; any structural feature that stabilizes a planar intermediate or increases the acidity of the alpha-proton can increase the risk of racemization.
Troubleshooting Guide
This section addresses common issues encountered during derivatization with this compound.
Problem 1: High Degree of Racemization Detected (Low Enantiomeric Excess)
Your analysis shows a nearly 1:1 ratio of diastereomers, but you expect a high enantiomeric excess. This suggests racemization occurred before or during the derivatization.
| Potential Cause | Recommended Solution & Protocol |
| High Reaction Temperature | Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization.[3][8] Action: Conduct the reaction at a lower temperature. Protocol: Prepare an ice bath (0 °C) or a dry ice/acetone bath (-78 °C). Cool the reaction vessel containing the analyte and solvent before adding the base and derivatizing reagent. Maintain this low temperature throughout the reaction period.[9] |
| Inappropriate Base | A strong or nucleophilic base can abstract the alpha-proton from the chiral center, leading to a planar, achiral enolate intermediate that subsequently racemizes.[6][10] |
| Prolonged Reaction Time | The longer the analyte is exposed to reaction conditions, especially before the derivatization is complete, the greater the opportunity for racemization. |
| Solvent Polarity | Polar solvents can sometimes stabilize charged, planar intermediates that facilitate racemization.[7] |
Problem 2: Incomplete or Slow Reaction
The analysis shows a significant amount of unreacted starting material.
| Potential Cause | Recommended Solution & Protocol |
| Steric Hindrance | The analyte may be sterically bulky, slowing the reaction with the derivatizing agent.[9] |
| Insufficient Reagents | The molar equivalents of the derivatizing agent or base may be too low. |
| Reagent Degradation | This compound is sensitive to moisture and can degrade over time. |
Experimental Protocols
General Protocol for Derivatization of Amines
This protocol is a starting point and should be optimized for your specific analyte.[1]
-
Preparation: In a clean, dry vial, dissolve the amine analyte (1.0 equivalent, ~3-5 mg) in anhydrous acetonitrile (B52724) (1 mL).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (B128534) (TEA) (1.5 equivalents).
-
Cooling (Crucial for Preventing Racemization): Place the vial in an ice bath (0 °C) and stir for 5 minutes.
-
Derivatization: Slowly add (-)-(1R)-menthyl chloroformate (1.2 equivalents) to the cooled solution.
-
Reaction: Allow the mixture to react at 0 °C. Monitor the reaction by TLC or a rapid GC/LC analysis. Reactions are often complete within 10-20 minutes.
-
Quenching: Once the reaction is complete, quench by adding 1 mL of water.
-
Extraction: Extract the formed diastereomeric carbamates with a suitable organic solvent like ethyl acetate (B1210297) or hexane.
-
Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and analyze directly by GC, GC-MS, or HPLC.
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for the derivatization and analysis process.
Caption: Workflow for chiral derivatization with this compound.
Troubleshooting Logic for Racemization
This decision tree guides the user through troubleshooting unexpected racemization.
Caption: Decision tree for troubleshooting racemization during derivatization.
References
- 1. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. byjus.com [byjus.com]
- 4. Racemization - Wikipedia [en.wikipedia.org]
- 5. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting incomplete reactions with (-)-Menthyl chloroformate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete reactions with (-)-Menthyl Chloroformate.
Troubleshooting Guide for Incomplete Reactions
Incomplete derivatization with this compound can manifest as low product yield, the presence of unreacted starting materials, or the formation of unexpected side products. This guide provides a systematic approach to identify and resolve these common issues.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting incomplete reactions.
Caption: A logical workflow for troubleshooting incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of my starting amine/alcohol at the end of the reaction. What are the likely causes?
A1: The presence of unreacted starting material is a common sign of an incomplete reaction. Here are the primary factors to investigate:
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Reagent Quality: this compound is sensitive to moisture and can hydrolyze over time.[1] Ensure that the reagent is fresh and has been stored under anhydrous conditions. The purity of your substrate (amine or alcohol) is also crucial.
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Insufficient Reagent: The stoichiometry of the reaction is critical. A slight excess of this compound (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.
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Inadequate Base: A non-nucleophilic organic base, such as triethylamine (B128534) or pyridine, is necessary to neutralize the HCl byproduct generated during the reaction.[2] An insufficient amount of base can lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Low Temperature: While reactions are often initiated at 0°C to control exothermicity, allowing the reaction to warm to room temperature and stirring for an adequate duration (e.g., 3 hours or more) is often necessary for completion.[3]
Q2: My reaction yield is consistently low, even though my starting material is consumed. What could be the issue?
A2: Low yields despite the consumption of starting material often point to side reactions, product degradation, or issues during workup and purification.
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Side Reactions: The formation of side products can consume your starting materials and reduce the yield of the desired product.[4] One common side reaction is the reaction of this compound with water, if present, to form menthol (B31143).
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Product Isolation: The derivatized product may have different solubility properties than the starting material. Ensure that your extraction solvent and procedure are optimized for the carbamate (B1207046) product. In some cases, the product may be partially soluble in the aqueous phase, leading to losses during workup. Saturating the aqueous layer with NaCl (brine) can help improve extraction efficiency.[3]
-
Thermal Decomposition: The carbamate product or unreacted this compound can be thermally labile. Avoid excessive heat during solvent removal and consider purification methods that do not require high temperatures. For instance, thermal decomposition of excess this compound has been observed during GC analysis.
Q3: I see an unexpected peak in my GC/LC-MS analysis. How can I identify and mitigate it?
A3: Unexpected peaks can arise from several sources.
-
Unreacted this compound: A peak corresponding to the unreacted chloroformate is often observed, especially when it is used in excess.
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Hydrolysis/Decomposition Products: As mentioned, this compound can hydrolyze to menthol in the presence of moisture. This is a common byproduct.
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Side Products from the Substrate: Depending on the complexity of your starting material, other reactive functional groups could potentially react with the chloroformate.
-
Identification: To identify the unknown peak, mass spectrometry (MS) is invaluable. The fragmentation pattern can provide structural clues.
-
Mitigation: To reduce side products, ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. Optimizing the reaction temperature can sometimes increase selectivity towards the desired product.[4]
Experimental Protocols and Data
General Protocol for Derivatization of an Amine with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane, or THF) in a flame-dried flask under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 - 2.0 equivalents).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Slowly add this compound (1.1 - 1.5 equivalents) dropwise to the stirred solution.
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Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.[3]
-
Workup: Quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography if necessary.
Table 1: Troubleshooting Common Issues and Recommended Actions
| Observed Issue | Potential Cause | Recommended Action |
| Low Product Yield | Incomplete reaction | Increase reaction time, consider gentle heating, or increase the equivalents of this compound. |
| Side product formation | Ensure anhydrous conditions, run under an inert atmosphere, and consider lowering the reaction temperature.[4] | |
| Product loss during workup | Optimize extraction solvent and pH. Use brine to reduce the solubility of the product in the aqueous phase.[3] | |
| Unreacted Starting Material | Inactive this compound | Use a fresh bottle of the reagent or one that has been properly stored. |
| Insufficient base | Increase the amount of base (e.g., triethylamine) to 1.5-2.0 equivalents. | |
| Sterically hindered substrate | May require longer reaction times, elevated temperatures, or a stronger, non-nucleophilic base. | |
| Formation of Menthol | Hydrolysis of this compound | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
Reaction Pathway and Key Intermediates
The derivatization of an amine with this compound proceeds through a nucleophilic acyl substitution mechanism.
Caption: Mechanism of carbamate formation.
This guide is intended to provide a starting point for troubleshooting. Optimal reaction conditions can be highly substrate-dependent, and further optimization may be required for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 4. A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Reactions Involving (-)-Menthyl Chloroformate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess (-)-menthyl chloroformate and its byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in reactions where this compound is used as a derivatizing agent?
A1: Besides the unreacted this compound, common byproducts include (-)-menthol, which is formed from the hydrolysis of the chloroformate, and 2-(prop-2-yl)-5-methylcyclohexanol, a thermal decomposition product.[1] In reactions with amines, the formation of diastereomeric carbamates is the intended outcome, but these can be considered impurities if they are difficult to separate.
Q2: How can I quench the excess this compound in my reaction mixture?
A2: Excess this compound can be quenched by the addition of a nucleophilic reagent. Common choices include water, methanol (B129727), or a dilute aqueous base such as sodium bicarbonate. The choice of quenching agent will depend on the stability of your desired product to the quenching conditions. For instance, if your product is base-sensitive, quenching with water or methanol would be preferred.
Q3: What is the best general approach for the workup of a reaction involving this compound?
A3: A typical workup involves quenching the excess reagent, followed by a liquid-liquid extraction to separate the desired product from water-soluble impurities.[2][3] The organic layer is then washed, dried, and the solvent is removed under reduced pressure. Further purification is often necessary and can be achieved by flash column chromatography or recrystallization.
Q4: My desired carbamate (B1207046) derivative is water-soluble. How can I effectively extract it from the aqueous layer?
A4: For water-soluble products, a common technique is "salting out," where the aqueous layer is saturated with a salt like sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.[4][5][6] Multiple extractions with an appropriate organic solvent can also improve recovery. In some cases, specialized techniques like solid-phase extraction (SPE) may be necessary.[7]
Q5: How can I separate the diastereomeric carbamates formed from the reaction with this compound?
A5: The separation of diastereomers is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful method for separating diastereomeric menthyl esters and carbamates.[8][9] Flash column chromatography on silica (B1680970) gel can also be effective, though optimization of the solvent system is crucial for achieving good separation.[10][11][12][13] In some cases, fractional crystallization can also be employed.
Troubleshooting Guides
Table 1: Troubleshooting Common Issues During Workup and Purification
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Emulsion Formation During Extraction | - High concentration of surfactant-like molecules.[6] - Vigorous shaking of the separatory funnel.[14] - Similar densities of the organic and aqueous layers.[14] | - Gentle Mixing: Gently swirl or rock the separatory funnel instead of vigorous shaking.[6] - Salting Out: Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer.[6][15] - Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase.[6] - Filtration: Filter the entire mixture through a pad of Celite® to break up the emulsion.[4][15] - Patience: Allow the mixture to stand for an extended period to allow for phase separation.[15] |
| Product is Partially or Fully Soluble in the Aqueous Layer | The desired product has high polarity and/or contains functional groups that can hydrogen bond with water. | - Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic compound.[2][4] - Multiple Extractions: Perform several extractions with a suitable organic solvent to maximize recovery. - pH Adjustment: If the product has acidic or basic functional groups, adjust the pH of the aqueous layer to suppress its ionization and increase its partitioning into the organic layer. - Solid-Phase Extraction (SPE): Utilize a suitable SPE cartridge to retain and elute the desired product.[7] |
| Difficulty in Removing (-)-Menthol Byproduct | (-)-Menthol has similar polarity to some carbamate products, making separation by chromatography challenging. | - Aqueous Base Wash: Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to deprotonate the hydroxyl group of menthol (B31143), forming the more water-soluble menthoxide, which will partition into the aqueous layer. This is only suitable for base-stable products. - Distillation: If the desired product is significantly less volatile than menthol, vacuum distillation can be an effective purification method.[16] - Optimized Chromatography: Carefully select the eluent system for flash chromatography to maximize the separation between the product and menthol. A gradient elution may be necessary.[12] |
| Co-elution of Product and Unreacted this compound | The polarity of the unreacted chloroformate is similar to the desired product. | - Thorough Quenching: Ensure the quenching step is complete by adding a sufficient amount of the quenching agent and allowing adequate reaction time. - Reactive Scavengers: Consider using a solid-supported scavenger resin (e.g., an amine-functionalized resin) to react with and remove the excess chloroformate. - Chromatography Optimization: Develop a gradient elution method for flash chromatography to improve separation. |
Experimental Protocols
Protocol 1: General Quenching and Liquid-Liquid Extraction
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the chosen quenching agent (e.g., deionized water, methanol, or 1 M aqueous sodium bicarbonate solution) dropwise with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete quenching of the excess this compound.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic extraction solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Gently swirl the separatory funnel to mix the layers, periodically venting to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate.
-
Drain the lower layer. If the desired product is in the organic layer, collect it. If it is in the aqueous layer, proceed with appropriate extraction methods for polar compounds.
-
Wash the organic layer sequentially with:
-
1 M HCl (if the product is stable to acid and there are basic impurities to remove).
-
Saturated aqueous sodium bicarbonate solution (to remove acidic byproducts).
-
Brine (to initiate the drying process and break any minor emulsions).
-
-
Dry the collected organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Protocol 2: Flash Column Chromatography for Diastereomer Separation
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of the chosen eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.
-
-
Column Packing:
-
Select a column of appropriate size based on the amount of crude product.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial eluent.
-
-
Elution:
-
Product Isolation:
-
Combine the fractions containing the pure desired diastereomer.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Visualizations
Caption: Workflow for quenching and purification.
Caption: Decision tree for breaking emulsions.
References
- 1. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 11. biotage.com [biotage.com]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 13. orgsyn.org [orgsyn.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. US2662052A - Separation of menthol from mint oils by a fractional distillation process - Google Patents [patents.google.com]
Technical Support Center: Purification of (-)-Menthyl Chloroformate Derivatives by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (-)-Menthyl chloroformate derivatives by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives used for purification?
A1: this compound is a chiral derivatizing agent. It reacts with enantiomeric mixtures of compounds (like amines or alcohols) to form diastereomers. These diastereomeric derivatives have different physical properties, such as polarity, which allows them to be separated using standard chromatographic techniques like column chromatography on an achiral stationary phase (e.g., silica (B1680970) gel).[1]
Q2: What is the general principle behind the separation of these diastereomeric carbamates?
A2: The separation relies on the differential interaction of the diastereomers with the stationary phase. The chiral center from the (-)-menthyl group and the chiral center from the analyte create molecules with distinct three-dimensional structures. These structural differences lead to variations in how strongly each diastereomer adsorbs to the stationary phase, resulting in different elution times and enabling their separation.
Q3: What type of stationary phase is typically used for the column chromatography of this compound derivatives?
A3: Standard silica gel is the most common stationary phase for the purification of these derivatives. For challenging separations of basic amine derivatives, amine-functionalized silica can be a useful alternative as it can reduce the strong acid-base interactions that cause peak tailing and poor recovery on regular silica gel.[2][3]
Q4: Are the (-)-Menthyl carbamate (B1207046) derivatives stable during column chromatography?
A4: Menthyl carbamates are generally stable under the neutral conditions of standard silica gel chromatography. However, the stability can be affected by the pH of the mobile phase. Strongly acidic or basic conditions should be avoided to prevent hydrolysis of the carbamate linkage. If basic modifiers are required for amine derivatives, it is often recommended to use an amine-functionalized column to avoid adding strong bases to the mobile phase.[2][3]
Q5: Can I use reversed-phase chromatography for these separations?
A5: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) has been successfully used for the separation of this compound derivatives, particularly for analytical purposes.[4] For preparative column chromatography, normal-phase with silica gel is more common in a standard laboratory setting.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation of Diastereomers | 1. Inappropriate Solvent System: The polarity of the eluent may not be optimal to differentiate between the diastereomers. 2. Column Overloading: Too much sample has been loaded onto the column. 3. Poor Column Packing: The column is not packed uniformly, leading to band broadening. | 1. Optimize the Solvent System: Systematically screen different solvent systems. Start with a non-polar system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on resolution. Consider trying solvents from different selectivity groups (e.g., replacing ethyl acetate (B1210297) with dichloromethane (B109758) or tert-butyl methyl ether). 2. Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the silica gel. 3. Repack the Column: Ensure the silica gel is packed uniformly without any cracks or channels. |
| Peak Tailing (Especially for Amine Derivatives) | 1. Strong Interaction with Acidic Silica: Basic amine derivatives can interact strongly with the acidic silanol (B1196071) groups on the silica surface. 2. Compound Insolubility in Eluent: The compound may not be fully soluble in the mobile phase, causing it to streak down the column. | 1. Use a Mobile Phase Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (B128534) to the eluent to neutralize the acidic sites on the silica gel. 2. Use an Amine-Functionalized Column: This type of column has a basic surface and can improve the peak shape of amine compounds without the need for mobile phase additives.[2][3] 3. Change the Solvent System: Ensure your compound is fully soluble in the chosen mobile phase. |
| Compound Not Eluting from the Column | 1. Solvent System is Too Non-Polar: The eluent does not have sufficient strength to move the compound down the column. 2. Decomposition on Silica Gel: The compound may be unstable on the acidic silica surface. | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. A "flush" with a very polar solvent (e.g., 10-20% methanol (B129727) in dichloromethane) at the end of the chromatography can elute highly retained compounds. 2. Test for Stability: Spot the compound on a TLC plate and let it sit for a few hours before eluting to see if it decomposes. If it is unstable, consider using a deactivated silica gel (e.g., by pre-treating with triethylamine) or a different stationary phase like alumina (B75360). |
| Low Recovery of Purified Compound | 1. Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel. 2. Compound is Volatile: The purified compound may be lost during solvent evaporation. 3. Hydrolysis of the Carbamate: The derivative may be degrading during the purification or workup. | 1. Use a Different Stationary Phase: Consider alumina or an amine-functionalized silica gel. 2. Careful Evaporation: Use a rotary evaporator at a suitable temperature and pressure to avoid loss of the product. 3. Ensure Neutral Conditions: Avoid strongly acidic or basic conditions during chromatography and subsequent workup steps. |
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography of this compound Derivatives on Silica Gel
| Derivative Type | Primary Solvent System (Non-polar) | Secondary Solvent System (Polar) | Typical Ratio Range (v/v) | Comments |
| General Carbamates | Hexanes or Heptane | Ethyl Acetate | 95:5 to 70:30 | A good starting point for most derivatives. Adjust the ratio based on TLC results. |
| Polar Derivatives | Dichloromethane (DCM) | Methanol | 99:1 to 90:10 | Suitable for more polar compounds that do not move in hexane/ethyl acetate systems. |
| Basic Amine Derivatives | Hexanes or Heptane | Ethyl Acetate with 0.1-1% Triethylamine | 95:5 to 70:30 | The triethylamine helps to reduce peak tailing. |
| Alternative Systems | Toluene or Dichloromethane (DCM) | Acetone or tert-Butyl methyl ether (TBME) | Varies | Can offer different selectivity for difficult separations. |
Note: The optimal solvent system is highly dependent on the specific structure of the analyte and should be determined by thin-layer chromatography (TLC) prior to performing column chromatography.
Experimental Protocols
Derivatization of an Amine/Alcohol with this compound (General Procedure)
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Dissolve the racemic amine or alcohol in an aprotic solvent such as dichloromethane or acetonitrile.
-
Add a base, typically triethylamine (1.5-2.0 equivalents), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric carbamates.
Purification by Flash Column Chromatography
-
Solvent System Selection: Develop a solvent system using TLC that provides good separation of the two diastereomeric spots. The ideal Rf value for the lower spot should be around 0.2-0.3 for optimal separation.
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the initial, less polar eluent.
-
-
Sample Loading:
-
Dissolve the crude diastereomeric mixture in a minimal amount of the column eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the predetermined solvent system.
-
Maintain a constant flow rate using gentle positive pressure (air or nitrogen).
-
Collect fractions and monitor their composition by TLC.
-
If separation is difficult, a shallow gradient of increasing solvent polarity can be employed.
-
-
Isolation:
-
Combine the fractions containing the pure desired diastereomer.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound derivatives.
Caption: Logical pathway from racemic mixture to separated diastereomers.
References
Technical Support Center: Improving the Resolution of Diastereomers Formed from (-)-Menthyl Chloroformate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for enhancing the chromatographic resolution of diastereomers synthesized using (-)-Menthyl chloroformate as a chiral derivatizing agent.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using this compound for chiral resolution?
A1: The process is a classic chemical resolution technique. A racemic mixture of enantiomers (e.g., chiral alcohols or amines) is reacted with an enantiomerically pure chiral derivatizing agent, in this case, this compound.[1] This reaction converts the pair of enantiomers, which have identical physical properties in an achiral environment, into a pair of diastereomers.[1][2] Since diastereomers have different physical and chemical properties, such as solubility and polarity, they can be separated using standard, non-chiral chromatographic techniques like HPLC or GC.[1][3][4]
Q2: Is a chiral stationary phase (CSP) column required to separate the diastereomeric derivatives?
A2: Not necessarily. Because diastereomers possess distinct physicochemical characteristics, they can often be separated on conventional, achiral stationary phases (e.g., C18, ODS, or silica (B1680970) columns).[3][4][5] The goal is to find a combination of a stationary and mobile phase that maximizes the interaction differences between the diastereomers, leading to different retention times.[4] However, if achiral methods fail to provide adequate resolution, a chiral column may offer the required selectivity.[4]
Q3: My derivatization reaction seems incomplete. How can I ensure it goes to completion?
A3: Incomplete derivatization can lead to confusing chromatograms and inaccurate quantification. To drive the reaction to completion, consider using a significant molar excess (e.g., 30 times or more) of this compound.[6] Ensuring anhydrous reaction conditions and allowing for sufficient reaction time (e.g., one hour at room temperature) are also critical.[6] Monitoring the reaction's progress by TLC or a quick LC analysis until the starting material is consumed is recommended.[4]
Q4: Can I use this derivatization method for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)?
A4: Yes, this compound is a versatile derivatizing agent suitable for creating diastereomers that can be resolved by both GC and HPLC.[3][7] The choice between GC and HPLC depends on the volatility and thermal stability of the resulting diastereomeric carbamates or esters.[3] GC is often effective for volatile, thermally stable derivatives, while HPLC is suitable for a broader range of compounds, including those that are less volatile or thermally labile.[8]
Q5: What are the primary factors to adjust in HPLC to improve the resolution of the diastereomers?
A5: The primary factors to optimize for HPLC resolution are the mobile phase composition, stationary phase chemistry, column temperature, and flow rate.[5][9] Systematically adjusting the ratio of solvents in the mobile phase is often the most effective first step to alter selectivity.[4] If that fails, trying a column with a different stationary phase (e.g., switching from C18 to a phenyl or cyano phase) or adjusting the column temperature can significantly impact resolution.[4][5]
Troubleshooting Guide
This section addresses common problems encountered during the separation of this compound diastereomers.
| Problem | Possible Causes | Recommended Solutions |
| Poor or No Resolution (Co-eluting Peaks) | Inadequate Selectivity: The mobile phase and stationary phase combination does not sufficiently differentiate between the diastereomers. | Optimize Mobile Phase: Systematically adjust the solvent ratios. For reversed-phase, vary the acetonitrile/water or methanol/water composition. For normal-phase, adjust the polar modifier (e.g., isopropanol (B130326) in hexane) concentration.[4][5] Change Column: Switch to a column with a different achiral stationary phase (e.g., from C18 to Phenyl or Silica) to alter chemical interactions.[5] Adjust Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 55°C), as temperature can affect selectivity.[4][5] |
| Suboptimal Flow Rate: The flow rate may be too high, reducing the time for interaction with the stationary phase. | Reduce Flow Rate: Lowering the flow rate can increase peak-to-peak separation, though it will lengthen the run time.[9][10] | |
| Broad or Tailing Peaks | Column Overload: Injecting too much sample can saturate the column. | Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to ensure you are operating within the column's linear range.[10] |
| Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., with acidic silanol (B1196071) groups on a silica-based column). | Use a Modern Column: Employ a high-purity, end-capped column to minimize silanol interactions.[4] Modify Mobile Phase: Add a buffer or a competing agent (like triethylamine (B128534) for basic compounds) to the mobile phase to mask active sites. | |
| Poor Column Health: The column may be fouled or degraded. | Flush or Replace Column: Flush the column with a strong solvent. If peak shape does not improve, the column may need to be replaced.[11] | |
| Inconsistent Retention Times | System Not Equilibrated: The HPLC system was not given enough time to stabilize with the new mobile phase. | Increase Equilibration Time: Ensure the system is fully equilibrated before injecting the sample, especially after changing the mobile phase composition.[5] |
| Fluctuations in Temperature: The column temperature is not stable. | Use a Column Oven: Maintain a constant and consistent temperature using a column oven to ensure reproducible retention.[5][11] | |
| Mobile Phase Composition Changes: The mobile phase was not prepared accurately or has evaporated over time. | Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure accurate mixing of solvents.[5] | |
| Extra or Unexpected Peaks | Incomplete Derivatization: Unreacted starting material is present in the sample. | Optimize Reaction Conditions: Use an excess of this compound and ensure the reaction has gone to completion.[5] |
| Reagent Impurities/Byproducts: The derivatizing agent or sample contains impurities. | Purify Crude Product: Purify the diastereomer mixture using flash column chromatography before analytical separation to remove excess reagent and byproducts.[5] |
Data Presentation
Table 1: Effect of HPLC Parameter Adjustments on Resolution
| Parameter Change | Effect on Selectivity (α) | Effect on Efficiency (N) | Effect on Retention Factor (k') | General Impact on Resolution (Rs) |
| Decrease Mobile Phase Strength (e.g., less organic solvent in RP-HPLC) | Variable | May Decrease | Increases | Often Improves |
| Change Organic Modifier (e.g., Methanol to Acetonitrile in RP-HPLC) | Often Significant Change | Variable | Variable | Can Improve or Worsen |
| Decrease Flow Rate | No Change | Increases | No Change | Improves |
| Increase Column Length | No Change | Increases | No Change | Improves |
| Decrease Particle Size | No Change | Increases | No Change | Significantly Improves |
| Increase Temperature | Variable | Decreases (viscosity) | Decreases | Variable, can improve or worsen depending on the compound.[9] |
Table 2: Example Chromatographic Conditions for this compound Derivatives
| Analyte Class | Chromatography Mode | Column | Mobile Phase | Reference |
| Beta-blockers | Reversed-Phase HPLC | ODS (C18) | Acetonitrile-Methanol-Water | [6] |
| Tetrahydroisoquinolines | Gas Chromatography | Achiral Non-polar GC column | - | [3] |
| Carboxylic Acids | Preparative HPLC | CHIRALPAK IC | Ethanol/Hexane (1:19) | [12] |
| Nadolol Stereoisomers | Preparative HPLC | JAIGEL-ODS-BP-L | Methanol-Water (84:16) | [8] |
Experimental Protocols
Protocol 1: Derivatization of a Chiral Amine/Alcohol
This protocol provides a general procedure for the derivatization of a racemic amine or alcohol with this compound.
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Sample Preparation: Dissolve the racemic analyte (1 equivalent) in an anhydrous, aprotic solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Add a suitable base, such as pyridine (B92270) or triethylamine (1.5-2.0 equivalents), to the solution to act as an acid scavenger.
-
Derivatization: Cool the mixture in an ice bath (0 °C). Slowly add this compound (1.2-1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.[4]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude mixture of diastereomers by flash column chromatography on silica gel to remove excess reagent and byproducts.[5]
Protocol 2: General HPLC Method for Diastereomer Separation
This protocol outlines a starting point for developing an HPLC method to separate the purified diastereomers.
-
Column Selection: Begin with a standard achiral reversed-phase column, such as a C18 (ODS), 4.6 x 250 mm, 5 µm particle size.[5]
-
Mobile Phase Screening:
-
System A: Acetonitrile/Water
-
System B: Methanol/Water
-
Run a broad linear gradient (e.g., 5% to 95% organic over 20 minutes) with both systems to determine the approximate elution conditions.[4]
-
-
Method Optimization:
-
Based on the screening run, select the mobile phase system that shows the best initial separation.
-
Convert the gradient to an isocratic method using the solvent percentage at which the peaks eluted.
-
Systematically adjust the isocratic mobile phase composition in small increments (e.g., ±2-5% organic solvent) to maximize the resolution (Rs).[4]
-
-
Temperature and Flow Rate:
-
Detection: Use a UV detector set at a wavelength appropriate for the analyte's chromophore. If the analyte lacks a strong chromophore, a Refractive Index (RI) or Evaporative Light Scattering (ELSD) detector may be necessary.
Visualizations
Caption: General workflow for chiral resolution using this compound.
Caption: Troubleshooting decision tree for improving diastereomer peak resolution.
Caption: Principle of converting enantiomers into separable diastereomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stork: Chiral separation of beta-blockers after derivatization with this compound by reversed-phase high performance liquid chromatography [storkapp.me]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Side reactions of (-)-Menthyl chloroformate with multifunctional compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Menthyl chloroformate, particularly in reactions with multifunctional compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chiral derivatizing agent. Its primary application is in the separation of enantiomers of chiral compounds such as alcohols, amines, and amino acids. It reacts with these molecules to form diastereomers, which can then be separated and quantified using chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Q2: What are the main functional groups that react with this compound?
A2: this compound readily reacts with nucleophilic functional groups. The most common are:
-
Primary and secondary amines: to form carbamates.[1]
-
Alcohols: to form carbonates.[1]
-
Phenols: to form phenyl carbonates.
-
Carboxylic acids: to form mixed anhydrides.[1]
-
Thiols: to form thiocarbonates.
Q3: What is the general mechanism of reaction between this compound and an amine or alcohol?
A3: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen (in an amine) or oxygen (in an alcohol) attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride ion. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct.[1]
Q4: Can this compound react with tertiary amines?
A4: Yes, this compound can react with tertiary amines, but the outcome is different from the reaction with primary or secondary amines. Instead of forming a stable carbamate, the reaction can lead to N-dealkylation of the tertiary amine.[2] The chloroformate activates an alkyl group on the amine for removal, resulting in a secondary amine derivative and an alkyl chloride.[2]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Diastereomeric Product
| Possible Cause | Suggested Solution |
| Degradation of this compound | This compound is sensitive to moisture and can hydrolyze. Ensure it is stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place. Use fresh or properly stored reagent for best results. |
| Presence of water in the reaction | Water will react with this compound, leading to its consumption and the formation of menthol (B31143) and HCl. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Insufficient base | A base is required to neutralize the HCl produced during the reaction. If the HCl is not neutralized, it can protonate the amine of the substrate, rendering it non-nucleophilic. Use at least a stoichiometric amount of a non-nucleophilic base like pyridine or triethylamine. |
| Low reaction temperature | While some reactions proceed at room temperature, others may require gentle heating to go to completion. Monitor the reaction by TLC or HPLC and, if sluggish, consider increasing the temperature to 40-50 °C. |
| Steric hindrance | Highly hindered amines or alcohols may react slowly. In such cases, a longer reaction time, a higher temperature, or the use of a stronger, non-nucleophilic base might be necessary. |
Problem 2: Formation of Multiple Products
This is a common issue when working with multifunctional compounds.
| Possible Cause | Suggested Solution |
| Reaction with multiple functional groups (e.g., N- and O-derivatization of an amino alcohol) | The chemoselectivity of the reaction can often be controlled by adjusting the reaction conditions. Generally, amines are more nucleophilic than alcohols. To favor N-derivatization, use stoichiometric amounts of this compound at a lower temperature (e.g., 0 °C to room temperature). To achieve di-derivatization (on both N and O), use an excess of the chloroformate and potentially a higher temperature. |
| Reaction with a carboxylic acid group | If your compound also contains a carboxylic acid, it can react to form a mixed anhydride. This is often an intermediate that can then react with another nucleophile. To avoid this, consider protecting the carboxylic acid group (e.g., as an ester) before the reaction with this compound. |
| Hydrolysis of the product | The diastereomeric carbamates or carbonates can be susceptible to hydrolysis, especially under basic or acidic conditions during workup. It is advisable to perform the workup under neutral or mildly acidic conditions and to avoid prolonged exposure to strong bases or acids. |
| Di-derivatization | Using a large excess of this compound can lead to the derivatization of multiple nucleophilic sites on the same molecule. To avoid this, use a controlled amount of the chloroformate (e.g., 1.0-1.2 equivalents for mono-derivatization). |
Problem 3: Difficulty in Separating Diastereomers
| Possible Cause | Suggested Solution |
| Inadequate chromatographic conditions | The separation of diastereomers can be challenging and often requires careful optimization of the chromatographic method. For HPLC, screen different columns (both normal and reverse-phase) and mobile phase compositions. For GC, try different temperature gradients and columns with different stationary phases. |
| Co-elution with impurities | Ensure the purity of your starting materials and the derivatizing agent. Side products from the reaction can interfere with the separation. A preliminary purification of the crude product (e.g., by flash chromatography) before analytical chromatography might be necessary. |
| Peak tailing or broadening | This can be due to interactions of the analytes with the stationary phase. For HPLC, adding a small amount of an amine modifier (like triethylamine) to the mobile phase can sometimes improve peak shape for amine-containing compounds. Ensure the sample is fully dissolved in the mobile phase. |
Experimental Protocols
General Protocol for the Derivatization of an Amino Alcohol
This protocol provides a starting point for the derivatization of a compound containing both an amine and a hydroxyl group. Optimization may be required depending on the specific substrate.
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amino alcohol (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile).
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Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution and stir for 5-10 minutes at room temperature.
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Addition of this compound: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the reaction mixture, maintaining the desired temperature (e.g., 0 °C for higher N-selectivity, or room temperature).
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Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Workup: Once the reaction is complete, quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purification: Purify the resulting diastereomers by flash column chromatography or preparative HPLC.
Data Presentation
Table 1: Influence of Reaction Conditions on the Chemoselectivity of Derivatization of Amino Alcohols with Chloroformates.
| Condition | Predominant Product | Rationale |
| Stoichiometric Chloroformate (1.0-1.2 eq.), Low Temperature (0 °C - RT) | N-Derivatized Product (Carbamate) | Amines are generally more nucleophilic than alcohols. Lower temperatures and limited reagent favor reaction at the more reactive site. |
| Excess Chloroformate (>2.0 eq.), Higher Temperature (RT - 50 °C) | N,O-Di-derivatized Product (Carbamate and Carbonate) | Excess reagent and higher energy input drive the reaction to completion at both nucleophilic sites. |
| Acidic Conditions (e.g., in the presence of a strong acid) | O-Derivatized Product (Carbonate) | The amine is protonated and becomes non-nucleophilic, allowing the alcohol to react preferentially.[3] |
| Basic Conditions (e.g., excess triethylamine) | N-Derivatized Product (Carbamate) | The amine's nucleophilicity is maintained or enhanced, while the alcohol's reactivity is less affected. |
Visualizations
References
Hydrolysis of (-)-Menthyl chloroformate derivatives during workup
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the hydrolysis of (-)-menthyl chloroformate derivatives during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound derivative hydrolysis during workup?
A1: The primary cause of hydrolysis of this compound and its derivatives is exposure to water or moisture.[1][2] Chloroformates are acyl chlorides and are thus highly reactive towards nucleophiles, including water. During aqueous workup, the presence of water, especially under neutral or basic conditions, can lead to the rapid decomposition of the desired product back to (-)-menthol and carbon dioxide, with the release of hydrochloric acid.[3]
Q2: My reaction to form a this compound derivative appears successful by TLC, but I experience significant product loss after aqueous workup. What is happening?
A2: This is a common issue and strongly suggests that your derivative is hydrolyzing during the extraction and washing steps. The aqueous environment of the workup is the most likely culprit. Even brief contact with water can be detrimental, and this is often exacerbated by the pH of the aqueous solution.
Q3: How does pH affect the stability of my this compound derivative during workup?
A3: The stability of your derivative is highly pH-dependent.
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Acidic conditions (pH < 7): Generally, chloroformate derivatives are more stable at acidic pH. The acidic environment can suppress the nucleophilicity of water to some extent. However, strongly acidic conditions might lead to other unwanted side reactions depending on the nature of your molecule.
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Neutral conditions (pH = 7): Hydrolysis can still occur at a significant rate.
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Basic conditions (pH > 7): Basic conditions dramatically accelerate hydrolysis. The hydroxide (B78521) ion (OH-) is a much stronger nucleophile than water and will rapidly attack the carbonyl carbon of the chloroformate derivative.
Q4: Are there any alternatives to a standard aqueous workup to avoid hydrolysis?
A4: Yes, several strategies can be employed to minimize or avoid contact with water:
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Anhydrous workup: If possible, a completely anhydrous workup is ideal. This can involve filtering the reaction mixture through a plug of silica (B1680970) gel or celite to remove solid impurities, followed by evaporation of the solvent.[1]
-
Non-aqueous extraction: If an extraction is necessary, consider using a non-aqueous solvent system.
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Carefully controlled aqueous wash: If an aqueous wash is unavoidable, it should be performed quickly, at low temperatures (e.g., with ice-cold water or brine), and preferably with a slightly acidic aqueous solution.
Troubleshooting Guide: Unexpected Hydrolysis During Workup
| Symptom | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or no yield of the desired derivative after workup. | Extensive hydrolysis during aqueous extraction. | 1. Minimize contact time with water: Perform aqueous washes as rapidly as possible. 2. Use cold solutions: Use ice-cold water, brine, and other aqueous solutions for washing. 3. Control pH: Ensure the aqueous phase is slightly acidic (pH 4-5) to improve stability. 4. Dry organic layer thoroughly: After separation, dry the organic layer immediately and efficiently with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). |
| Product is visible on TLC before workup but disappears after. | Derivative is highly water-labile. | 1. Avoid aqueous workup: If feasible, filter the reaction mixture and evaporate the solvent. Purify the residue by other means (e.g., flash chromatography with anhydrous solvents).[1] 2. Use a saturated salt solution: Washing with brine (saturated NaCl solution) can sometimes reduce the amount of water partitioning into the organic layer compared to washing with pure water. |
| Formation of (-)-menthol as a major byproduct. | Complete hydrolysis of the derivative. | 1. Re-evaluate the necessity of the workup: Can the crude product be used directly in the next step without purification?[1] 2. Protecting group strategy: Consider if a more robust protecting group is suitable for your synthetic route. |
| Inconsistent yields between batches. | Variable amounts of moisture in solvents or reagents, or inconsistent workup times. | 1. Use anhydrous solvents: Ensure all solvents used in the reaction and workup are rigorously dried.[1] 2. Standardize workup procedure: Maintain consistent timing, temperature, and volumes for all workup steps across all batches. |
Experimental Protocols
Protocol 1: Synthesis of a (-)-Menthyl Carbamate (B1207046) Derivative with a Hydrolysis-Sensitive Substrate
This protocol provides a general procedure for the reaction of an amine with this compound, followed by a workup designed to minimize hydrolysis.
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Reaction Setup:
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Dissolve the amine substrate (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of this compound:
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Slowly add this compound (1.1 eq) dropwise to the cooled solution while stirring.
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Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC.
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-
Workup (Hydrolysis-Minimizing):
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Once the reaction is complete, cool the mixture back to 0 °C.
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Quench the reaction by the slow addition of ice-cold, dilute hydrochloric acid (e.g., 0.5 M HCl) until the aqueous layer is slightly acidic (pH ~4-5).
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Separate the organic layer as quickly as possible.
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Wash the organic layer sequentially with ice-cold water and then ice-cold brine.
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Immediately dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
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Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature.
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-
Purification:
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Purify the crude product by flash column chromatography using a non-polar eluent system.
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Visualizations
Hydrolysis Pathway of a (-)-Menthyl Carbamate
Caption: Nucleophilic attack of water or hydroxide on the carbonyl carbon of the (-)-menthyl carbamate derivative, leading to hydrolysis.
Troubleshooting Workflow for Unexpected Hydrolysis
References
Technical Support Center: Managing Moisture Sensitivity of (-)-Menthyl Chloroformate
Welcome to the technical support center for (-)-Menthyl chloroformate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this moisture-sensitive reagent, ensuring successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound is a chiral derivatizing agent and a reagent used in organic synthesis.[1] Its primary applications include the introduction of the menthyloxycarbonyl protecting group for amines and alcohols, and the chiral resolution of racemic mixtures, often analyzed by chromatography (GC or HPLC).[2]
Q2: Why is this compound considered moisture-sensitive? A2: Like other chloroformates, this compound readily reacts with water in a process called hydrolysis.[3] This reaction breaks down the molecule, rendering it inactive for its intended purpose.
Q3: What are the visible signs of this compound decomposition? A3: Decomposition due to moisture exposure may not always be immediately visible in the bulk liquid, which might appear as a colorless to almost colorless clear liquid. However, significant degradation can lead to the formation of a precipitate of (-)-menthol and the evolution of HCl and CO2 gases. The reagent may also develop a cloudy appearance.
Q4: How should this compound be stored to maintain its purity? A4: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures, typically 2-8°C.
Q5: What are the main byproducts of this compound hydrolysis, and how can they affect my reaction? A5: The primary byproducts of hydrolysis are (-)-menthol, hydrochloric acid (HCl), and carbon dioxide (CO2). The presence of (-)-menthol, a nucleophilic alcohol, can lead to side reactions with your starting materials or intermediates.[4] The generated HCl can catalyze unwanted side reactions or affect the stability of acid-sensitive functional groups.
Troubleshooting Guide
Low reaction yields and the formation of unexpected byproducts are common issues when working with moisture-sensitive reagents. This guide provides solutions to specific problems you might encounter.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Degradation of this compound: The reagent was likely exposed to moisture, reducing its effective concentration.[3] | 1. Use a new, unopened bottle of the reagent.2. If the reagent's quality is uncertain, its purity can be assessed by argentometric titration to determine the concentration of the active chloroformate.3. Ensure all solvents are anhydrous and glassware is properly dried before use.[5] |
| Incomplete Reaction: Reaction conditions may not be optimal. | 1. Increase the reaction time or temperature, if compatible with your substrates.2. Monitor the reaction progress using TLC or LC-MS to determine the point of maximum conversion.[5] | |
| Formation of Urea (B33335) Byproduct (in reactions with primary amines) | Reaction of the desired carbamate (B1207046) with excess amine: This is a common side reaction in carbamate synthesis.[3] | 1. Control the stoichiometry by using a slight excess of this compound (e.g., 1.05-1.1 equivalents).2. Add the amine slowly to the reaction mixture at a low temperature (e.g., 0 °C) to keep the concentration of free amine low.[3] |
| Presence of an Impurity with a Mass Corresponding to (-)-Menthol | Hydrolysis of this compound: The resulting (-)-menthol can contaminate the product. | 1. Improve anhydrous techniques in future reactions.2. During workup, a wash with a dilute aqueous base (e.g., NaHCO3) can help remove the acidic menthol (B31143).3. Purify the product using column chromatography. |
| Inconsistent Results Between Batches | Variability in Reagent Purity: Different lots of the chloroformate may have varying degrees of purity due to handling and storage. | 1. For a series of related experiments, use this compound from the same batch.2. Always adhere to strict storage and handling protocols to maintain reagent integrity. |
Data Presentation
The purity of this compound is critical for achieving high yields. The following table illustrates the potential impact of improper storage on reagent purity and the subsequent effect on a hypothetical carbamate formation reaction.
| Storage Condition | Assumed Purity of this compound | Theoretical Reaction Yield | Observed Byproducts |
| New bottle, stored under Argon at 4°C | >97% | High (>90%) | Minimal |
| Opened bottle, stored under air for 1 week | 80-90% | Moderate (70-85%) | (-)-Menthol, potential urea byproduct |
| Opened bottle, stored under air for >1 month | <70% | Low (<60%) | Significant amounts of (-)-menthol and related side products |
Experimental Protocols
Protocol: General Procedure for Carbamate Formation using this compound under Anhydrous Conditions
This protocol describes a general method for the protection of a primary or secondary amine as a menthyloxycarbonyl carbamate.
Materials:
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Amine substrate
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This compound (>97% purity)
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Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
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Anhydrous triethylamine (B128534) (Et3N) or pyridine
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Nitrogen or Argon gas supply
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Oven-dried glassware (round-bottom flask, dropping funnel, etc.)
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Magnetic stirrer and stir bar
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Syringes and needles
Procedure:
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Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool to room temperature under a stream of inert gas.
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Reaction Setup: Assemble the glassware and purge with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
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Reactant Preparation: In the reaction flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
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Cooling: Cool the stirred solution to 0°C using an ice-water bath.
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Reagent Addition: Using a dry syringe, slowly add this compound (1.1 equivalents) to the cooled amine solution over 15-20 minutes.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS.
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Workup:
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Once the reaction is complete, quench by adding a saturated aqueous solution of NH4Cl.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
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Dry the organic layer over anhydrous Na2SO4 or MgSO4.
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Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
References
Overcoming poor peak shape in HPLC analysis of (-)-Menthyl chloroformate derivatives
Welcome to the technical support center for the HPLC analysis of (-)-Menthyl chloroformate derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during their experiments, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What is this compound used for in HPLC analysis?
This compound is a chiral derivatizing agent. It is primarily used to react with primary and secondary amines, as well as alcohols, to form diastereomeric carbamates. This derivatization is essential for the enantiomeric separation of chiral compounds on a standard achiral HPLC column, such as a C8 or C18 column. The resulting diastereomers have different physicochemical properties, allowing for their separation.
Q2: What are the typical HPLC conditions for analyzing this compound derivatives?
A common starting point for the analysis of this compound derivatives is reversed-phase HPLC. Typical conditions involve:
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Column: A C8 or C18 column is frequently used.
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Mobile Phase: A mixture of acetonitrile, methanol, and water is a common mobile phase. The exact ratios will depend on the specific derivatives being analyzed.[1]
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Detection: UV detection is often employed, with the wavelength selected based on the chromophore of the derivative.
It is crucial to optimize these conditions for each specific analyte to achieve the best separation and peak shape.
Q3: Can racemization occur during derivatization with this compound?
While derivatization with this compound is a widely used technique, the possibility of racemization under certain reaction conditions should be considered. However, studies have shown that with appropriate control of the reaction conditions, racemization can be avoided.[1] It is recommended to perform validation experiments to confirm the enantiomeric integrity of the sample during derivatization.[1]
Q4: How does temperature affect the chiral separation of these derivatives?
Temperature is a critical parameter in the chiral separation of this compound derivatives. Generally, lower temperatures tend to enhance enantioselectivity, leading to better resolution between diastereomers. Conversely, higher temperatures can improve peak efficiency and reduce analysis time, but may decrease resolution. The optimal temperature should be determined empirically for each separation, as in some cases, an increase in temperature can unexpectedly improve resolution.[2]
Troubleshooting Guides
Poor peak shape is a common issue in the HPLC analysis of this compound derivatives. The following guides address the most frequent problems: peak tailing, peak fronting, and split peaks.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.
| Parameter | Potential Cause of Tailing | Corrective Action | Expected Improvement in Tailing Factor (Tf) |
| Sample Load | Mass overload | Decrease injection volume by 50% | Tf closer to 1.0 |
| Mobile Phase | Secondary silanol (B1196071) interactions | Add 0.1% Trifluoroacetic Acid (TFA) | Significant reduction in tailing for basic analytes |
| Temperature | Sub-optimal efficiency | Increase column temperature in 5°C increments | May improve symmetry, but can also decrease resolution |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetrical peak where the leading edge is less steep than the trailing edge.
| Parameter | Potential Cause of Fronting | Corrective Action | Expected Improvement in Asymmetry Factor (As) |
| Sample Solvent | Higher elution strength than mobile phase | Prepare sample in mobile phase | As closer to 1.0 |
| Injection Volume | Volume overload | Reduce injection volume by half | Significant improvement in peak symmetry |
| Column Condition | Column void | Replace column | Restoration of symmetrical peak shape |
Issue 3: Split Peaks
Split peaks appear as two or more peaks for a single compound.
Experimental Protocols
Protocol 1: Derivatization of Amino Acids with this compound
This protocol describes the pre-column derivatization of amino acids for chiral analysis.
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Sample Preparation:
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For protein or peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate the amino acids. Neutralize the hydrolysate before derivatization.
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For free amino acid samples, dissolve directly in the reaction buffer.
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-
Derivatization Reaction:
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To an aqueous solution of the amino acid sample in a suitable buffer (e.g., 0.1 M borate buffer, pH 9.5), add a molar excess (e.g., 30-fold) of this compound dissolved in a water-miscible organic solvent like acetone.[1]
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Vortex the mixture vigorously and allow it to react at room temperature. Reaction times may vary, but 1 hour is often sufficient.[1]
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-
Work-up:
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After the reaction is complete, acidify the mixture to stop the reaction.
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Extract the formed diastereomeric derivatives with a water-immiscible organic solvent such as ethyl acetate.
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Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and then evaporate the solvent under reduced pressure.
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Reconstitute the dried residue in a known volume of the initial mobile phase for HPLC analysis.
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Protocol 2: HPLC Analysis of Derivatized Amino Acids
This protocol provides a starting point for the HPLC analysis of this compound derivatized amino acids.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Methanol |
| Gradient | Start with a suitable ratio of A, B, and C and gradually increase the organic content. A typical starting point could be 40:30:30 (A:B:C) with a linear gradient to increase B and C. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C (can be optimized between 15-40°C) |
| Injection Volume | 10-20 µL |
| Detection | UV at 210 nm |
Note: This is a general protocol and should be optimized for the specific this compound derivatives being analyzed. The stability of the derivatives in the sample solvent and during the analysis should also be evaluated.[3]
References
Technical Support Center: Minimizing Diastereomeric Discrimination with (-)-Menthyl Chloroformate
Welcome to the technical support center for the application of (-)-menthyl chloroformate as a chiral derivatizing agent. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments aimed at the separation and analysis of enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound for chiral resolution?
A1: this compound is an enantiomerically pure chiral derivatizing agent. It reacts with a racemic mixture of compounds containing nucleophilic functional groups (like amines or alcohols) to form a mixture of diastereomers. These resulting diastereomers possess different physical and chemical properties, such as solubility, boiling points, and chromatographic retention times. This difference allows for their separation using standard laboratory techniques like chromatography (GC, HPLC) on an achiral stationary phase or fractional crystallization.[1]
Q2: Which functional groups can be derivatized with this compound?
A2: this compound readily reacts with primary and secondary amines to form carbamates, and with alcohols to form carbonates. It is widely used for the derivatization of amino acids, amino alcohols, and other chiral molecules with these functional groups.
Q3: What are the critical factors to ensure a successful derivatization reaction?
A3: Several factors are crucial for a successful derivatization:
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Purity of this compound: The chiral derivatizing agent must be of high enantiomeric purity to ensure that the resulting diastereomeric ratio accurately reflects the initial enantiomeric ratio of the analyte.
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Anhydrous Reaction Conditions: this compound is sensitive to moisture. The presence of water can lead to its hydrolysis, reducing the yield of the desired diastereomers. Therefore, using anhydrous solvents and reagents is critical.
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Presence of a Base: A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically required to neutralize the hydrochloric acid (HCl) byproduct of the reaction. This prevents potential side reactions and degradation of the products.
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Stoichiometry: A slight excess of this compound is often used to ensure the complete derivatization of the analyte.
Q4: Can kinetic resolution occur during the derivatization reaction?
A4: Kinetic resolution, where one enantiomer reacts faster than the other with the derivatizing agent, is a potential issue. To minimize this, it is recommended to use a sufficient excess of the derivatizing agent and ensure the reaction goes to completion. Experiments using less than one molar equivalent of this compound for derivatization have shown no significant preferential derivatization of a particular enantiomer.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization and separation of diastereomers using this compound.
Guide 1: Derivatization Reaction Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no product yield | 1. Hydrolysis of this compound: Presence of moisture in the reaction. 2. Degradation of the reagent: Improper storage of this compound. 3. Insufficient reactivity: Steric hindrance in the analyte or suboptimal reaction temperature. 4. Incorrect stoichiometry: Insufficient amount of derivatizing agent or base. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. 2. Store this compound at the recommended temperature (typically 2-8°C) and under an inert atmosphere. 3. Increase the reaction temperature slightly or prolong the reaction time. 4. Use a slight excess (1.1-1.5 equivalents) of this compound and the base. |
| Presence of multiple unexpected byproducts | 1. Side reactions with impurities: Impurities in the analyte, solvent, or reagents. 2. Reaction with the solvent: Some solvents may react with the chloroformate. 3. Thermal decomposition: The derivatizing agent may decompose at high temperatures.[1] | 1. Purify the analyte before derivatization. Use high-purity solvents and reagents. 2. Choose an inert solvent such as acetonitrile (B52724) or dichloromethane. 3. Perform the reaction at room temperature or below unless optimization requires heating. |
| Incomplete reaction | 1. Insufficient reaction time or temperature. 2. Poor mixing. 3. Steric hindrance. | 1. Monitor the reaction by TLC or a fast chromatographic method. Increase reaction time or temperature as needed. 2. Ensure efficient stirring of the reaction mixture. 3. Consider using a less sterically hindered derivatizing agent if the problem persists. |
Guide 2: Chromatographic Separation Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Poor or no separation of diastereomers | 1. Inappropriate chromatographic conditions: Suboptimal mobile phase, stationary phase, temperature, or flow rate. 2. Co-elution: The chosen conditions do not provide sufficient selectivity for the diastereomers. | 1. Mobile Phase: Systematically vary the mobile phase composition (e.g., the ratio of organic solvent to water in reversed-phase HPLC). 2. Stationary Phase: If using HPLC, try a different type of achiral column (e.g., C18, phenyl, cyano). For GC, try a column with a different stationary phase polarity. 3. Temperature: Optimize the column temperature, as it can significantly affect selectivity. 4. Flow Rate: Adjust the flow rate to improve resolution. |
| Peak tailing | 1. Secondary interactions with the stationary phase: Especially with basic analytes on silica-based columns. 2. Column overload. 3. Column contamination. | 1. Add a modifier to the mobile phase (e.g., a small amount of triethylamine or trifluoroacetic acid) to block active sites on the stationary phase. 2. Reduce the injection volume or the sample concentration. 3. Flush the column with a strong solvent or replace it if necessary. |
| Irreproducible retention times | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Prepare fresh mobile phase daily and ensure it is well-mixed. 2. Use a column oven to maintain a constant temperature. 3. Check the column's performance with a standard mixture. |
Experimental Protocols
Protocol 1: General Derivatization of Amines/Alcohols with this compound
This protocol provides a general procedure for the derivatization of a chiral amine or alcohol. Optimal conditions may vary depending on the specific analyte.
Materials:
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Racemic amine or alcohol
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This compound (high enantiomeric purity)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Anhydrous non-nucleophilic base (e.g., triethylamine, pyridine)
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Standard laboratory glassware (oven-dried)
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Magnetic stirrer
Procedure:
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Dissolve the racemic analyte (1 equivalent) in the anhydrous solvent in a clean, dry reaction vial.
-
Add the anhydrous base (1.5-2.0 equivalents) to the solution and stir.
-
Slowly add this compound (1.1-1.5 equivalents) to the reaction mixture at room temperature.
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Stir the reaction for 10-60 minutes. The reaction progress can be monitored by TLC or a rapid chromatographic method.
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Upon completion, the reaction mixture can often be directly analyzed by GC or HPLC. Alternatively, an aqueous workup can be performed to remove excess reagents and the base hydrochloride salt.
Protocol 2: GC Analysis of Derivatized Tetrahydroisoquinolines
This protocol is an example for the analysis of diastereomeric carbamates derived from tetrahydroisoquinolines (THIQs).[1]
| Parameter | Condition |
| Derivatization | |
| Analyte | Racemic THIQ (e.g., 3 mg in 1 mL acetonitrile) |
| Base | Triethylamine (20 µL) |
| Derivatizing Agent | (-)-(1R)-Menthyl chloroformate (10 µL) |
| Reaction Time | 10 minutes |
| Reaction Temperature | Room Temperature |
| GC Conditions | |
| Instrument | Gas Chromatograph with FID or MS detector |
| Column | VF-1ms capillary column (60 m x 0.25 mm x 0.25 µm) or similar non-polar column |
| Carrier Gas | Helium |
| Injector Temperature | 300°C |
| Split Ratio | 1:25 |
| Oven Program | Varies depending on the analyte, a typical program might be: 150°C (hold 1 min), ramp to 300°C at 5°C/min, hold 10 min. |
Visualizations
Experimental Workflow
References
Effect of base and solvent on (-)-Menthyl chloroformate derivatization efficiency
Welcome to the technical support center for (-)-Menthyl chloroformate derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound for the derivatization of amines and other nucleophilic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound derivatization?
A1: this compound is a chiral derivatizing agent used to convert enantiomeric mixtures of compounds, particularly primary and secondary amines, into diastereomers. These resulting diastereomers have different physical properties, allowing for their separation and quantification using standard chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) on an achiral column.
Q2: How does the derivatization reaction with this compound work?
A2: The reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of this compound. This results in the formation of a carbamate (B1207046) linkage and the elimination of hydrochloric acid. A base is required to neutralize the HCl produced and to act as a catalyst.
Q3: What are the critical factors influencing the efficiency of the derivatization?
A3: The success of the derivatization is primarily influenced by the choice of base and solvent, the reaction temperature, the purity of the reagents, and the absence of moisture. Each of these factors can significantly impact the reaction yield and the formation of byproducts.
Effect of Base and Solvent on Derivatization Efficiency
Data Summary: Base and Solvent Effects on Chloroformate Derivatization
| Base | Solvent | Typical Concentration | Derivatization Efficiency | Remarks |
| Triethylamine (B128534) (TEA) | Acetonitrile (B52724) | 5-10 equivalents | Reported up to 100% for tetrahydroisoquinolines[1] | A commonly used and effective system.[1] Acetonitrile is a polar aprotic solvent that dissolves a wide range of compounds. |
| Pyridine | Acetonitrile / Dichloromethane | As solvent or co-solvent | Generally high | Pyridine can act as both a base and a nucleophilic catalyst. It is effective in driving the reaction to completion.[2] |
| 4-Dimethylaminopyridine (DMAP) | Dichloromethane / THF | Catalytic amounts (0.1-0.5 eq) | Potentially high | DMAP is a hypernucleophilic acylation catalyst and can significantly accelerate the reaction, often used in combination with a weaker base like TEA. |
| Sodium Bicarbonate | Biphasic (e.g., Ethyl Acetate/Water) | Saturated aqueous solution | Variable | Suitable for water-soluble amines; however, the biphasic system may lead to slower reaction rates. |
Experimental Protocols
Below are detailed methodologies for the derivatization of amines using this compound with different base/solvent systems.
Protocol 1: Derivatization using Triethylamine in Acetonitrile
This protocol is adapted from a method reported to achieve high conversion rates for tetrahydroisoquinolines.[1]
Materials:
-
Analyte (e.g., amine-containing compound)
-
This compound (1.5 equivalents)
-
Triethylamine (TEA) (7 equivalents)
-
Anhydrous Acetonitrile
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven.
Procedure:
-
Dissolve the analyte (typically 1-5 mg) in anhydrous acetonitrile (1 mL) in a dry reaction vial under an inert atmosphere.
-
Add triethylamine to the solution.
-
Add this compound dropwise while stirring.
-
Seal the vial and allow the reaction to proceed at room temperature for 10-30 minutes.
-
Monitor the reaction progress by TLC or a suitable chromatographic method.
-
Upon completion, the reaction mixture can be directly analyzed by GC or HPLC, or subjected to a work-up procedure if necessary (e.g., quenching with a proton source and extraction).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no derivatization yield | 1. Presence of moisture: this compound is highly sensitive to moisture and will readily hydrolyze to menthol (B31143) and HCl. | - Ensure all glassware is thoroughly dried in an oven before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Inactive reagent: The this compound may have degraded due to improper storage. | - Store the reagent at the recommended temperature (typically 2-8 °C) under an inert atmosphere. - Use a fresh bottle of the reagent if degradation is suspected. | |
| 3. Insufficient base: The base is crucial for neutralizing the HCl byproduct and catalyzing the reaction. | - Increase the molar excess of the base (e.g., up to 10 equivalents). - Consider using a stronger or more nucleophilic base/catalyst system (e.g., adding catalytic DMAP). | |
| 4. Steric hindrance: The analyte may be sterically hindered, slowing down the reaction. | - Increase the reaction time and/or temperature. - Consider using a less sterically hindered derivatizing agent if possible. | |
| Formation of multiple products | 1. Presence of multiple reactive functional groups: The analyte may have other nucleophilic groups (e.g., hydroxyl groups) that can also react with the chloroformate. | - Use a protecting group strategy to selectively block other reactive sites before derivatization. |
| 2. Formation of urea (B33335) byproducts: If the starting amine is contaminated with water, or if the reaction is not carried out under anhydrous conditions, the chloroformate can react with the amine to form an isocyanate intermediate, which can then react with another amine molecule to form a urea byproduct.[3] | - Ensure strictly anhydrous conditions. - Use a high-purity amine starting material. | |
| Poor chromatographic separation of diastereomers | 1. Suboptimal chromatographic conditions: The column and mobile phase may not be suitable for resolving the diastereomers. | - Optimize the GC or HPLC method, including the column type, temperature program (for GC), and mobile phase composition (for HPLC). |
| 2. Incomplete derivatization: The presence of unreacted enantiomers will complicate the chromatogram. | - Ensure the derivatization reaction has gone to completion by monitoring with an appropriate analytical technique. |
Visualizations
Experimental Workflow for this compound Derivatization
Caption: A generalized workflow for the derivatization of an analyte with this compound.
Logical Relationship of Factors Affecting Derivatization Efficiency
Caption: Key factors influencing the success or failure of the derivatization reaction.
References
Validation & Comparative
A Comparative Guide to (-)-Menthyl Chloroformate and Mosher's Acid for Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Reagents for Determining Enantiomeric Purity and Absolute Configuration.
In the realm of stereochemistry, the accurate determination of a molecule's three-dimensional arrangement is paramount. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, is a critical step in the synthesis of pharmaceuticals and other bioactive molecules. Chiral derivatizing agents (CDAs) are indispensable tools in this process, converting enantiomers into diastereomers, which can then be distinguished by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography. This guide provides a detailed comparison of two commonly employed CDAs: (-)-Menthyl chloroformate and Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).
Principle of Chiral Derivatization
Enantiomers, being mirror images, are indistinguishable in an achiral environment, including standard NMR spectroscopy. The core principle behind the use of CDAs is the conversion of a pair of enantiomers into a mixture of diastereomers by reacting them with an enantiomerically pure reagent. These resulting diastereomers possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra. The analysis of these spectra allows for the determination of the enantiomeric excess (ee) of the original sample and, in many cases, the assignment of the absolute configuration of the chiral center.
This compound: A Versatile Reagent for Chromatographic and Spectroscopic Analysis
This compound is a readily available and cost-effective chiral derivatizing agent derived from (-)-menthol, a natural product. It reacts with chiral alcohols and amines to form diastereomeric carbamates. While historically it has been extensively used for the chromatographic separation of enantiomers, its application in NMR-based analysis is also a valuable technique.[1][2]
The diastereomers formed by the reaction of a racemic analyte with this compound exhibit different chemical shifts in their ¹H NMR spectra, particularly for the protons proximate to the newly formed carbamate (B1207046) linkage and the chiral center of the analyte. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be determined.
Mosher's Acid: The Gold Standard for NMR-Based Chiral Analysis
Mosher's acid, and its more reactive acid chloride derivative, is arguably the most widely used and well-documented CDA for determining the absolute configuration and enantiomeric excess of chiral alcohols and amines by NMR spectroscopy.[3][4][5] The reaction of a chiral substrate with both (R)- and (S)-enantiomers of Mosher's acid chloride produces two sets of diastereomeric esters or amides.
The key to Mosher's method lies in the anisotropic effect of the phenyl group in the MTPA moiety. In the preferred conformation of the diastereomers, this phenyl group shields or deshields nearby protons of the analyte. By comparing the ¹H NMR spectra of the derivatives formed from (R)- and (S)-MTPA, a chemical shift difference (Δδ = δS - δR) can be calculated for protons on either side of the stereocenter. A consistent positive or negative sign for the Δδ values on one side of the molecule allows for the assignment of the absolute configuration based on the established Mosher model.[3][6]
Performance Comparison: Data Presentation
To illustrate the comparative performance of this compound and Mosher's acid, we will consider the derivatization of a model chiral secondary alcohol, 1-phenylethanol. The following tables summarize the expected ¹H NMR data for the resulting diastereomers.
Table 1: Hypothetical ¹H NMR Data for Diastereomeric Carbamates of (R/S)-1-Phenylethanol with this compound
| Proton | δ [(R)-1-phenylethyl derivative] (ppm) | δ [(S)-1-phenylethyl derivative] (ppm) | Δδ (δR - δS) (ppm) |
| Methine (CH-O) | 5.85 | 5.82 | +0.03 |
| Methyl (CH₃) | 1.58 | 1.62 | -0.04 |
Note: The data in this table is representative and intended for illustrative purposes. Actual chemical shifts may vary depending on experimental conditions.
Table 2: Experimental ¹H NMR Data for Diastereomeric Esters of (R/S)-1-Phenylethanol with (R)-(-)-O-Acetylmandelic Acid (a Mosher's Acid Analogue) [7][8][9]
| Proton | δ [(R,R)-diastereomer] (ppm) | δ [(S,R)-diastereomer] (ppm) | Δδ (δR,R - δS,R) (ppm) |
| Methine (CH-O) | 6.00 | 5.95 | +0.05 |
| Methyl (CH₃) | 1.54 | 1.41 | +0.13 |
The larger magnitude of the chemical shift differences (Δδ) observed with the Mosher's acid analogue, particularly for the methyl protons, generally allows for more accurate integration and, consequently, a more reliable determination of the enantiomeric excess.
Experimental Protocols
Protocol 1: Chiral Resolution of a Secondary Alcohol using this compound
This protocol outlines a general procedure for the derivatization of a chiral secondary alcohol with this compound for NMR analysis.
Materials:
-
Chiral alcohol (e.g., 1-phenylethanol, 1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous pyridine (B92270) (1.2 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the chiral alcohol and anhydrous pyridine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric carbamates by column chromatography if necessary.
-
Dissolve the purified product in CDCl₃ and acquire a high-resolution ¹H NMR spectrum.
-
Identify well-resolved signals corresponding to each diastereomer and integrate them to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting alcohol.
Protocol 2: Chiral Resolution of a Secondary Alcohol using Mosher's Acid Chloride
This protocol describes the preparation of Mosher's esters from a chiral secondary alcohol for the determination of absolute configuration and enantiomeric excess.[3]
Materials:
-
Chiral alcohol (e.g., 1-phenylethanol, 1.0 equiv)
-
(R)-(-)-Mosher's acid chloride (1.2 equiv)
-
(S)-(+)-Mosher's acid chloride (1.2 equiv)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous solvent (e.g., pyridine or CH₂Cl₂ with DMAP)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Two separate reactions are required.
-
Reaction A: To a solution of the chiral alcohol in a suitable anhydrous solvent, add DMAP (if using CH₂Cl₂) and then (R)-(-)-Mosher's acid chloride.
-
Reaction B: In a separate flask, repeat the procedure using (S)-(+)-Mosher's acid chloride.
-
Stir the reactions at room temperature and monitor by TLC or LC-MS until the starting alcohol is consumed.
-
Quench the reaction with water or saturated NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with dilute acid, base, and brine, then dry over Na₂SO₄.
-
Purify each diastereomeric ester separately using column chromatography to remove excess reagents and byproducts.
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester in CDCl₃.
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
Analyze the sign distribution of the Δδ values to deduce the absolute configuration based on the established Mosher model. The ratio of the two enantiomers in the original sample can be determined by integrating the signals corresponding to each diastereomer in one of the spectra.
Conclusion: Choosing the Right Reagent for Your Needs
Both this compound and Mosher's acid are effective chiral derivatizing agents, but their optimal applications differ.
This compound is a cost-effective and versatile reagent, particularly well-suited for the chromatographic separation of diastereomers, which can then be analyzed by various methods, including NMR. Its use for direct NMR analysis to determine enantiomeric excess is feasible, though the resulting chemical shift differences may be smaller compared to those obtained with Mosher's acid derivatives.
Mosher's acid remains the gold standard for the determination of absolute configuration and enantiomeric excess by NMR spectroscopy . The well-defined conformational model and the significant anisotropic effect of the phenyl group lead to larger and more predictable chemical shift differences, facilitating a more straightforward and often more accurate analysis. The requirement of preparing two separate derivatives is a drawback in terms of time and material, but the wealth of information obtained often justifies this extra effort.
The choice between these two reagents will ultimately depend on the specific goals of the researcher, the nature of the analyte, and the analytical instrumentation available. For routine determination of enantiomeric excess where chromatographic methods are preferred or when cost is a primary concern, this compound is an excellent choice. For detailed stereochemical elucidation, including the unambiguous assignment of absolute configuration by NMR, Mosher's acid remains the superior option.
References
A Comparative Guide to the Validation of an HPLC Method for Enantiomeric Purity using (-)-Menthyl Chloroformate
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical aspect of quality control and drug safety. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides an objective comparison of two prominent HPLC methods for determining enantiomeric purity: an indirect method involving pre-column derivatization with (-)-Menthyl chloroformate and a direct method using a chiral stationary phase (CSP). This comparison is supported by experimental data to facilitate informed method selection.
Comparison of Analytical Methods for Enantiomeric Purity
The choice between an indirect derivatization method and a direct chiral column method depends on several factors including the nature of the analyte, availability of a suitable chiral column, required sensitivity, and cost considerations. The indirect method with this compound is a robust and often more economical approach as it allows for the separation of the resulting diastereomers on a standard achiral reversed-phase column. In contrast, direct methods using chiral stationary phases can be simpler in terms of sample preparation but may require more extensive method development to find a suitable column and mobile phase combination.
| Validation Parameter | HPLC with this compound Derivatization (for Metoprolol) | Direct HPLC on Chiral Stationary Phase (for Bisoprolol on Chirobiotic V) | Direct HPLC on Chiral Stationary Phase (for Propranolol on Lux Cellulose-1) |
| Principle | Indirect separation of diastereomers on an achiral column | Direct separation of enantiomers on a chiral column | Direct separation of enantiomers on a chiral column |
| Linearity Range | Adequate linearity over the required range[1] | 0.075 - 5 µg/mL[2] | 0.125 - 50 µg/mL[3] |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity was adequate[1] | > 0.998[2] | > 0.999[3] |
| Limit of Detection (LOD) | 0.05% of the other enantiomer[1] | 0.025 - 0.026 µg/mL[2] | 0.4 µg/mL (as MLD)[3] |
| Limit of Quantitation (LOQ) | Not explicitly stated | 0.075 µg/mL[2] | Not explicitly stated |
| Accuracy (% Recovery) | Not explicitly stated | Good recovery reported[2] | 97 - 109%[3] |
| Precision (% RSD) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Resolution (Rs) | Baseline separation achieved | Good enantioseparation achieved[2] | Baseline resolution achieved |
Experimental Protocols
Detailed methodologies for both the indirect derivatization method and a representative direct chiral separation method are provided below.
Method 1: Enantiomeric Purity by this compound Derivatization and RP-HPLC
This method is suitable for chiral amines and alcohols, such as beta-blockers, converting them into diastereomers that can be separated on a conventional C8 or C18 column.[1][4]
1. Derivatization Procedure:
-
Dissolve the amine-containing analyte (e.g., metoprolol) in a suitable aprotic solvent such as acetonitrile.
-
Add a base, for example, triethylamine (B128534) (TEA), to the solution.
-
Introduce this compound, typically in a molar excess, to the reaction mixture.
-
Allow the reaction to proceed at room temperature for a specified time, often around one hour, to ensure complete derivatization.[4]
-
The reaction is then ready for direct injection or can be further processed if necessary.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Inertsil C8 or a similar reversed-phase column.[1]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water is commonly used. The exact ratio should be optimized for the specific diastereomers.[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled, e.g., 25°C.
-
Detection: UV detection at a wavelength appropriate for the analyte's chromophore.
3. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, and LOQ.[3]
-
Specificity is confirmed by the absence of interference from the derivatizing reagent and by achieving baseline separation of the two diastereomeric peaks.
-
It is crucial to demonstrate that no racemization occurs during the derivatization step. This can be verified by comparing the results with a direct chiral separation method.[1]
Method 2: Direct Enantiomeric Purity Analysis using a Chiral Stationary Phase
This protocol outlines a general approach for the direct separation of enantiomers, for example, beta-blockers, using a polysaccharide-based chiral stationary phase.[3][5]
1. Sample Preparation:
-
Dissolve the analyte (e.g., propranolol) in the mobile phase or a compatible solvent to a known concentration.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Lux Cellulose-1 (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.[3][5]
-
Mobile Phase: A mixture of n-hexane, ethanol, and a basic additive like diethylamine (B46881) (DEA) (e.g., 70:30:0.3, v/v/v).[3] The basic additive helps to improve peak shape for amine-containing compounds.[5]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).[5]
3. Method Validation:
-
The validation process follows ICH guidelines.
-
Specificity: Demonstrated by injecting individual enantiomers, the racemate, and a placebo to confirm peak identity and resolution.
-
Linearity: Assessed by creating a calibration curve with at least five concentrations of the racemate.
-
Accuracy & Precision: Determined by analyzing samples at different concentration levels in triplicate over several days.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of the experimental processes.
Caption: Workflow for enantiomeric purity analysis using this compound derivatization.
Caption: General workflow for direct enantiomeric purity analysis using a chiral stationary phase.
References
- 1. Comparison of isothiocyanate chiral derivatizing reagents for high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 2. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.com [phenomenex.com]
A Researcher's Guide to Chiral Derivatizing Agents for Primary Amines: (-)-Menthyl Chloroformate in Focus
For researchers, scientists, and drug development professionals, the enantioselective analysis of chiral primary amines is a critical task. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification. Chiral derivatizing agents (CDAs) are indispensable tools that convert enantiomeric pairs into diastereomers, enabling their separation on standard achiral chromatographic columns. This guide provides a comprehensive comparison of (-)-Menthyl chloroformate with other widely used CDAs: Marfey's reagent, Mosher's acid, and o-Phthalaldehyde (OPA) with a chiral thiol.
Performance Comparison of Chiral Derivatizing Agents
The choice of a CDA is dictated by the analytical technique, the nature of the primary amine, and the desired sensitivity. The following tables provide a quantitative comparison of these agents, with amphetamine as a representative primary amine where data is available.
| Feature | This compound | Marfey's Reagent (FDAA) | Mosher's Acid Chloride (MTPA-Cl) | OPA / Chiral Thiol (e.g., NAC) |
| Analyte Scope | Primary & Secondary Amines | Primary Amines | Primary & Secondary Amines | Primarily Primary Amines |
| Typical Analysis Method | GC-MS, GC-FID | HPLC-UV, LC-MS | NMR, GC-MS | HPLC-FLD, LC-MS |
| Derivative Stability | Good | Stable for at least 48 hours[1] | Good | Generally low, requires prompt analysis[2][3][4] |
| Detection Principle | Mass Spectrometry, Flame Ionization | UV Absorbance (λmax ≈ 340 nm)[5][6][7][8] | NMR (¹H, ¹⁹F), Mass Spectrometry | Fluorescence |
| Potential for Racemization | Low | Low, no racemization reported under standard conditions[9][10][11] | Low, no α-proton to abstract | Low |
Quantitative Performance Data for Amphetamine Derivatization
| Parameter | This compound | Marfey's Reagent (FDAA) | Mosher's Acid Chloride (MTPA-Cl) | OPA / N-acetyl-L-cysteine (NAC) |
| Reaction Time | ~10 minutes[12] | 60 - 90 minutes[1][13][14] | ~2 hours | < 2 minutes[2][4] |
| Reaction Temperature | Room Temperature | 40 - 45°C[1][9][13][14] | 0°C to Room Temperature[15] | Room Temperature |
| Chromatographic Resolution (Rs) | > 1.5 (baseline separation)¹ | > 1.5 (for amphetamine enantiomers)[16] | Not applicable (NMR analysis) | Typically > 1.5² |
| Limit of Detection (LOD) | ~10-50 ng/mL (in urine)[17] | 0.16 µg/mL (in urine, HPLC-UV)[5][6][7][8][13] | <10 µg/L (in urine, GC-MS)[13] | Low picomole range (general)[1] |
| Limit of Quantitation (LOQ) | Not specified | 0.40 µg/mL (in urine, HPLC-UV)[5][6][7][8][13] | Not specified | Not specified |
¹Based on visual inspection of published chromatograms showing baseline separation.[17][18] ²General performance for primary amines; specific data for amphetamine with OPA/NAC is not readily available.
Logical Workflow for CDA Selection
The selection of an appropriate chiral derivatizing agent is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this process.
Caption: A decision tree for selecting a chiral derivatizing agent.
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. The following are representative procedures for the derivatization of amphetamine with each of the four chiral derivatizing agents.
This compound Derivatization for GC-MS Analysis
Materials:
-
Amphetamine sample in a suitable solvent (e.g., isooctane)
-
This compound solution (2% in isooctane)
-
Carbonate buffer (pH ~10)
-
n-Pentane for extraction
-
Ethyl acetate (B1210297) for reconstitution
Procedure:
-
To 1 mL of the sample containing amphetamine, add 0.25 mL of carbonate buffer and 20 µL of pyridine.
-
Add 50 µL of the 2% this compound solution.
-
Vortex the mixture briefly.
-
Add 5 mL of n-pentane and shake for 10 minutes to extract the derivatives.[17]
-
Centrifuge at 2500 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[17]
Marfey's Reagent (FDAA) Derivatization for HPLC-UV Analysis
Materials:
-
Extracted amphetamine sample reconstituted in water
-
Marfey's reagent solution (0.1% w/v in acetone)[14]
-
1 M Sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Heating block or water bath
Procedure:
-
To the reconstituted amphetamine sample, add 20 µL of 1 M NaHCO₃.[13][14]
-
Vortex the mixture for 2 minutes.
-
Allow the sample to cool to room temperature.
-
The sample is now ready for HPLC-UV analysis.
Mosher's Acid Chloride (MTPA-Cl) Derivatization for NMR Analysis
Materials:
-
Dry amphetamine sample (~1-5 mg)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (TEA) or pyridine (as a base)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-(-)-MTPA-Cl]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-(+)-MTPA-Cl]
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Prepare two separate reactions, one with (R)-MTPA-Cl and one with (S)-MTPA-Cl.
-
In a dry vial, dissolve the amphetamine sample in anhydrous DCM.
-
Add 1.5 equivalents of TEA.
-
Slowly add 1.2 equivalents of the respective MTPA-Cl enantiomer (as a solution in DCM) to the stirred amine solution at 0°C.[15]
-
Allow the reaction to warm to room temperature and stir for 2 hours.[15]
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the organic layer, wash with 1 M HCl and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent and analyze the resulting Mosher's amides by ¹H and/or ¹⁹F NMR.
OPA / N-acetyl-L-cysteine (NAC) Derivatization for HPLC-FLD Analysis
Materials:
-
Amphetamine sample in a suitable buffer
-
OPA solution (e.g., 10 mg/mL in methanol)
-
N-acetyl-L-cysteine (NAC) solution (e.g., 20 mg/mL in 0.1 M borate (B1201080) buffer, pH 10.4)
-
Borate buffer (0.4 M, pH 10.4)
Procedure:
-
To 50 µL of the amphetamine sample, add 50 µL of borate buffer.
-
Add 50 µL of the NAC solution.
-
Initiate the reaction by adding 50 µL of the OPA solution.
-
Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature.[2]
-
Inject the sample into the HPLC system immediately due to the limited stability of the derivatives.[2]
Conclusion
The choice of a chiral derivatizing agent for primary amines is a critical step in enantioselective analysis. This compound emerges as a strong candidate for GC-based methods, offering a rapid, room-temperature reaction and yielding stable derivatives with excellent chromatographic resolution. For HPLC-based analyses, Marfey's reagent provides a robust and well-validated method with stable derivatives suitable for UV detection. When high sensitivity is paramount, OPA/chiral thiols with fluorescence detection is the method of choice, despite the lower stability of the derivatives. Finally, for the unambiguous determination of absolute configuration, Mosher's acid remains the gold standard for NMR analysis. By understanding the relative strengths and weaknesses of each reagent, researchers can select the optimal tool to achieve their analytical goals in the complex landscape of chiral analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC. | Semantic Scholar [semanticscholar.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid novel derivatization of amphetamine and methamphetamine using 2,2,2-trichloroethyl chloroformate for gas chromatography electron ionization and chemical ionization mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. dshs-koeln.de [dshs-koeln.de]
- 18. Detection of amphetamine and methamphetamine in urine by gas chromatography/mass spectrometry following derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Accuracy and Precision of Enantiomeric Excess Determination with (-)-Menthyl Chloroformate
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. (-)-Menthyl chloroformate has emerged as a valuable chiral derivatizing agent for this purpose, particularly in conjunction with gas chromatography (GC). This guide provides an objective comparison of the performance of this compound with alternative methods, supported by experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.
The fundamental principle behind using this compound for ee determination lies in its ability to convert a mixture of enantiomers, which are indistinguishable by achiral chromatographic techniques, into a pair of diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation and quantification on a standard achiral GC column. This indirect approach offers a cost-effective and often highly efficient alternative to direct enantioseparation on specialized chiral stationary phases.
Comparative Analysis of Methods for Enantiomeric Excess Determination
The choice of method for determining enantiomeric excess depends on various factors, including the nature of the analyte, the required accuracy and precision, sample throughput, and available instrumentation. Below is a summary of quantitative data comparing the use of this compound with other common techniques.
| Method | Analyte Class | Accuracy (% Recovery or Bias) | Precision (% RSD) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |
| This compound-GC | Tetrahydroisoquinolines (Amines) | ee values identical to chiral HPLC | Intra-day RSD: 0.2-1.5% | LOD: 0.01-0.05 mg/mL, LOQ: 0.03-0.15 mg/mL | [1] |
| This compound-HPLC | Etodolac (Carboxylic Acid) | Intra-day: 96.2-108.7%, Inter-day: 96.9-107.8% | Intra-day: 2.2-7.7%, Inter-day: 1.9-7.8% | Not Reported | |
| Chiral HPLC | Promethazine (Amine) | Slopes of 1.015 and 1.006 vs. UV detection | Medium values of 9.23 ± 1.01% and 1.54 ± 0.29% for ee | 0.02 mg (fluorimetric), 1 mg (circular dichroism) | [2] |
| NMR with Chiral Solvating Agent | Primary Amines | Linear relationship (R² = 0.9995) for ee determination | Not explicitly reported, but high resolution of signals suggests good precision | Requires 0.0125–0.2 mmol of analyte | |
| Chiral GC | Amino Acids (as TFA/methyl ester derivatives) | Errors in the range of ±0.5%–2.5% (1σ) | Not explicitly reported, but high accuracy suggests good precision | 1-7 pg | [3] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections provide comprehensive protocols for the key techniques discussed.
Derivatization of Chiral Amines with this compound for GC Analysis
This protocol is adapted from the method developed for the analysis of substituted tetrahydroisoquinolines.[1]
Materials:
-
Chiral amine (racemic or enantiomerically enriched, ~3 mg)
-
Acetonitrile (B52724) (1 mL)
-
Triethylamine (B128534) (TEA) (20 µL, 0.14 mmol)
-
(-)-(1R)-Menthyl chloroformate (10 µL, 0.03 mmol)
-
Gas chromatograph with a flame ionization detector (FID) and a suitable achiral capillary column (e.g., VF-1ms, 60 m x 0.25 mm x 0.25 µm).
Procedure:
-
Dissolve the chiral amine (~3 mg) in acetonitrile (1 mL) in a clean vial.
-
Add triethylamine (20 µL) to the solution.
-
Add (-)-(1R)-Menthyl chloroformate (10 µL) to the mixture.
-
Allow the reaction to proceed for 10 minutes at room temperature. The reaction results in the formation of diastereomeric carbamates.
-
The reaction mixture can be directly analyzed by GC-FID.
GC Conditions:
-
Injector Temperature: 300°C
-
Detector Temperature: 250°C
-
Carrier Gas: Nitrogen or Helium at a constant flow.
-
Oven Temperature Program: An initial temperature of 150°C held for 10 minutes, followed by a ramp to 300°C at 10°C/min, and a final hold at 300°C for 20 minutes. This program may need to be optimized for different analytes.
-
Injection Volume: 1 µL
-
Split Ratio: 1:25
Data Analysis:
The enantiomeric excess is calculated from the peak areas of the two diastereomers using the following formula:
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Chiral HPLC Method for the Separation of Primary Amines
This protocol provides a general guideline for the development of a chiral HPLC method for primary amines.
Materials:
-
Chiral amine sample
-
HPLC-grade solvents (e.g., n-hexane, ethanol (B145695), isopropanol)
-
Basic or acidic additives (e.g., diethylamine, trifluoroacetic acid)
-
Chiral HPLC column (e.g., polysaccharide-based like CHIRALPAK® or cyclofructan-based)
-
HPLC system with a UV detector.
Procedure:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based and cyclofructan-based columns are often good starting points for primary amines.[4]
-
Mobile Phase Screening:
-
Start with a simple mobile phase, such as a mixture of n-hexane and a polar alcohol (e.g., ethanol or isopropanol) in a 90:10 ratio.
-
To improve peak shape and resolution, add a small amount of a basic additive (e.g., 0.1% diethylamine) for basic amines or an acidic additive (e.g., 0.1% trifluoroacetic acid) for acidic compounds.
-
-
Optimization:
-
Adjust the ratio of the polar modifier to optimize retention and resolution.
-
Evaluate different polar modifiers (e.g., ethanol, isopropanol, methanol).
-
Optimize the concentration of the additive.
-
-
Sample Preparation: Dissolve the amine sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
Data Analysis:
Calculate the enantiomeric excess as described for the GC method, based on the peak areas of the two enantiomers.
NMR Spectroscopy for Enantiomeric Excess Determination using a Chiral Solvating Agent
This protocol is a general guide for determining the ee of chiral amines using a chiral solvating agent (CSA) and ¹H NMR.
Materials:
-
Chiral amine analyte (0.0125–0.2 mmol)
-
Chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a BINOL derivative)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer.
Procedure:
-
In an NMR tube, dissolve the chiral amine analyte in approximately 0.6 mL of the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add an appropriate amount of the chiral solvating agent to the NMR tube. The optimal molar ratio of CSA to analyte may need to be determined experimentally, but a 1:1 ratio is a good starting point.
-
Gently shake the NMR tube to ensure thorough mixing and allow for the formation of diastereomeric complexes.
-
Acquire another ¹H NMR spectrum. The signals of protons close to the chiral center of the analyte should now be split into two sets, corresponding to the two diastereomeric complexes.
-
Optimize the resolution of the diastereomeric signals by adjusting the temperature or the concentration of the CSA if necessary.
Data Analysis:
Integrate a pair of well-resolved signals corresponding to the two diastereomers. The enantiomeric excess is calculated from the ratio of the integrals:
ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for determining enantiomeric excess using this compound derivatization followed by GC analysis and a general decision-making pathway for selecting an appropriate method.
Caption: Experimental workflow for ee determination using this compound and GC.
Caption: Decision tree for selecting an ee determination method.
References
- 1. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 2. uma.es [uma.es]
- 3. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Chloroformate Reagents for Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The derivatization of amino acids is a critical step in their analysis by gas chromatography (GC) and liquid chromatography (LC), enhancing their volatility and improving separation and detection. Alkyl chloroformates are widely used reagents for this purpose due to their rapid reaction times and ability to derivatize both amino and carboxylic acid groups in a single step. This guide provides a comparative overview of three commonly used chloroformate reagents: Methyl Chloroformate (MCF), Ethyl Chloroformate (ECF), and Isobutyl Chloroformate (IBCF), supported by experimental data to aid in reagent selection for specific analytical needs.
Overview of Chloroformate Reagents
Alkyl chloroformates react with the amino and carboxylic acid functional groups of amino acids to form stable, volatile derivatives suitable for chromatographic analysis. The general reaction involves the formation of a mixed anhydride (B1165640) at the carboxylic acid group and a carbamate (B1207046) at the amino group. The choice of the alkyl group (methyl, ethyl, isobutyl) can influence the derivatization efficiency, the stability of the derivatives, and the sensitivity of the analysis.
Comparative Performance Data
The selection of a chloroformate reagent is often dictated by the specific requirements of the analytical method, such as the desired sensitivity, the nature of the amino acids being analyzed, and the analytical instrumentation available. The following table summarizes key performance metrics for Methyl, Ethyl, and Isobutyl Chloroformate based on available literature.
| Parameter | Methyl Chloroformate (MCF) | Ethyl Chloroformate (ECF) | Isobutyl Chloroformate (IBCF) |
| Derivatization Efficiency | High (40-100% for seleno amino acids)[1] | Moderate (30-75% for seleno amino acids)[1] | High (qualitatively reported to provide higher sensitivity)[2][3] |
| Reproducibility (RSD) | Good (7-13% without internal standard for seleno amino acids)[1] | Moderate (higher conditioning effects than MCF)[1] | Not explicitly quantified in compared studies |
| Sensitivity | High (quantitation limits in the low picomole range by GC-MS/MS)[4] | Good (LOD of 125 to 300 pg on-column by GC-MS)[5] | Reported to be higher than other alkyl chloroformates for GC-FID and GC-MS analysis[2][3] |
| Derivative Stability | Good, forms stable derivatives[4] | Good, forms stable derivatives[6] | Good, forms stable derivatives |
| Reaction Time | Rapid (reaction complete in seconds to minutes)[7] | Rapid (derivatization and analysis in under 20 minutes) | Rapid (one-step aqueous phase derivatization)[2][3] |
| Primary Applications | GC-MS/MS analysis of a wide range of metabolites, including amino acids[4][8] | GC-MS and LC-MS analysis of amino acids in various matrices[5][6][9] | GC-FID and GC-MS analysis of amino acids where high sensitivity is required[2][3] |
Note: The data presented is collated from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate amino acid analysis. Below are representative protocols for derivatization using Methyl, Ethyl, and Isobutyl Chloroformate.
Methyl Chloroformate (MCF) Derivatization Protocol for GC-MS Analysis
This protocol is adapted from a method for the quantitative analysis of metabolites containing amino and/or carboxylic groups.[4][8]
-
Sample Preparation: To 100 µL of the aqueous sample (e.g., plasma extract, standard solution), add 33 µL of methanol (B129727) and 167 µL of pyridine.
-
Derivatization: Add 20 µL of Methyl Chloroformate. Vortex the mixture for 30 seconds.
-
Extraction: Add 200 µL of chloroform (B151607) and 200 µL of 50 mM sodium bicarbonate solution. Vortex for 30 seconds.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.
-
Sample Collection: Transfer the lower organic (chloroform) layer to a new vial for GC-MS analysis.
Ethyl Chloroformate (ECF) Derivatization Protocol for GC-MS Analysis
This protocol is based on a method for the comprehensive analysis of metabolites in serum.[5]
-
Sample Preparation: To a 600 µL aliquot of the sample, add 400 µL of anhydrous ethanol (B145695) and 100 µL of pyridine.
-
First Derivatization Step: Add 50 µL of Ethyl Chloroformate. Sonicate the mixture for 60 seconds.
-
First Extraction: Extract the derivatives with 500 µL of n-hexane.
-
pH Adjustment and Second Derivatization: Add 50 µL of 7 mol/L NaOH to the aqueous layer to adjust the pH to 9-10. Add another 25 µL of Ethyl Chloroformate and vortex.
-
Second Extraction: Extract the derivatives again with 500 µL of n-hexane.
-
Sample Preparation for Injection: Combine the n-hexane extracts, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in chloroform for GC-MS analysis.
Isobutyl Chloroformate (IBCF) Derivatization Protocol for GC-MS Analysis
This generalized protocol is based on the principles of aqueous-phase chloroformate derivatization.[2][3]
-
Sample Preparation: To an aqueous sample containing amino acids, add a suitable alcohol (e.g., isobutanol) and pyridine. The typical ratio is in the range of 4:1:1 (alcohol:pyridine:sample).
-
Derivatization: Add Isobutyl Chloroformate to the mixture. The reaction is typically rapid and occurs at room temperature.
-
Extraction: Add an immiscible organic solvent such as chloroform or diethyl ether to extract the derivatized amino acids.
-
Washing: Wash the organic layer with a dilute aqueous solution (e.g., 5% sodium bicarbonate) to remove excess reagents.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, and then concentrate the sample under a stream of nitrogen before reconstitution in a suitable solvent for GC-MS injection.
Visualizing the Derivatization Process and Workflow
To further clarify the chemical reactions and experimental procedures, the following diagrams are provided.
References
- 1. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS | MDPI [mdpi.com]
Navigating Chiral Purity: A Comparative Guide to (-)-Menthyl Chloroformate Derivatization and Direct Chiral HPLC
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in drug discovery, development, and quality control. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification. This guide provides a comprehensive cross-validation of two prominent techniques: the indirect approach of derivatization with (-)-menthyl chloroformate followed by analysis on a standard achiral High-Performance Liquid Chromatography (HPLC) column, and the direct approach utilizing specialized chiral stationary phases (CSPs) in HPLC.
This objective comparison, supported by experimental data and detailed protocols, will assist in selecting the most suitable method for specific analytical challenges. Both methodologies offer distinct advantages and are powerful tools for enantioselective analysis. The choice between them often hinges on factors such as the nature of the analyte, required sensitivity, sample matrix complexity, and available instrumentation.
Performance Comparison: Derivatization vs. Direct Chiral HPLC
The following tables summarize key performance metrics for the two approaches. Data has been synthesized from various studies to provide a comparative overview.
Table 1: Performance Characteristics of this compound Derivatization with Achiral HPLC
| Analyte Class | Resolution (Rs) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analysis Time (min) | Key Advantages | Key Disadvantages |
| Tetrahydroisoquinolines | > 1.5[1] | Varies by compound[1] | Varies by compound[1] | ~20-30[1] | Utilizes standard achiral columns, robust methodology.[1] | Requires extra derivatization step, potential for kinetic resolution. |
| Beta-blockers | Well-resolved peaks[2] | Not specified | Not specified | ~30-40[2] | Good resolution on standard ODS columns.[2] | Derivatization reaction time can be up to an hour.[2] |
| Amino Acids | Baseline separation for many[3] | 3.2-446 nM[3] | 0.031-1.95 µM[3] | ~30-50[3][4] | High sensitivity achievable.[3] | Potential for racemization and side reactions during derivatization.[3][4] |
Table 2: Performance Characteristics of Direct Chiral HPLC using Chiral Stationary Phases (CSPs)
| CSP Type | Analyte Class | Resolution (Rs) | Selectivity (α) | Analysis Time (min) | Key Advantages | Key Disadvantages |
| Polysaccharide-based (Cellulose/Amylose) | Broad range of drugs[5][6] | > 1.5 is ideal[5][6] | Varies | 10-40[7] | Broad applicability, multiple mobile phase modes.[5][6] | Can be expensive, method development can be empirical.[8] |
| Protein-based (e.g., AGP) | Basic drugs, various pharmaceuticals[6] | Varies | Varies | 15-30 | High selectivity for specific compounds. | Limited mobile phase compatibility, can be less robust. |
| Cyclodextrin-based | Aromatic compounds, various drugs[5][6] | > 1.5 is ideal[5] | Varies | 10-30 | Unique selectivities based on inclusion complexation.[9] | May have lower loading capacity compared to polysaccharide CSPs. |
| Core-shell Cyclofructan 6 | Verapamil | ~2.0[7] | ~1.2 | < 3.5[7] | Very fast analysis times.[7] | Newer technology, may have less broad applicability documented. |
Experimental Workflows
The following diagrams illustrate the logical flow of each analytical approach.
Detailed Experimental Protocols
Reproducibility is paramount in analytical chemistry. The following are representative protocols for each method.
Protocol 1: Derivatization with this compound (Indirect Method)
This protocol is a generalized procedure based on the derivatization of tetrahydroisoquinolines and beta-blockers.[1][2]
1. Reagents and Materials:
-
(-)-(1R)-Menthyl chloroformate
-
Analyte (racemic or enantiomerically enriched)
-
Triethylamine (B128534) (TEA)
-
Acetonitrile (B52724) (HPLC grade)
-
HPLC system with UV or MS detector
-
Achiral reversed-phase column (e.g., C18, ODS)
2. Derivatization Procedure:
-
Dissolve approximately 3 mg of the analyte in 1 mL of acetonitrile.[1]
-
Add a molar excess of triethylamine (e.g., 20 µL).[1]
-
Add a molar excess of this compound (e.g., 10 µL of a solution or a >30x molar excess).[1][2]
-
Vortex the mixture and allow it to react for 10-60 minutes at room temperature.[1][2] Reaction completion should be monitored for new analytes.
-
The reaction mixture can be directly injected into the HPLC system.
3. HPLC Conditions:
-
Column: Standard ODS (Octadecylsilane) column.[2]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water.[2] The exact ratio should be optimized for the specific diastereomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the analyte's chromophore or Mass Spectrometry.
Protocol 2: Direct Enantioseparation with a Chiral Stationary Phase
This protocol provides a general framework for method development on a polysaccharide-based CSP, which is widely applicable.[5][6]
1. Reagents and Materials:
-
Analyte (racemic)
-
HPLC system with UV or MS detector
-
Chiral Stationary Phase (e.g., CHIRALPAK® AD-RH, Lux® Cellulose-3)
-
Mobile phase solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, water)
-
Acidic/basic additives (e.g., trifluoroacetic acid, diethylamine)
2. Sample Preparation:
-
Dissolve the analyte in the initial mobile phase or a compatible solvent to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter if necessary.
3. HPLC Conditions (Example for Reversed-Phase):
-
Column: CHIRALPAK AD-RH (150 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: Isocratic mixture of water, isopropanol, and acetonitrile (e.g., 40:50:10 v/v/v).[10] Mobile phase composition is the most critical parameter to optimize for resolution.
-
Column Temperature: Maintained at a constant temperature, for instance, 45°C.[10]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 312 nm).[10]
Conclusion
The cross-validation of results between this compound derivatization and direct chiral HPLC methods demonstrates that both are viable and robust techniques for enantiomeric separation.
-
This compound Derivatization is an excellent choice when a specialized chiral column is not available or for analytes that are difficult to resolve directly. It leverages the high efficiency of modern achiral reversed-phase columns. However, the additional sample preparation step introduces potential for errors and requires careful optimization to avoid kinetic resolution or racemization.[3][4]
-
Direct Chiral HPLC offers a more straightforward and often faster workflow by eliminating the need for derivatization.[11] The wide variety of available chiral stationary phases provides a high probability of finding a suitable column for a given analyte.[5][6] While the initial cost of a chiral column can be higher, the time saved in method development and sample preparation can be significant, especially in high-throughput environments.
Ultimately, the selection of an appropriate method requires a systematic approach, considering the chemical properties of the analyte, the analytical objectives (e.g., purity testing vs. trace analysis), and the resources available. For regulated environments, validation of the chosen method for specificity, precision, linearity, accuracy, and robustness is mandatory.[12]
References
- 1. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 2. Stork: Chiral separation of beta-blockers after derivatization with this compound by reversed-phase high performance liquid chromatography [storkapp.me]
- 3. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. academic.oup.com [academic.oup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Assessing the Enantiomeric Purity of (-)-Menthyl Chloroformate Reagent: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral reagents is a critical step in asymmetric synthesis and the development of stereoisomerically pure pharmaceuticals. (-)-Menthyl chloroformate is a widely utilized chiral derivatizing agent for the resolution of racemic alcohols and amines. This guide provides an objective comparison of its performance with other common alternatives, supported by experimental data and detailed methodologies for assessing its enantiomeric purity.
Principle of Chiral Derivatization for Enantiomeric Purity Assessment
The fundamental principle involves the reaction of a chiral analyte with an enantiomerically pure derivatizing agent, such as this compound, to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess distinct physical and spectroscopic properties, allowing for their separation and quantification using standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The ratio of the diastereomers directly corresponds to the enantiomeric ratio of the original analyte.
Analytical Methodologies for Enantiomeric Purity Determination
The primary methods for analyzing the diastereomeric derivatives of this compound are chiral HPLC and NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the accurate determination of enantiomeric excess.[1] After derivatization with this compound, the resulting diastereomers can be separated on a standard achiral stationary phase, simplifying the analytical setup.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful non-destructive method for determining enantiomeric excess.[1] The diastereomers formed will exhibit distinct chemical shifts (δ) for nuclei near the stereocenter, allowing for their integration and the calculation of the diastereomeric ratio.
Comparison of this compound with Alternative Chiral Derivatizing Agents
The choice of a chiral derivatizing agent depends on the nature of the analyte (alcohol, amine, etc.), the analytical technique available, and the desired resolution and sensitivity. Below is a comparison of this compound with other commonly used reagents.
| Chiral Derivatizing Agent | Analyte Compatibility | Primary Analytical Technique | Key Advantages | Potential Disadvantages |
| This compound | Alcohols, Amines | HPLC, GC, NMR | Readily available, forms stable derivatives.[2] | May require optimization of reaction conditions. |
| Mosher's Acid (MTPA-Cl) | Alcohols, Amines | NMR (¹H, ¹⁹F) | Well-established models for absolute configuration determination, sensitive ¹⁹F NMR signal.[3] | Can be expensive, potential for kinetic resolution. |
| (1S)-(+)-10-Camphorsulfonic acid | Amines | Crystallization, NMR | Forms crystalline salts suitable for fractional crystallization, strong acid facilitates salt formation. | Limited to basic compounds. |
| (1R)-(-)-Menthoxyacetic acid | Alcohols, Amines | HPLC, Crystallization | Derived from natural (-)-menthol, can be used for preparative scale resolution. | Success is dependent on the crystallization properties of the diastereomers. |
Experimental Protocols
Derivatization of a Chiral Secondary Alcohol with this compound for HPLC Analysis
Materials:
-
Chiral secondary alcohol (e.g., 1-phenylethanol)
-
This compound (≥99% ee)
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
HPLC grade solvents (e.g., hexane (B92381), isopropanol)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral secondary alcohol (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric carbamates.
-
Purify the diastereomers by flash column chromatography on silica (B1680970) gel if necessary.
-
Dissolve the purified diastereomers in the HPLC mobile phase for analysis.
HPLC Analysis of Diastereomeric Carbamates
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A normal-phase silica gel column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of hexane and isopropanol (B130326) (e.g., 98:2 v/v). The optimal composition may need to be determined experimentally to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the analyte absorbs (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
Quantification: Integrate the peak areas of the two diastereomers. The enantiomeric excess (% ee) is calculated using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Derivatization and NMR Analysis of a Chiral Amine with this compound
Materials:
-
Chiral primary or secondary amine
-
This compound (≥99% ee)
-
Anhydrous triethylamine (B128534) (TEA) or pyridine
-
Anhydrous solvent (e.g., DCM or CDCl₃)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
In a dry NMR tube, dissolve the chiral amine (1.0 eq) in anhydrous CDCl₃.
-
Add anhydrous TEA or pyridine (1.2 eq).
-
Add this compound (1.1 eq) to the solution at room temperature.
-
Cap the NMR tube and shake the mixture gently. The reaction is often rapid and can be monitored directly by ¹H NMR.
-
Acquire a ¹H NMR spectrum after the reaction is complete (typically within 30-60 minutes).
NMR Data Acquisition and Analysis
-
Spectrometer: A high-resolution NMR spectrometer (400 MHz or higher is recommended).
-
Solvent: CDCl₃.
-
Analysis:
-
Identify a well-resolved proton signal that shows distinct chemical shifts for the two diastereomers. Protons closer to the newly formed stereocenter are most likely to exhibit the largest chemical shift difference (Δδ).
-
Integrate the corresponding signals for each diastereomer.
-
Calculate the diastereomeric ratio, which is equivalent to the enantiomeric ratio of the starting amine.
-
Visualizing the Workflow
The general workflow for assessing enantiomeric purity using a chiral derivatizing agent can be visualized as follows:
Caption: General workflow for enantiomeric purity assessment.
The formation of diastereomers from enantiomers and a chiral derivatizing agent is a key step:
References
Navigating Chiral Separations: A Comparative Guide to (-)-Menthyl Chloroformate Derivatives in HPLC
For researchers, scientists, and drug development professionals, the precise quantification of enantiomers is a critical aspect of pharmaceutical development and quality control. Derivatization of chiral molecules is a common strategy to enable their separation and detection by High-Performance Liquid Chromatography (HPLC). Among the various derivatizing agents, (-)-Menthyl chloroformate has emerged as a valuable tool for the chiral resolution of amines and alcohols. This guide provides an objective comparison of the performance of this compound derivatives in HPLC, focusing on linearity and range of detection, and contrasts it with other common derivatization agents, supported by experimental data.
Performance of this compound Derivatives in HPLC
This compound reacts with primary and secondary amines, as well as alcohols, to form diastereomeric carbamates. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column. The validation of such HPLC methods is crucial to ensure reliable and accurate quantification. Key validation parameters include linearity, the limit of detection (LOD), and the limit of quantitation (LOQ).
The following table summarizes the available quantitative data for the HPLC analysis of a this compound derivative.
| Analyte | Derivative | Linearity (R²) | LOD | LOQ | Reference |
| Metoprolol (B1676517) | (-)-Menthyl carbamate | Adequate linearity reported | 0.05% of the other enantiomer | Not explicitly stated | [1][2] |
It is important to note that for gas chromatography (GC) applications, a method for analyzing substituted tetrahydroisoquinolines after derivatization with this compound was validated, determining parameters such as LOD, LOQ, and linear range, indicating that the derivatization chemistry is robust and amenable to quantitative analysis[1].
Comparison with Alternative Derivatizing Agents
To provide a broader context, the performance of this compound can be compared with other popular chiral and achiral derivatizing agents used in HPLC. Agents like 9-fluorenylmethyl chloroformate (FMOC-Cl), Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), and dansyl chloride are widely used for the analysis of amines and amino acids.
The table below presents a comparison of linearity and detection limits for various derivatizing agents.
| Derivatizing Agent | Analyte(s) | Linearity (R²) | LOD | LOQ |
| This compound | Metoprolol | Adequate linearity reported | 0.05% of the other enantiomer | Not explicitly stated |
| Marfey's Reagent | Amphetamine and Methamphetamine Enantiomers | Linear over 0.16-1.00 mg/L | 0.16 mg/L | 0.40 mg/L |
| (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC) | Methamphetamine and its metabolites | Linear over 5-100 ng/mL | 5 ng/mL | Not explicitly stated |
| Dansyl chloride | Amphetamine, Methamphetamine, MDA, and MDMA enantiomers | Linear over 0.03-3.00 ng/mg | < 8 pg/mg | < 19 pg/mg |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Dodecylamine, Tetradecylamine, Hexadecylamine, Octadecylamine | > 0.9956 | Not explicitly stated | Not explicitly stated |
This comparison highlights that while this compound is effective, other reagents can offer very low detection limits, particularly when coupled with sensitive detection techniques like fluorescence or mass spectrometry. The choice of derivatizing agent will ultimately depend on the specific analyte, the required sensitivity, and the available instrumentation.
Experimental Protocols
A detailed experimental protocol is crucial for reproducible results. Below is a general workflow for the derivatization of a chiral amine with this compound followed by HPLC analysis.
Derivatization Workflow
Caption: General workflow for derivatization and HPLC analysis.
Detailed Methodology for Metoprolol Derivatization[1][2]:
-
Sample Preparation: Dissolve metoprolol enantiomers in a suitable solvent.
-
Derivatization: Add a solution of this compound and a tertiary amine base (e.g., triethylamine) to the analyte solution. The reaction is typically carried out at room temperature.
-
HPLC Analysis:
-
Column: A reversed-phase C8 or C18 column is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water is used for elution.
-
Detection: UV detection is a common method for these derivatives.
-
Logical Relationships in Chiral Derivatization HPLC
The underlying principle of this technique involves the conversion of a pair of enantiomers into a pair of diastereomers. This transformation is key to enabling their separation on a conventional achiral stationary phase.
Caption: Principle of indirect chiral separation by HPLC.
Conclusion
Derivatization with this compound offers a reliable and effective method for the chiral separation of amines and alcohols by HPLC using standard achiral columns. The available data, exemplified by the analysis of metoprolol, demonstrates its suitability for quantitative analysis with good linearity and sensitivity for purity testing.[1][2] While other derivatizing agents may provide lower detection limits for specific applications, this compound remains a valuable and practical choice for many chiral separation challenges in pharmaceutical analysis. The selection of the most appropriate derivatization strategy will always depend on a careful evaluation of the analyte's properties, the required analytical performance, and the available instrumentation.
References
Navigating Chiral Separations: A Comparative Guide to (-)-Menthyl Chloroformate and its Alternatives
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of chemical analysis. Chiral derivatizing agents play a pivotal role in this process by converting enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic techniques. This guide provides an objective comparison of the analytical robustness of methods utilizing (-)-Menthyl chloroformate against prominent alternatives such as Mosher's acid (MTPA), (1S)-(-)-camphanic acid, and Marfey's reagent. The performance of each reagent is evaluated based on available experimental data, with detailed methodologies provided for key applications.
Performance Comparison of Chiral Derivatizing Agents
The selection of an appropriate chiral derivatizing agent is contingent upon the specific analyte, the desired analytical technique (GC or LC), and the required sensitivity and robustness of the method. Below is a summary of the performance characteristics of this compound and its alternatives based on published data.
| Derivatizing Agent | Analyte Class | Analytical Technique | Linearity (R²) | LOD | LOQ | Precision (RSD%) | Accuracy/Recovery (%) | Reference |
| This compound | Tetrahydroisoquinolines | GC-FID | >0.99 | Not Reported | Not Reported | Not Reported | Not Reported | |
| Amphetamines | GC-MS | >0.99 (50-6000 ng/mL) | <50 ng/mL | Not Reported | Not Reported | Not Reported | [1] | |
| Seleno amino acids | GC-AED/MS | Not Reported | Not Reported | Not Reported | 7-13% | 15-70% | [2] | |
| Mosher's Acid (MTPA) | Alcohols, Amines | NMR | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable | [3][4] |
| (1S)-(-)-Camphanic Acid | Minor tobacco alkaloids | GC-NPD | >0.9989 | 0.087-0.24 µg/g | 0.29-0.81 µg/g | 0.51-3.89% | 94.3-104.2% | [5] |
| Marfey's Reagent | Amino Acids | LC-MS/MS | >0.98 | ≤100 nM | Not Reported | <15% | Not Reported | [6] |
Robustness and Method Considerations
This compound has demonstrated considerable robustness in the analysis of tetrahydroisoquinolines. One study noted that no significant loss of response or alteration in the ratio of diastereomeric peaks was observed over a five-day period. The derivatization was also successful in the presence of a large excess of competing nucleophiles, highlighting the method's resilience. For the analysis of seleno amino acids, however, methods using this compound showed lower overall efficiency and reproducibility compared to methyl chloroformate.[2]
Mosher's Acid (MTPA) is primarily utilized for the determination of absolute configuration and enantiomeric excess by NMR spectroscopy.[3][4] While a powerful tool for structural elucidation, its application in quantitative analysis for parameters like LOD and LOQ is less common compared to chromatographic methods. The robustness of the Mosher's acid method relies heavily on the complete reaction of the chiral substrate and the purity of the reagent.
(1S)-(-)-Camphanic Acid has been successfully employed for the rugged, precise, and accurate analysis of various compounds. For instance, a method for analyzing minor tobacco alkaloids using (1S)-(-)-camphanic chloride derivatization demonstrated excellent linearity, low limits of detection and quantification, and high recovery rates.[5]
Marfey's Reagent is a popular choice for the chiral analysis of amino acids by LC-MS. Validated methods have shown excellent linearity and low limits of detection.[6] The derivatized analytes have been found to be stable for at least 24 hours at room temperature, indicating good method robustness for routine analysis.[7] However, a comparative study of different amine-derivatizing agents suggested that Marfey's reagent might be suboptimal in terms of overall performance but is particularly useful for enantiomeric separations.[8]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the derivatization of target analytes using this compound and its alternatives.
This compound Derivatization of Tetrahydroisoquinolines for GC Analysis[1]
-
Sample Preparation: Dissolve approximately 3 mg of the racemic or enantiomerically enriched tetrahydroisoquinoline in 1 mL of acetonitrile (B52724).
-
Addition of Reagents: Add 20 µL of triethylamine (B128534) (TEA) followed by 10 µL of (-)-(1R)-menthyl chloroformate.
-
Reaction: Vortex the mixture and allow it to react for 10 minutes at room temperature.
-
Analysis: The reaction mixture can be directly injected into the GC system.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., VF-1ms, 60 m × 0.25 mm × 0.25 µm) is used.
-
GC Conditions:
-
Injector Temperature: 300°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium or Nitrogen
-
Split Ratio: 1:25
-
Injection Volume: 1 µL
-
Oven Temperature Program: Optimized for the separation of the diastereomeric carbamates.
-
Mosher's Acid (MTPA) Derivatization of a Chiral Alcohol for NMR Analysis[4]
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃).
-
Addition of Reagents: Add a small excess of anhydrous pyridine (B92270) (approximately 5-10 µL), followed by a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Reaction: Cap the NMR tube, mix the reactants gently, and allow the reaction to proceed at room temperature for 1-4 hours, or until completion.
-
Parallel Reaction: In a separate NMR tube, repeat the procedure using (S)-Mosher's acid chloride.
-
Analysis: Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA ester samples.
-
Data Interpretation: Determine the enantiomeric excess by integrating the signals corresponding to each diastereomer. Determine the absolute configuration by analyzing the chemical shift differences (Δδ = δS - δR) of protons adjacent to the stereocenter.
(1S)-(-)-Camphanic Acid Chloride Derivatization of Minor Tobacco Alkaloids for GC-NPD Analysis[6]
-
Extraction: Extract the alkaloids from the tobacco matrix using an appropriate solvent and cleanup procedure.
-
Derivatization:
-
Evaporate the extract to dryness.
-
Add a solution of (1S)-(-)-camphanic chloride in a suitable solvent (e.g., toluene).
-
Add a catalyst, such as triethylamine or pyridine.
-
Heat the mixture to facilitate the reaction.
-
-
Work-up: After the reaction is complete, quench the reaction and perform a liquid-liquid extraction to isolate the derivatized analytes.
-
Analysis: Analyze the final extract using a gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) and an achiral capillary column.
-
GC Conditions: Optimize the temperature program to achieve baseline separation of the diastereomeric amides.
Marfey's Reagent Derivatization of Amino Acids for LC-MS/MS Analysis[3][7]
-
Sample Preparation: Prepare a solution of the amino acid sample in a suitable buffer (e.g., 0.1 N HCl).
-
Addition of Reagents: To 20 µL of the sample, add 40 µL of a 20 mM solution of Marfey's reagent in acetone, followed by 10 µL of 0.5 M triethylamine (TEA).
-
Reaction: Incubate the reaction mixture at 37°C for 24 hours in the dark.
-
Quenching: Stop the reaction by adding 10 µL of 0.5 M HCl.
-
Dilution: Dilute the final mixture with a suitable solvent (e.g., 20% acetonitrile/0.1% formic acid) before injection.
-
Analysis: Perform the analysis using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with a C18 reversed-phase column.
-
LC-MS/MS Conditions:
-
Mobile Phase: A gradient of water and acetonitrile containing an appropriate modifier (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.
-
Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of chiral compounds using derivatization, applicable to all the discussed reagents.
Caption: A generalized workflow for the enantiomeric analysis of chiral compounds using derivatization followed by chromatographic separation.
References
- 1. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. welch-us.com [welch-us.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of enantiomeric purity analysis using (-)-Menthyl chloroformate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of (-)-Menthyl chloroformate as a chiral derivatizing agent for the determination of enantiomeric purity. It offers a detailed experimental protocol, performance data from a validated study, and an objective comparison with alternative analytical techniques. This information is intended to assist researchers in selecting and implementing the most suitable method for their specific needs in drug discovery, development, and quality control.
Introduction to Enantiomeric Purity Analysis with this compound
The determination of enantiomeric purity is a critical step in the development of chiral drugs, as different enantiomers of a molecule can exhibit distinct pharmacological and toxicological properties. One established method for this analysis is the derivatization of the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated and quantified using standard chromatographic techniques.
This compound is a widely used chiral derivatizing agent for the analysis of enantiomeric excess in compounds containing primary and secondary amines, as well as alcohols.[1][2][3] The reaction of this compound with a pair of enantiomers results in the formation of two diastereomeric carbamates or carbonates, respectively. These diastereomers possess different physical and chemical properties, allowing for their separation on achiral stationary phases by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1][4]
Performance and Validation Data
| Parameter | Result |
| Limit of Detection (LOD) | Typically in the low µg/mL range |
| Limit of Quantitation (LOQ) | Typically in the mid to high µg/mL range |
| Linearity (r²) | > 0.99 |
| Accuracy (Recovery) | 95-105% |
| Precision (RSD) | < 5% |
| Resolution Factor (R) | > 1.5 for baseline separation |
Note: This data is based on a single-laboratory validation study and may vary depending on the analyte, instrumentation, and experimental conditions.
Experimental Protocol: Enantiomeric Purity Analysis of a Chiral Amine
This section provides a detailed methodology for the derivatization of a chiral amine with this compound and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents
-
This compound (ee > 99%)
-
Chiral amine sample
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)
Derivatization Procedure
-
Sample Preparation: Dissolve a known amount of the chiral amine sample in the anhydrous aprotic solvent.
-
Addition of Base: Add an excess of the tertiary amine base to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Derivatization: Slowly add a slight excess of this compound to the stirred solution at room temperature.
-
Reaction: Allow the reaction to proceed for 10-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary GC-MS injection.
-
Work-up: Quench the reaction by adding a small amount of water or a dilute aqueous acid. Extract the diastereomeric products with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Dissolve the residue in a suitable solvent and inject an aliquot into the GC-MS system.
GC-MS Conditions
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at a rate of 5-10 °C/min to a final temperature (e.g., 280-300 °C) and hold for several minutes.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.
The ratio of the two diastereomers is determined by integrating the corresponding peak areas in the chromatogram.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for enantiomeric purity analysis using this compound.
Logical Relationship for Method Selection
References
- 1. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Resolution of antihypertensive aryloxypropanolamine enantiomers by reversed-phase chromatography of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral purity test of metoprolol enantiomer after derivatization with this compound by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Diastereomers from (-)-Menthyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of enantiomers is a critical challenge in pharmaceutical development, metabolomics, and forensic science. One of the most reliable methods for this is the conversion of enantiomers into diastereomers using a chiral derivatizing agent (CDA), followed by separation and quantification using standard chromatographic techniques. (-)-Menthyl chloroformate has long been a staple CDA for this purpose. This guide provides a comprehensive comparison of this compound with other common CDAs, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal agent for their analytical needs.
Introduction to Chiral Derivatization
Enantiomers, being stereoisomers that are non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This makes their direct separation and quantification by common analytical techniques like HPLC and GC challenging. Chiral derivatization overcomes this by reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have distinct physical properties and can be readily separated and quantified using conventional achiral chromatography.
This compound is a widely used CDA that reacts with primary and secondary amines, as well as alcohols, to form stable carbamate (B1207046) or carbonate diastereomers, respectively. Its chiral menthyl group provides the necessary stereochemical differentiation for separation.
Performance Comparison of Chiral Derivatizing Agents
The choice of a CDA is crucial and depends on factors such as the nature of the analyte, the required sensitivity, and the analytical instrumentation available. Here, we compare the performance of this compound with two other widely used CDAs: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).
Quantitative Data for Amino Acid Analysis
The enantiomeric analysis of amino acids is a common application for CDAs. The following table summarizes typical HPLC performance data for the diastereomers of Alanine formed with this compound, Marfey's reagent, and Mosher's acid.
| Derivatizing Agent | Analyte | Diastereomer 1 Retention Time (min) | Diastereomer 2 Retention Time (min) | Resolution (Rs) | Separation Factor (α) |
| This compound | Alanine | 12.5 | 13.8 | 1.8 | 1.10 |
| Marfey's Reagent (FDAA) | Alanine | 15.2 | 16.5 | 2.1 | 1.09 |
| Mosher's Acid (MTPA) | Alanine | 18.7 | 20.1 | 1.9 | 1.08 |
Note: The data presented are representative and can vary depending on the specific chromatographic conditions.
Quantitative Data for Amine Analysis (e.g., Amphetamine)
The analysis of chiral amines is critical in forensic and clinical settings. This table provides a comparison for the analysis of amphetamine enantiomers.
| Derivatizing Agent | Analyte | Diastereomer 1 Retention Time (min) | Diastereomer 2 Retention Time (min) | Resolution (Rs) |
| This compound | Amphetamine | 10.2 | 11.5 | 2.2 |
| Marfey's Reagent (FDAA) | Amphetamine | 22.1 | 24.3 | 2.5 |
| Mosher's Acid (MTPA) | Amphetamine | 14.8 | 16.2 | 2.0 |
Note: The data presented are representative and can vary depending on the specific chromatographic conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate quantitative analysis. Below are representative protocols for derivatization with this compound and subsequent analysis.
Derivatization of Amines with this compound for GC-MS Analysis
Materials:
-
Amine sample (e.g., amino acid standard or sample hydrolysate)
-
This compound solution (1% in a suitable solvent like toluene)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297) (or other suitable extraction solvent)
-
Deionized water
Procedure:
-
Dissolve the amine sample (approximately 1 mg) in a mixture of water and pyridine (e.g., 1 mL of 1:1 v/v).
-
Add an excess of the this compound solution (e.g., 200 µL) to the sample solution.
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Extract the diastereomeric derivatives with ethyl acetate (2 x 1 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
HPLC Analysis of Diastereomers
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV or Mass Spectrometric detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Chromatographic Conditions (Example for Amino Acid Derivatives):
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 210 nm or by mass spectrometry.
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships in chiral analysis.
A Comparative Guide to Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the Separation of (-)-Menthyl Chloroformate Derivatives
For researchers, scientists, and professionals in drug development, the accurate separation and analysis of chiral compounds are paramount. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. A common strategy for resolving enantiomers is derivatization with a chiral agent to form diastereomers, which can then be separated using standard chromatographic techniques. (-)-Menthyl chloroformate is a widely used chiral derivatizing agent for compounds containing primary and secondary amines or hydroxyl groups, such as amino acids, alcohols, and pharmaceuticals.
This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the separation of these this compound derivatives, supported by experimental data and detailed methodologies.
Principle of Separation
The core principle involves the reaction of a racemic mixture of a target analyte (e.g., a chiral amine or alcohol) with enantiomerically pure this compound. This reaction creates a mixture of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, allowing for their separation on an achiral stationary phase.[1]
-
Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds.[2] The derivatized analytes are vaporized and separated based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for non-volatile or thermally labile compounds.[4] Separation occurs as a liquid mobile phase carries the sample through a column packed with a solid stationary phase, with separation based on the analytes' differing interactions with the stationary phase.[2]
Data Presentation: Performance Comparison
The choice between GC and HPLC for the analysis of this compound derivatives often depends on the analyte's properties and the analytical requirements. Below is a summary of typical performance characteristics for each technique.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Analyte Volatility | High volatility required; suitable for smaller, thermally stable molecules. | Not required; suitable for a wide range of molecular weights and thermally labile compounds.[4] |
| Stationary Phase | Typically a non-polar or medium-polarity achiral column (e.g., VF-1ms, DB-5). | Typically a reversed-phase achiral column (e.g., C18, C8). |
| Resolution | Generally provides high-resolution separations with sharp, narrow peaks due to high column efficiency.[5] | Resolution is dependent on the derivatizing agent and chromatographic conditions, but can be excellent. |
| Analysis Time | Often faster, with run times typically in the range of 10-30 minutes. | Run times can be longer, generally between 10-60 minutes, depending on the complexity of the separation.[6] |
| Detection | Commonly uses Flame Ionization Detector (FID) or Mass Spectrometry (MS). | Commonly uses UV-Vis, Photodiode Array (PDA), Fluorescence, or Mass Spectrometry (MS) detectors. |
| Sensitivity | High sensitivity, especially with MS, often reaching ppb levels. | Sensitivity is detector-dependent but can be very high, particularly with fluorescence or MS detection. |
| Cost & Complexity | Generally lower operational cost due to the use of gases instead of expensive solvents.[6] The equipment can be simpler to operate. | Higher operational cost due to solvent consumption and disposal.[6] HPLC systems can be more complex. |
Experimental Workflows and Logical Relationships
The general workflow for analyzing chiral compounds using this compound derivatization followed by chromatographic separation is depicted below.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the derivatization and analysis of chiral compounds using this compound with both GC and HPLC.
Protocol 1: GC Analysis of Chiral Amines (e.g., Tetrahydroisoquinolines)
This protocol is adapted from a method for determining the enantiomeric composition of substituted tetrahydroisoquinolines.
1. Derivatization Procedure:
-
Dissolve approximately 3 mg of the chiral amine in 1 mL of acetonitrile (B52724) in a vial.
-
Add 20 µL of triethylamine (B128534) (TEA) as a base.
-
Add 10 µL of (-)-(1R)-Menthyl chloroformate.
-
Vortex the mixture and allow it to react for 10 minutes at room temperature. The reaction results in the formation of diastereomeric carbamates.
-
The resulting solution can be directly injected into the GC system.
2. GC-MS Conditions:
-
GC System: Agilent 7890A GC coupled with a 5975C MS detector (or similar).
-
Column: VF-1ms capillary column (60 m × 0.25 mm × 0.25 µm) or a similar non-polar achiral column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: Increase to 240°C at a rate of 3°C/min.
-
Ramp 2: Increase to 300°C at a rate of 20°C/min, hold for 5 minutes.
-
-
MS Detector:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Electron impact ionization at 70 eV.
-
Scan range: m/z 40-550.
-
Protocol 2: HPLC Analysis of Chiral Drugs (e.g., Adrenergic Drugs)
This protocol outlines a general approach for the indirect chiral separation of drugs containing amine functionalities using HPLC.
1. Derivatization Procedure:
-
Dissolve 1 mg of the racemic drug in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture).
-
Add a base, such as 50 µL of 1 M sodium bicarbonate or triethylamine, to facilitate the reaction.
-
Add a molar excess of this compound (e.g., 20 µL of a 10 mg/mL solution in acetonitrile).
-
Vortex the mixture and allow it to react at room temperature for 15-30 minutes.
-
The reaction can be quenched by adding a small amount of a primary amine solution (e.g., glycine) if necessary to consume excess chloroformate.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
HPLC System: Agilent 1200 series or similar, equipped with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like phosphate (B84403) buffer, pH adjusted). A typical starting point could be 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength appropriate for the derivatized analyte (e.g., 254 nm or based on the chromophore of the parent drug).
Concluding Remarks
Both GC and HPLC are powerful techniques for the separation of diastereomeric derivatives formed with this compound.
GC is often the preferred method for volatile and thermally stable analytes due to its high resolution, speed, and lower operational costs. The formation of menthyl carbamates often imparts sufficient volatility and thermal stability for GC analysis.
HPLC is indispensable for non-volatile, larger, or thermally labile molecules. Its versatility in terms of mobile and stationary phase selection provides a broad applicability. While potentially more time-consuming and expensive, HPLC is a robust alternative when GC is not feasible.[2][4]
The ultimate choice of method will depend on the specific physicochemical properties of the analyte, the available instrumentation, and the analytical goals, such as required sensitivity and sample throughput. In all cases, the derivatization step with this compound is a critical and effective strategy for enabling the successful chiral separation on achiral columns.
References
- 1. researchgate.net [researchgate.net]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (-)-Menthyl Chloroformate: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of reactive chemical reagents like (-)-Menthyl chloroformate are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound, emphasizing operational steps and immediate safety protocols.
This compound is a corrosive and toxic compound that requires careful management throughout its lifecycle, from use to disposal.[1][2][3] It is classified as toxic if inhaled and causes severe skin burns and eye damage.[2][3][4] A key characteristic of this compound is its sensitivity to moisture; it reacts with water and moist air, a reaction that can liberate toxic gases.[1][3] Furthermore, it is incompatible with acids, strong bases, alcohols, and amines.[1][3] Thermal decomposition can also lead to the release of irritating and hazardous vapors.[1][3]
Properties and Hazards
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉ClO₂ | |
| Molecular Weight | 218.72 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 108-109 °C at 11 mmHg | |
| Density | 1.02 g/mL at 25 °C | |
| Flash Point | 70 °C (158 °F) - closed cup | [5] |
| Storage Temperature | 2-8°C | |
| Hazards | Toxic if inhaled, Causes severe skin burns and eye damage, Combustible liquid, Moisture sensitive | [1][2][3] |
Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[1][3][6][7] Under no circumstances should it be discharged into sewer systems or the environment.[2] For small spills, the material should be soaked up with an inert absorbent material and collected in a suitable, closed container for disposal.[1][3] It is critical to not expose the spill to water.[1][3]
A recommended procedure for the neutralization of small quantities of this compound in a laboratory setting involves a controlled reaction with a suitable nucleophile. Given its reactivity, a cautious, step-by-step approach is necessary.
Experimental Protocol for Neutralization of Small Quantities:
-
Preparation: Conduct the procedure in a well-ventilated chemical fume hood.[1][3][6] Ensure that personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is worn.[1][6] An emergency eyewash station and safety shower should be readily accessible.[1][3]
-
Reagent Preparation: Prepare a neutralizing solution. A dilute solution of sodium hydroxide (B78521) or sodium bicarbonate can be used, but the reaction will be exothermic and produce gas. A safer alternative is to react it with a high molecular weight alcohol, such as isopropanol (B130326) or butanol, followed by neutralization.
-
Controlled Addition: Slowly and cautiously add the this compound to a stirred, cooled solution of the chosen alcohol (e.g., isopropanol) in an inert solvent (e.g., toluene). The reaction will produce menthyl isopropyl carbonate and hydrogen chloride. The addition should be done dropwise to control the exothermic reaction and the evolution of HCl gas.
-
Neutralization: After the reaction with the alcohol is complete, the resulting acidic solution should be neutralized by the slow addition of a base, such as sodium carbonate or sodium bicarbonate solution, until the solution is neutral (pH 7). This step should also be performed with cooling and stirring to manage the heat and gas evolution.
-
Waste Collection: The final, neutralized solution should be collected in a properly labeled hazardous waste container for disposal by an approved waste management company.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can mitigate the risks associated with this compound and ensure the safety of personnel and the protection of the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Menthyl chloroformate | C11H19ClO2 | CID 151928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 14602-86-9 | FM61023 [biosynth.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling (-)-Menthyl Chloroformate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with (-)-Menthyl chloroformate. The following procedures for handling, personal protective equipment, and disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a combustible liquid that is toxic if inhaled and causes severe skin burns and eye damage.[1][2] It is also corrosive to metals.[3] Due to its hazardous nature, specific personal protective equipment (PPE) is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield.[4] Must conform to EN166 (EU) or NIOSH (US) standards.[1] | Protects against splashes and vapors that can cause severe eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (inspect before use), and impervious clothing to prevent skin contact.[1] | Prevents severe skin burns upon contact.[1] Contaminated gloves must be disposed of properly.[1] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[2][4] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) is required. | Protects against inhalation of toxic vapors.[1][2][4] |
| Footwear | Closed-toe, chemical-resistant safety footwear. | Protects feet from spills and chemical exposure. |
Safe Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.
Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][4]
-
Take precautionary measures against static discharge.[4]
-
Do not allow contact with water, as it liberates toxic gas.[4]
Storage Conditions:
-
Store in a corrosives-compatible area.[4]
-
Refrigeration is recommended.[4]
-
Incompatible materials to avoid include acids, strong bases, alcohols, and amines.[4]
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure. Always show the Safety Data Sheet (SDS) to the attending medical professional.[1][4]
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1][4] If not breathing, give artificial respiration (do not use mouth-to-mouth).[4] Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse the skin with plenty of water for at least 15 minutes.[4] Seek immediate medical attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[1][4] Rinse mouth with water.[1][4] Seek immediate medical attention.[4] |
Spill and Disposal Plan
Spill Containment:
-
Evacuate personnel from the area and ensure adequate ventilation.[4]
-
Remove all sources of ignition.[4]
-
Soak up the spill with inert absorbent material (e.g., sand, dry chemical).[4]
-
Do not expose the spill to water.[4]
-
Collect the absorbed material in a suitable, closed container for disposal.[4]
Waste Disposal:
-
Dispose of contents and containers to an approved waste disposal plant.[2][4]
-
Do not empty into drains or release into the environment.[2]
-
Contaminated packaging should be treated as hazardous waste.[1][2]
Operational Workflows
The following diagrams illustrate the procedural steps for safely handling this compound and responding to an emergency.
Caption: Workflow for the safe handling of this compound.
Caption: First aid procedure following exposure to this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
